molecular formula C6H7O2P B8781127 Phenylphosphinic acid

Phenylphosphinic acid

カタログ番号: B8781127
分子量: 142.09 g/mol
InChIキー: CGNKSELPNJJTSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxyphenylphosphine oxide, more commonly known in research by its IUPAC name Phenylphosphinic acid (CAS Registry Number: 1779-48-2), is an organophosphorus compound of interest in synthetic chemistry . Its molecular formula is C6H7O2P, and it is characterized as a solid with a melting point of 83-85 °C . This compound is notably soluble in water . A key research application of Hydroxyphenylphosphine oxide is its use as an additive alongside Noyori's catalyst for the selective oxidation of sulfides to sulfones . This role highlights its value in facilitating and developing catalytic methodologies in organic synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H7O2P

分子量

142.09 g/mol

IUPAC名

phenylphosphonous acid

InChI

InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,7-8H

InChIキー

CGNKSELPNJJTSM-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)P(O)O

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Phenylphosphinic Acid from Dichlorophenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of phenylphosphinic acid from dichlorophenylphosphine (B166023), a critical process for obtaining a versatile precursor in organophosphorus chemistry. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this transformation, tailored for professionals in research and development.

Introduction

This compound (PhP(H)(=O)OH) is a key organophosphorus compound utilized in the synthesis of a wide array of derivatives, including phosphinate esters and various ligands with applications in catalysis and medicinal chemistry. Its synthesis from the readily available dichlorophenylphosphine (PhPCl2) is a fundamental and widely employed method. The primary route for this conversion is the controlled hydrolysis of dichlorophenylphosphine.

It is important to note that this compound exists in equilibrium with its tautomeric form, phenylphosphonous acid (PhP(OH)2). However, the equilibrium heavily favors the more stable phosphinic acid tautomer, which possesses a phosphoryl group (P=O).

Reaction Mechanism and Pathway

The synthesis of this compound from dichlorophenylphosphine proceeds via a nucleophilic substitution reaction, where water acts as the nucleophile. The reaction mechanism involves the stepwise hydrolysis of the two P-Cl bonds.

The phosphorus atom in dichlorophenylphosphine is electrophilic and is readily attacked by the lone pair of electrons on the oxygen atom of a water molecule. This is followed by the elimination of a molecule of hydrogen chloride. This process is repeated to replace the second chloride atom, yielding the final this compound product.

The overall reaction can be summarized as follows:

C6H5PCl2 + 2H2O → C6H5P(H)(=O)OH + 2HCl

Below is a diagram illustrating the logical progression of the synthesis.

G cluster_start Starting Materials cluster_process Process cluster_product Product & Byproduct DCP Dichlorophenylphosphine (C₆H₅PCl₂) Hydrolysis Controlled Hydrolysis DCP->Hydrolysis Water Water (H₂O) Water->Hydrolysis PPA This compound (C₆H₅P(H)(=O)OH) Hydrolysis->PPA HCl Hydrogen Chloride (HCl) Hydrolysis->HCl

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

The hydrolysis of dichlorophenylphosphine is a vigorous reaction that requires careful control of the reaction conditions to ensure safety and high product yield. The following protocol is based on established procedures.[1]

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Apparatus for vacuum distillation

  • Tail gas absorption system (e.g., a bubbler with NaOH solution)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add dichlorophenylphosphine and toluene. The reflux condenser should be connected to a tail gas absorption system to neutralize the evolved hydrogen chloride gas.

  • Hydrolysis: While stirring the solution, slowly add water from the dropping funnel. The reaction is exothermic, and the temperature of the reaction mixture should be carefully controlled to remain below 70 °C. This can be achieved by adjusting the rate of water addition and, if necessary, using an ice bath.

  • Reaction Completion: After the complete addition of water, continue to stir the mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up:

    • Dewatering: Heat the reaction mixture to reflux to azeotropically remove any excess water.

    • Solvent Removal: After dewatering, remove the toluene under reduced pressure (decompression desolvation).

  • Product Isolation: The resulting residue is this compound, which should be a white solid upon cooling.

The following diagram illustrates the general experimental workflow.

G start Start setup Reaction Setup: - Dichlorophenylphosphine - Toluene start->setup hydrolysis Controlled Addition of Water (<70°C) setup->hydrolysis stir Stir at Room Temperature (30 min) hydrolysis->stir dewater Reflux Dewatering stir->dewater desolvation Decompression Desolvation dewater->desolvation product This compound (White Solid) desolvation->product end End product->end

Caption: General experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes quantitative data from a representative synthesis of this compound from dichlorophenylphosphine.[1]

ParameterValueUnitNotes
Reactants
Dichlorophenylphosphine70.2g
Water16.9g
Toluene (solvent)70mL
Reaction Conditions
Reaction Temperature< 70°CDuring water addition
Post-addition Stir Time30minAt room temperature
Product
This compound (Yield)55gWhite solid
Purity99%
Melting Point83-85°C

Safety Considerations

  • Dichlorophenylphosphine: This substance is corrosive and reacts violently with water. It is also toxic if swallowed or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrogen Chloride: The hydrolysis reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood with an adequate tail gas scrubbing system.

  • Exothermic Reaction: The hydrolysis is highly exothermic. Controlled addition of water and cooling are crucial to prevent the reaction from becoming uncontrollable.

Conclusion

The synthesis of this compound via the hydrolysis of dichlorophenylphosphine is an efficient and direct method. Careful control of the reaction conditions, particularly temperature, is paramount for a safe and successful synthesis. The resulting high-purity this compound serves as a valuable building block for further chemical transformations in various fields of research and development. This guide provides the necessary technical details to enable researchers to perform this synthesis confidently and effectively.

References

One-Pot Synthesis of Phenylphosphinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a reliable one-pot synthesis method for phenylphosphinic acid, a crucial intermediate in the synthesis of various organophosphorus compounds with applications in medicinal chemistry and materials science. This document details the experimental protocol, reaction mechanism, and key quantitative data presented in a clear and accessible format.

Introduction

This compound (PPA), with the chemical formula C₆H₅P(H)O(OH), is a phosphorus-containing organic compound that serves as a versatile precursor in the synthesis of a wide range of derivatives, including phosphinate esters and more complex phosphinic acid amides. These derivatives are of significant interest in drug development, particularly as enzyme inhibitors, and in the creation of novel materials such as flame retardants and ligands for catalysis. The development of efficient and straightforward synthetic routes to this compound is therefore of considerable importance. This guide focuses on a prevalent one-pot method starting from dichlorophenylphosphine (B166023).

Core Synthesis Methodology: Hydrolysis of Dichlorophenylphosphine

A common and effective method for the one-pot synthesis of this compound is the controlled hydrolysis of dichlorophenylphosphine (PhPCl₂). This reaction is advantageous due to the commercial availability of the starting material and the relative simplicity of the procedure. The overall transformation involves the reaction of dichlorophenylphosphine with water, leading to the formation of this compound and hydrochloric acid as a byproduct.

Reaction Mechanism

The reaction proceeds through a nucleophilic substitution mechanism where water molecules attack the electrophilic phosphorus atom of dichlorophenylphosphine. This results in the stepwise replacement of the two chlorine atoms with hydroxyl groups. The initial hydrolysis product, phenylphosphonous dihydroxide, is unstable and tautomerizes to the more stable this compound.

reaction_mechanism

Experimental Protocol

The following is a representative experimental protocol for the one-pot synthesis of this compound via the hydrolysis of dichlorophenylphosphine.

Materials and Reagents
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Tail gas absorption trap

Procedure
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add dichlorophenylphosphine and toluene. The reflux condenser should be connected to a tail gas trap containing a sodium hydroxide solution to neutralize the evolved hydrogen chloride gas.

  • Hydrolysis: Slowly add deionized water to the stirred solution of dichlorophenylphosphine in toluene via the dropping funnel. An exothermic reaction will occur. Maintain the reaction temperature below 70 °C by controlling the rate of water addition and, if necessary, using an ice bath.

  • Reaction Completion: After the complete addition of water, continue stirring the reaction mixture at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is then subjected to reflux to remove residual water. Subsequently, the toluene is removed under reduced pressure to yield the crude this compound as a white solid.

experimental_workflow

Quantitative Data Summary

The following table summarizes typical quantitative data for the one-pot synthesis of this compound.

ParameterValueUnit
Dichlorophenylphosphine70.2g
Toluene70mL
Deionized Water16.9g
Reaction Temperature< 70°C
Post-addition Stirring Time30min
Product Yield (this compound) 55 g
Purity >99 %
Melting Point 83-85 °C

Safety Considerations

  • Dichlorophenylphosphine is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is exothermic and produces hydrogen chloride gas, which is corrosive and toxic. A proper tail gas scrubbing system is essential.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The one-pot synthesis of this compound via the controlled hydrolysis of dichlorophenylphosphine is a straightforward and high-yielding method suitable for laboratory-scale production. The procedure, as outlined in this guide, provides a reliable pathway to this important chemical intermediate, facilitating further research and development in areas where organophosphorus compounds are of interest. Careful control of the reaction conditions, particularly the temperature during hydrolysis, is crucial for achieving high yields and purity.

Structural Properties of Phenylphosphinic Acid Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid (PPA), a key organophosphorus compound, and its derivatives are of significant interest in materials science and medicinal chemistry. The arrangement of PPA molecules in the solid state, governed by intermolecular forces, dictates the physicochemical properties of the crystalline material. Understanding these structural properties is crucial for applications ranging from catalyst development to the rational design of therapeutic agents. This technical guide provides an in-depth analysis of the crystal structure of this compound, including its molecular geometry, hydrogen bonding networks, and spectroscopic and thermal characteristics. While the complete single-crystal X-ray diffraction data for this compound is not publicly available, this guide compiles known structural parameters and supplements with data from closely related compounds to provide a comprehensive overview.

Molecular and Crystal Structure

While a complete Crystallographic Information File (CIF) for this compound is not available in open-access databases, structural studies have elucidated key features of its crystalline form. The molecular structure consists of a phenyl group and a di-functional phosphinic acid moiety, conferring both hydrophobic and hydrophilic characteristics to the molecule.

In the crystalline state, this compound molecules are known to form infinite chains stabilized by strong hydrogen bonds between the phosphinic acid groups. The O···O distance in these hydrogen-bonded chains has been reported to be 2.513 Å, indicating a robust intermolecular interaction that is a defining feature of the crystal packing.

For comparative purposes, the crystallographic data for the closely related compound, dithis compound, is presented in Table 1. This data provides insight into the typical bond lengths, bond angles, and crystal systems observed for phenyl-substituted phosphinic acids.

Table 1: Crystallographic Data for Dithis compound [1]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a11.474(2) Å
b6.0506(12) Å
c15.718(3) Å
α90°
β99.93(3)°
γ90°
Volume 1074.9(4) ų
Z 4
Calculated Density 1.342 g/cm³
P=O Bond Length 1.48 Å
P–C Bond Length 1.80 Å

Hydrogen Bonding and Supramolecular Assembly

The dominant supramolecular interaction in the crystal structure of this compound is the hydrogen bonding between the P-OH donor and the P=O acceptor of adjacent molecules. This interaction leads to the formation of the aforementioned infinite chains, which is a common motif in phosphinic acid crystals.

The logical relationship of these interactions can be visualized as a repeating network, which is fundamental to the stability and properties of the crystal.

Hydrogen_Bonding_Network cluster_0 PPA Molecule 1 cluster_1 PPA Molecule 2 cluster_2 PPA Molecule 3 P1 P O1_1 O P1->O1_1 = O2_1 O P1->O2_1 Ph1 Phenyl P1->Ph1 H1 H O2_1->H1 O1_2 O H1->O1_2 H-Bond P2 P P2->O1_2 = O2_2 O P2->O2_2 Ph2 Phenyl P2->Ph2 H2 H O2_2->H2 O1_3 O H2->O1_3 H-Bond P3 P P3->O1_3 = O2_3 O P3->O2_3 Ph3 Phenyl P3->Ph3 H3 H O2_3->H3

Figure 1: Hydrogen Bonding in this compound Crystals

Experimental Protocols

Synthesis and Crystallization

A general procedure for the synthesis of substituted phenylphosphinic acids starts from this compound. For example, to a solution of this compound in dichloromethane, diisopropylethylamine and trimethylsilyl (B98337) chloride are added at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2–3 hours, then cooled again before the addition of an electrophile (e.g., ethyl iodide). After further stirring, the solvent is removed, and the product is purified.[2]

Crystals suitable for single-crystal X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as acetone, in a desiccator.[2]

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction data is collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted and maintained at a constant temperature, typically 100-296 K, during data collection. A series of diffraction images are collected as the crystal is rotated. The collected data is then processed to determine the unit cell parameters, space group, and the positions of the atoms in the crystal lattice. Structure solution and refinement are carried out using specialized software.[1][2]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy FTIR and Raman spectroscopy are used to identify the vibrational modes of the molecule. For solid samples, FTIR is often performed using an Attenuated Total Reflectance (ATR) accessory. Raman spectra are collected using a laser excitation source. Key vibrational bands for this compound include P=O stretching, P-O-H bending, and various vibrations of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Solid-state NMR spectroscopy can provide information about the local environment of the phosphorus and carbon atoms in the crystal. For solution NMR, the compound is dissolved in a suitable deuterated solvent. 1H, 13C, and 31P NMR are standard techniques for characterization.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) DSC is used to determine the melting point and other phase transitions of the crystalline material. A small amount of the sample is heated in a sealed pan at a constant rate, and the heat flow to the sample is measured. TGA is used to assess the thermal stability of the compound. The mass of the sample is monitored as it is heated in a controlled atmosphere. The onset of mass loss indicates the decomposition temperature.[2]

Experimental Workflow

The general workflow for the characterization of the structural properties of this compound crystals is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Structural & Physicochemical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of PPA purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization xrd Single-Crystal XRD crystallization->xrd spectroscopy Spectroscopic Analysis (FTIR, Raman, NMR) crystallization->spectroscopy thermal Thermal Analysis (DSC, TGA) crystallization->thermal structure_sol Structure Solution & Refinement xrd->structure_sol spectral_int Spectral Interpretation spectroscopy->spectral_int thermal_int Thermal Data Analysis thermal->thermal_int supra_analysis Supramolecular Analysis structure_sol->supra_analysis

Figure 2: Experimental Workflow for Structural Characterization

Applications in Drug Development

Phosphinic acids are recognized as important pharmacophores in drug design. Their tetrahedral geometry can mimic the transition state of enzymatic reactions, making them effective enzyme inhibitors.[3] this compound derivatives have shown promise in several therapeutic areas:

  • HIV-1 Protease Inhibitors: Phosphinic pseudopeptides derived from this compound can act as transition-state analogs for HIV-1 protease, exhibiting strong binding affinity.[4]

  • Anticancer Agents: Platinum(II) complexes incorporating functionalized this compound ligands have demonstrated selective cytotoxicity against cancer cell lines.[4]

The phosphinic acid moiety serves as a key structural feature for interaction with biological targets. The workflow for utilizing such a pharmacophore in drug design is a multi-step process.

Drug_Design_Workflow target Target Identification & Validation pharmacophore Pharmacophore Modeling (PPA as core) target->pharmacophore screening Virtual Screening / Library Design pharmacophore->screening synthesis_dd Synthesis of Analogs screening->synthesis_dd sar Structure-Activity Relationship (SAR) Studies synthesis_dd->sar sar->screening Iterative Refinement lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

References

Thermal stability and decomposition of phenylphosphinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition of Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition of this compound. It includes key data on decomposition products, thermal analysis parameters, and detailed experimental protocols for relevant analytical techniques.

Introduction

This compound (PPA), a key organophosphorus compound, finds applications as an antioxidant, a catalyst, and an intermediate in the synthesis of various organic molecules, including flame retardants.[1] A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safety, optimizing reaction conditions, and predicting the shelf-life of PPA-containing formulations. This document details the thermal behavior of this compound, its decomposition products, and the analytical methods used for its characterization.

Thermal Decomposition Profile

The thermal decomposition of this compound involves the breaking of its constituent chemical bonds, leading to the formation of both gaseous and solid byproducts. Safety data for this compound indicates that its hazardous thermal decomposition products include carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and phosphine (B1218219) (PH3).[2][3]

Quantitative Thermal Analysis Data

The following table summarizes the known physical properties and expected thermal decomposition data for this compound. The decomposition data is inferred from safety data sheets and studies of analogous compounds.

ParameterValueReference
Physical Properties
Melting Point83-85 °C[6]
Thermal Decomposition
Onset Decomposition Temp.> 150 °C (estimated)[3]
Major Gaseous ProductsCarbon Monoxide (CO), Carbon Dioxide (CO2), Phosphine (PH3), Oxides of Phosphorus[2][3]
Solid ResidueLikely to contain polyphosphoric acid-like structures and charInferred

Decomposition Pathway

The thermal decomposition of this compound is a complex process that can proceed through several pathways depending on the temperature and atmosphere. The primary decomposition products identified in safety documentation provide a basis for a proposed decomposition scheme.

DecompositionPathway PPA This compound (C₆H₅P(O)(OH)H) Heat Thermal Energy (>150°C) CO2 Carbon Dioxide (CO₂) Heat->CO2 CO Carbon Monoxide (CO) Heat->CO Phosphine Phosphine (PH₃) Heat->Phosphine P_Oxides Phosphorus Oxides (e.g., P₄O₁₀) Heat->P_Oxides Benzene Benzene (C₆H₆) Heat->Benzene Char Solid Residue (Char, Polyphosphates) Heat->Char

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A typical instrument is a TA Instruments Q500 or similar.

  • Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen (or another inert gas like Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening. Slower (e.g., 5 °C/min) or faster (e.g., 20 °C/min) rates can be used to study the kinetics of decomposition.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to 600-800 °C to ensure complete decomposition.

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG) to identify the temperatures of the maximum rates of decomposition.

    • Determine the onset temperature of decomposition and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument (e.g., TA Instruments Q2000) for temperature and enthalpy using a certified standard like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at 25 °C.

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition range (e.g., 400 °C).

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

    • Characterize any exothermic events by their onset temperature and enthalpy change (ΔHd).

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

  • Instrument Preparation: A pyrolysis unit is coupled to a GC/MS system. The system should be tuned and calibrated.

  • Sample Preparation: Place a small, accurately weighed amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Experimental Conditions:

    • Pyrolysis Temperature: A temperature corresponding to a significant decomposition event observed in TGA (e.g., the DTG peak temperature) is selected. A typical range would be 300-600 °C.

    • GC Conditions:

      • Carrier Gas: Helium at a constant flow rate.

      • Injector: The interface from the pyrolyzer is heated to prevent condensation of the products.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of organic compounds.

      • Oven Program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 300 °C) to elute the decomposition products.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 500) to detect a wide range of fragments.

  • Data Analysis:

    • Identify the chromatographic peaks corresponding to the separated decomposition products.

    • Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the compound.

Experimental and Analytical Workflow

The characterization of the thermal decomposition of this compound typically follows a logical progression of analytical techniques.

Workflow cluster_initial Initial Characterization cluster_product_id Decomposition Product Identification cluster_residue Residue Analysis DSC DSC Analysis (Melting Point, Decomposition Enthalpy) TGA TGA Analysis (Decomposition Temperatures, Mass Loss) DSC->TGA Provides Temperature Range for TGA PyGCMS Pyrolysis-GC/MS (Identification of Volatile Products) TGA->PyGCMS Identifies Decomposition Temperatures for Pyrolysis TGA_FTIR TGA-FTIR/MS (Evolved Gas Analysis) TGA->TGA_FTIR Correlates Mass Loss with Gas Evolution Residue Analysis of Solid Residue (FTIR, SEM-EDX) TGA->Residue Provides Solid Residue for Further Analysis

Caption: A typical workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a critical aspect of its chemistry, with implications for its handling, storage, and use in various applications. While a complete, publicly available dataset on its thermal analysis is limited, information from safety data and studies on related organophosphorus compounds provides a solid foundation for understanding its behavior. The primary decomposition products are known to be CO, CO2, phosphine, and phosphorus oxides. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct their own detailed investigations into the thermal properties of this important compound.

References

Solubility of Phenylphosphinic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of phenylphosphinic acid in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining solubility, alongside the available qualitative and quantitative information.

Quantitative Solubility Data

Qualitative Solubility:

This compound is generally described as a white crystalline solid that is soluble in polar organic solvents.[1] Sources indicate its solubility in alcohols, such as methanol (B129727). One study mentions dissolving this compound in ethanol (B145695) for a reaction, implying its solubility in this solvent.[2] Conversely, some sources suggest it has poor solubility in non-polar solvents.

Quantitative Solubility:

While data in various organic solvents is scarce, the solubility of this compound in water has been quantitatively determined. This information can be valuable for comparative purposes and for understanding the compound's general solubility characteristics.

Table 1: Solubility of this compound in Water

Temperature (K)Mole Fraction (x)
297.790.0158
302.810.0182
307.820.0210
312.840.0242

Data extracted from a study by Wang et al.[3]

Additionally, the solubility of this compound in supercritical carbon dioxide (SCCO₂) has been investigated. In neat SCCO₂, the mole fraction solubility ranges from 0.1 × 10⁻⁵ to 18 × 10⁻⁵ at temperatures of 313, 323, and 333 K and pressures from 10 to 20 MPa.[4] The addition of methanol as a co-solvent significantly increases its solubility in SCCO₂.[4]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound in specific organic solvents, a well-defined experimental protocol is essential. The following section outlines a detailed methodology based on the widely used isothermal shake-flask method.

2.1. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

2.2. Materials and Apparatus

  • Solute: High-purity this compound (≥99%)

  • Solvent: High-purity organic solvent of interest (e.g., methanol, ethanol, acetone, toluene)

  • Apparatus:

    • Analytical balance (±0.1 mg)

    • Isothermal shaker or water bath with temperature control (±0.1 °C)

    • Glass vials or flasks with airtight seals

    • Magnetic stirrer and stir bars

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2.3. Procedure

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and transfer it to a glass vial.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

    • Place the vial in an isothermal shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to sediment.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at the experimental temperature.

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pre-warmed syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid microparticles.

  • Quantification:

    • Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

    • Dilute the saturated solution with the appropriate mobile phase (for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent in terms of mass per volume (e.g., g/L or mg/mL) or as a mole fraction.

    • The experiment should be repeated at least three times to ensure the reproducibility of the results.

    • Report the average solubility value along with the standard deviation at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Workflow Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_solute High-Purity This compound weighing Accurate Weighing prep_solute->weighing prep_solvent High-Purity Organic Solvent prep_solvent->weighing mixing Mixing in Sealed Vial weighing->mixing shaking Isothermal Agitation (24-72 hours) mixing->shaking sedimentation Sedimentation shaking->sedimentation centrifugation Centrifugation sedimentation->centrifugation filtration Syringe Filtration centrifugation->filtration dilution Dilution of Aliquot filtration->dilution hplc HPLC Analysis dilution->hplc calculation Solubility Calculation hplc->calculation calibration Calibration Curve calibration->hplc reporting Data Reporting calculation->reporting

Experimental workflow for solubility determination.

This comprehensive guide provides researchers and professionals with the necessary information to understand and determine the solubility of this compound in organic solvents. While a complete quantitative dataset is not currently available, the detailed experimental protocol and workflow diagram offer a clear path for generating this critical data in the laboratory.

References

An In-depth Technical Guide on the Tautomeric Equilibrium of Phenylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prototropic tautomeric equilibrium of phenylphosphinic acid. It consolidates key findings from computational and experimental studies, details the methodologies used for its characterization, and presents quantitative data to illuminate the core principles governing this chemical phenomenon.

Introduction to this compound Tautomerism

This compound, a key organophosphorus compound, exhibits prototropic tautomerism, existing in a dynamic equilibrium between two forms.[1][2] This involves the migration of a proton between the phosphorus and oxygen atoms. The two tautomers are:

  • Tetracoordinated P(V) form: this compound (Ph(H)P(O)OH). This is a pentavalent, tetracoordinated species and is overwhelmingly the more stable and dominant tautomer in equilibrium mixtures.[1]

  • Tricoordinated P(III) form: Phenylphosphonous acid (PhP(OH)₂). This is a trivalent, tricoordinated species. While more reactive due to its lone pair of electrons, it is significantly less stable than the P(V) form.[1]

Understanding this equilibrium is critical, as the reactivity and potential applications of the compound, for instance as a preligand in transition metal catalysis, are dictated by the presence and accessibility of the more nucleophilic P(III) form.[1]

The Tautomeric Equilibrium

The equilibrium between the two tautomeric forms is heavily skewed towards the tetracoordinated P(V) species. The interconversion between the forms, without catalysis, involves a substantial energy barrier.[1]

Caption: Tautomeric equilibrium of this compound.

Quantitative Data on Tautomeric Equilibrium

Direct experimental measurement of the equilibrium constant for this compound is challenging due to the extremely low concentration of the P(III) tautomer. Therefore, computational studies, primarily using Density Functional Theory (DFT), are the main source of quantitative data regarding the relative stabilities of the tautomers.

CompoundMethodBasis SetTautomerization Energy (ΔE)ImplicationReference
This compoundB3LYP (DFT)6-311++G(3df,3pd)> 5 kcal mol⁻¹The P(V) form is significantly more stable, dominating the equilibrium.[2]
H-Phosphinates (General)B3LYP (DFT)6-31+G(d,p)~225-230 kJ mol⁻¹ (~54-55 kcal mol⁻¹)High activation barrier for uncatalyzed intramolecular proton transfer.[1]

Table 1: Computational Data for this compound Tautomerism. The positive ΔE value indicates that the P(V) form is more stable than the P(III) form.

Factors Influencing the Equilibrium

Several factors can influence the position of the tautomeric equilibrium in phosphinic acids, although for this compound itself, the equilibrium remains strongly shifted towards the P(V) form under typical conditions.

  • Substituent Effects: The electronic nature of the substituents on the phosphorus atom plays a crucial role. Strong electron-withdrawing groups, such as trifluoromethyl (CF₃) or pentafluorophenyl (C₆F₅), can significantly stabilize the P(III) tautomer, in some cases shifting the equilibrium towards the trivalent form.[1] For this compound, the phenyl group is not sufficiently electron-withdrawing to cause such a shift.

  • Solvent Effects: The surrounding medium can influence the tautomeric balance.[1] However, for compounds like this compound where the equilibrium is not finely balanced, solvent changes do not typically induce a detectable shift towards the P(III) form. In cases where the P(III) form is more stable, such as with (C₆F₅)₂P(O)H, a clear solvent dependency has been observed.[1]

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is employed to investigate the tautomerism of phosphinylidene compounds.

NMR is a powerful tool for studying tautomerism.[3][4] For phosphorus-containing compounds, ³¹P NMR is particularly informative.

Protocol: Deuteration Rate Measurement via ³¹P NMR

This kinetic experiment provides an indirect method to probe the tautomerization rate, as the formation of the P(III) tautomer is a prerequisite for P-H/P-D exchange with a deuterated solvent.[2]

  • Sample Preparation: this compound is dissolved in an excess of deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: ³¹P NMR spectra are recorded at regular time intervals.

  • Spectral Analysis: The rate of deuteration (disappearance of the P-H signal and appearance of the P-D coupled signal) is monitored and quantified.

  • Interpretation: Since the P-OH proton of the transient P(III) tautomer readily exchanges with D₂O, the overall deuteration rate is limited by the rate of tautomerization from the P(V) to the P(III) form. This allows for a quantitative assessment of the kinetics of the tautomeric process.[2]

NMR_Workflow prep Sample Preparation (Dissolve this compound in D₂O) acq Data Acquisition (Time-resolved ³¹P NMR Spectroscopy) prep->acq analysis Spectral Analysis (Quantify P-H signal decay) acq->analysis interp Interpretation (Correlate deuteration rate to P(V) → P(III) tautomerization kinetics) analysis->interp

Caption: Experimental workflow for NMR-based deuteration studies.

Quantum chemical calculations are essential for determining the thermodynamics of the tautomeric equilibrium.[1]

Protocol: DFT Calculations

  • Structure Optimization: The geometries of both the P(V) and P(III) tautomers of this compound are optimized.

  • Method Selection: Density Functional Theory (DFT) is commonly used. A typical functional and basis set combination is B3LYP with the 6-311++G(3df,3pd) basis set.[2] Other functionals like ωB97XD may also be applied.[1]

  • Energy Calculation: The electronic energies and Gibbs free energies (G) of the optimized structures are calculated. The influence of solvent can be modeled using implicit solvent models (e.g., PCM).[1]

  • Analysis: The tautomerization energy (ΔE) or Gibbs free energy difference (ΔG) is calculated as E(P(III)) - E(P(V)). A positive value indicates that the P(V) form is the more stable tautomer.

While not extensively reported for this compound specifically, UV-Vis spectroscopy is a viable technique for studying tautomeric equilibria in systems where both tautomers have distinct chromophores and are present in detectable concentrations.[5][6] The primary challenge for this compound would be the negligible concentration of the P(III) form, making its absorption spectrum extremely difficult to isolate from the dominant P(V) spectrum.

Conclusion

The tautomeric equilibrium of this compound lies decisively on the side of the tetracoordinated, pentavalent P(V) form. This stability is confirmed by robust computational data showing a significant energy preference for the P(V) structure. While the more reactive tricoordinated P(III) tautomer exists, its concentration at equilibrium is exceedingly low. Experimental investigation through indirect methods, such as ³¹P NMR-monitored deuteration rates, provides kinetic insights into the tautomerization process, further supporting the understanding of this fundamental aspect of organophosphorus chemistry.

References

An In-Depth Technical Guide to the Disproportionation of Phenylphosphinic Acid to Phenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disproportionation of phenylphosphinic acid, a chemical reaction that yields phenylphosphine (B1580520) and phenylphosphonic acid. This document details the underlying reaction mechanism, experimental protocols, and quantitative data, offering valuable insights for professionals in research and development.

Introduction

The disproportionation of this compound is a thermally induced redox reaction where the phosphorus atom, with an oxidation state of +1 in the starting material, is simultaneously reduced to -3 in phenylphosphine and oxidized to +5 in phenylphosphonic acid. This reaction provides a direct route to phenylphosphine, a versatile organophosphorus compound used as a precursor in the synthesis of various organic molecules, including ligands for catalysis and components of pharmaceutically active compounds.

Reaction Mechanism and Signaling Pathway

The thermal disproportionation of this compound is understood to proceed through a complex mechanism involving dehydration and the formation of reactive intermediates. While the precise, universally agreed-upon mechanism is still a subject of investigation, a plausible pathway involves the initial formation of a phenylphosphinic anhydride (B1165640) intermediate. This anhydride is then proposed to undergo further decomposition.

A key hypothesized intermediate in this process is phenylphosphinidene (PhP), a highly reactive species. The formation of phenylphosphinidene can lead to various reaction pathways, including insertion and rearrangement reactions, ultimately yielding the observed products: phenylphosphine and phenylphosphonic acid.

Below is a diagram illustrating the proposed reaction pathway:

ReactionPathway cluster_start Starting Material cluster_products Products PPA 2 this compound (PhP(H)(O)OH) Anhydride Phenylphosphinic Anhydride ([PhP(H)O]2O) PPA->Anhydride -H2O Intermediate Putative Intermediates (e.g., Phenylphosphinidene, PhP) Anhydride->Intermediate Heat (Δ) H2O H2O Products Phenylphosphine (PhPH2) + Phenylphosphonic Acid (PhP(O)(OH)2) Intermediate->Products Rearrangement & Redox

Caption: Proposed reaction pathway for the disproportionation of this compound.

Quantitative Data

The disproportionation of this compound can be a high-yielding reaction under optimized conditions. The following table summarizes the key quantitative data reported for this transformation.

ParameterValueReference
Reaction Temperature 140-180 °C[1]
Atmosphere Inert (Nitrogen)[1]
Theoretical Yield (Phenylphosphine) > 95%[1]
Theoretical Yield (Phenylphosphonic Acid) > 95%[1]

Experimental Protocols

The following section provides a detailed experimental protocol for the disproportionation of this compound, based on methodologies described in the literature.[1]

Materials and Equipment
  • This compound (PhP(H)(O)OH)

  • Round-bottom flask equipped with a magnetic stirrer and a distillation head

  • Heating mantle with temperature control

  • Condenser

  • Receiving flask

  • Schlenk line or nitrogen inlet for maintaining an inert atmosphere

  • Vacuum source for distillation (optional)

Reaction Procedure

The following workflow diagram illustrates the key steps in the experimental process:

ExperimentalWorkflow Start Start Setup Assemble reaction apparatus (flask, stirrer, distillation head) Start->Setup Charge Charge flask with this compound Setup->Charge Inert Establish inert atmosphere (Nitrogen) Charge->Inert Heat Heat reaction mixture to 140-180 °C with stirring Inert->Heat Distill Collect phenylphosphine via distillation (boiling point ~160 °C) Heat->Distill Cool Cool the reaction flask Distill->Cool Isolate Isolate phenylphosphonic acid (e.g., by crystallization) Cool->Isolate End End Isolate->End

Caption: Experimental workflow for the synthesis of phenylphosphine.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a clean and dry round-bottom flask with a magnetic stir bar, a distillation head, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Inert Atmosphere: Connect the apparatus to a Schlenk line or a nitrogen inlet to purge the system and maintain a positive pressure of nitrogen throughout the reaction. This is crucial to prevent the oxidation of the product, phenylphosphine, which is air-sensitive.

  • Charging the Reactant: Introduce a known quantity of this compound into the reaction flask.

  • Heating and Reaction: Begin stirring and gradually heat the flask using a heating mantle to a temperature of 140-180 °C. The this compound will melt and begin to disproportionate.

  • Product Collection: As the reaction proceeds, phenylphosphine will be formed and can be collected by distillation. The boiling point of phenylphosphine is approximately 160 °C at atmospheric pressure.

  • Reaction Completion and Work-up: Continue the distillation until no more phenylphosphine is collected.

  • Isolation of Phenylphosphonic Acid: After cooling the reaction flask, the remaining solid residue is primarily phenylphosphonic acid. This can be purified by crystallization from a suitable solvent.

Characterization

The identity and purity of the products should be confirmed using standard analytical techniques:

  • Phenylphosphine:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are essential for structural confirmation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any volatile byproducts.

  • Phenylphosphonic Acid:

    • NMR Spectroscopy: 1H NMR and 31P NMR in a suitable deuterated solvent.

    • Melting Point: Comparison with the literature value.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

  • Phenylphosphine is a toxic and pyrophoric liquid with a foul odor. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • The reaction is conducted at high temperatures . Care should be taken to avoid thermal burns.

  • Ensure the reaction apparatus is properly assembled to prevent leaks, especially when handling the air-sensitive product.

Conclusion

The thermal disproportionation of this compound offers a direct and high-yielding route to phenylphosphine and phenylphosphonic acid. This technical guide provides the fundamental knowledge, including a plausible reaction mechanism, quantitative data, and a detailed experimental protocol, necessary for the successful implementation of this reaction in a research and development setting. Adherence to proper safety protocols is paramount when handling the hazardous materials involved in this synthesis.

References

Oxidation of phenylphosphinic acid to phenylphosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Oxidation of Phenylphosphinic Acid to Phenylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical oxidation of this compound (PPA) to its higher oxidation state, phenylphosphonic acid. This conversion is a fundamental transformation in organophosphorus chemistry, relevant to the synthesis of various compounds used in materials science, catalysis, and pharmaceutical development. This document details the kinetics, mechanisms, and experimental protocols associated with various oxidative methods.

Introduction

This compound (C₆H₅P(O)(OH)H), also known as phenylphosphonous acid, is an organophosphorus compound featuring a phosphorus atom in the +3 oxidation state.[1] Its oxidation to phenylphosphonic acid (C₆H₅P(O)(OH)₂), where the phosphorus is in the +5 oxidation state, is a key synthetic step. Phenylphosphonic acids and their derivatives are utilized for their bioactive properties, in bone targeting, for the functionalization of surfaces, and as intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3] Understanding the mechanisms and kinetics of this oxidation is crucial for optimizing reaction conditions and yields.

A key feature of lower oxyacids of phosphorus, including this compound, is their existence in two tautomeric forms: a pentacoordinated 'inactive' form and a tricoordinated 'active' form.[4][5] The specific tautomer involved in the oxidation process is a central point of mechanistic investigation and often depends on the oxidant used.[4][6]

Tautomeric Equilibrium

This compound exists in a tautomeric equilibrium between a pentacoordinated form (A), often referred to as the 'inactive' tautomer, and a tricoordinated form (B), the 'active' tautomer. The equilibrium heavily favors the pentacoordinated form.[4][5]

Tautomerism cluster_equilibrium Tautomeric Equilibrium of this compound Inactive Ph-P(H)(=O)OH (Pentacoordinated - 'Inactive') Active Ph-P(OH)₂ (Tricoordinated - 'Active') Inactive->Active Keq ≈ 10⁻¹²

Caption: Tautomeric equilibrium of this compound.

Oxidation Methodologies and Kinetics

The oxidation of this compound has been studied using a variety of oxidizing agents. The kinetics and proposed mechanisms often vary depending on the reagent and reaction conditions. The overall stoichiometry for the reaction is typically 1:1.[4][5]

Oxidation by Chromium(VI) Reagents

Complexes of Chromium(VI) are effective oxidants for PPA. Studies have been conducted with reagents such as 2,2'-bipyridinium chlorochromate (BPCC) and pyridinium (B92312) fluorochromate (PFC).

  • With 2,2'-Bipyridinium Chlorochromate (BPCC): The reaction is second order overall (first order with respect to both BPCC and PPA) and is catalyzed by hydrogen ions.[6] A substantial primary kinetic isotope effect suggests the cleavage of the P-H bond in the rate-determining step. It is proposed that the pentacoordinated ('inactive') tautomer of PPA is the reactive species.[6]

  • With Pyridinium Fluorochromate (PFC): This reaction exhibits Michaelis-Menten type kinetics, which indicates the formation of a complex in a pre-equilibrium step.[4] Like with BPCC, a significant primary kinetic isotope effect is observed, and the 'inactive' tautomer is suggested to be the reactive reductant. The proposed mechanism involves the transfer of a hydride ion from the P-H bond to the oxidant in the rate-determining step.[4]

Oxidation by Halogen-Based Reagents

Halogen-containing compounds are also utilized for the oxidation of PPA.

  • With Benzyltrimethylammonium Dichloroiodate (BTACI): In the presence of zinc chloride, BTACI oxidizes PPA to phenylphosphonic acid. The reaction is first order with respect to BTACI, PPA, and zinc chloride.[7] The proposed reactive oxidizing species is [PhCH₂Me₃N]⁺[Zn₂Cl₆]²⁻I⁺. The pentacoordinated tautomer is identified as the reactive form, with the mechanism involving a hydride-ion transfer from the P-H bond in the rate-determining step.[7]

  • With Pyridinium Hydrobromide Perbromide (PHPB): The oxidation using PHPB in aqueous acetic acid is first-order with respect to both PPA and PHPB.[5] A substantial kinetic isotope effect is observed upon deuteration of the P-H bond. The data suggests that the transition state is more polar than the reactants and that the reaction proceeds through the pentacoordinated tautomer via a hydride ion transfer.[5]

Quantitative Data Summary

The kinetic parameters for the oxidation of this compound with various oxidants provide insight into the reaction mechanisms and efficiencies.

Table 1: Rate Constants for the Oxidation of this compound (PPA) by Various Oxidants

Oxidant Solvent Temperature (K) Rate Constant (k) Reference
BPCC DMSO 298 0.23 dm³ mol⁻¹ s⁻¹ [6]
BTACI / ZnCl₂ Acetic Acid 303 1.93 dm⁶ mol⁻² s⁻¹ [7]
PFC DMSO 298 k₂ = 4.15 x 10⁻³ s⁻¹ ¹ [4]
PHPB 50% Acetic Acid (aq) 298 0.43 dm³ mol⁻¹ s⁻¹ [5]

¹ Note: For PFC, the rate constant is for the decomposition of the intermediate complex (k₂).

Table 2: Activation and Thermodynamic Parameters

Oxidant ΔH* (kJ mol⁻¹) ΔS* (J mol⁻¹ K⁻¹) ΔG* (kJ mol⁻¹) Reference
BPCC 46.0 ± 0.8 -101 ± 3 76.2 ± 0.7 [6]
BTACI / ZnCl₂ 46.0 ± 0.9 -98 ± 3 75.3 ± 0.7 [7]
PFC 48.2 ± 0.9 -118 ± 3 83.5 ± 0.7 [4]

| PHPB | 41.6 ± 0.5 | -107 ± 2 | 73.5 ± 0.4 |[5] |

Proposed General Mechanism

Most studies, particularly those involving Cr(VI) and halogen-based oxidants, point towards a common mechanistic pathway involving the pentacoordinated tautomer of this compound. The key step is the transfer of a hydride ion from the phosphorus atom to the oxidant.

Mechanism Generalized Oxidation Mechanism cluster_intermediate Intermediate Complex Formation (Optional) cluster_products Products PPA PhP(H)(=O)OH (this compound) Complex [PPA---Oxidant] Intermediate Complex PPA->Complex Pre-equilibrium (Michaelis-Menten type) Ox Oxidant (e.g., Cr(VI), [ICl₂]⁻) Ox->Complex PPOA PhP(=O)(OH)₂ (Phenylphosphonic Acid) Complex->PPOA Rate-Determining Step Hydride (H⁻) Transfer RedOx Reduced Oxidant Complex->RedOx

Caption: Generalized mechanism for PPA oxidation.

Experimental Protocols

The following sections provide standardized methodologies for studying the oxidation of this compound, synthesized from procedures reported in the literature.[4][5][6][7]

Materials and Reagents
  • This compound: Commercial grade (e.g., Fluka, Aldrich) used as supplied.[5][6]

  • Oxidizing Agent: Prepared according to literature methods (e.g., BPCC, BTACI).[6][7]

  • Solvent: HPLC or analytical grade, such as Dimethyl sulfoxide (B87167) (DMSO) or glacial acetic acid, chosen based on reactant solubility and lack of reactivity.[4][5][6]

  • Deuterated this compound (for isotope studies): Prepared by repeatedly dissolving the acid in deuterium (B1214612) oxide (D₂O) followed by evaporation of excess D₂O and water in vacuo. Isotopic purity should be confirmed by NMR spectroscopy.[5][7]

Kinetic Measurement Protocol

Kinetic studies are typically performed under pseudo-first-order conditions, with a large excess (at least 10-fold) of this compound over the oxidant.

  • Thermostating: The solution of PPA is placed in a thermostated water bath (±0.1 K) for thermal equilibration.

  • Initiation: A stock solution of the oxidant, also thermally equilibrated, is added to the PPA solution to initiate the reaction.

  • Monitoring: The reaction progress is monitored by measuring the decrease in the concentration of the oxidant over time. This is typically done spectrophotometrically by following the disappearance of a characteristic absorbance peak of the oxidant (e.g., 365 nm for BPCC).[6]

  • Rate Constant Calculation: The pseudo-first-order rate constant (k_obs) is calculated from the slope of the linear plot of log[Oxidant] versus time.

  • Second-Order Rate Constant: The second-order rate constant (k₂) is determined by the relation k₂ = k_obs / [PPA].

Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (PPA and Oxidant) B Equilibrate Solutions in Thermostat Bath A->B C Mix Reactants to Initiate Reaction B->C D Monitor Absorbance of Oxidant vs. Time C->D E Plot ln(Absorbance) vs. Time D->E F Calculate k_obs from Slope E->F G Determine k₂ (k₂ = k_obs / [PPA]) F->G

References

Reactivity of the P-H bond in phenylphosphinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the P-H Bond in Phenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity of the phosphorus-hydrogen (P-H) bond in this compound. This compound is a key organophosphorus compound, notable for the versatile reactivity of its P-H bond, which allows for the formation of a wide array of derivatives. Its importance is particularly pronounced in synthetic organic chemistry and medicinal chemistry, where phosphinic acid derivatives serve as crucial building blocks and bioactive molecules.[1][2]

This compound predominantly exists in a tetracoordinate phosphinate form, containing a phosphoryl (P=O) group and a hydrogen atom directly bonded to the phosphorus center. However, it is in equilibrium with its trivalent tautomer, phenylphosphonous acid, which possesses a P-OH group. While the equilibrium heavily favors the tetracoordinate P(V) form, the trivalent P(III) tautomer is believed to be the reactive species in many reactions.[3][4] The ability to interconvert between these two forms is fundamental to the P-H bond's reactivity.

Tautomerism P_V This compound (Tetracoordinate, P(V)) Ph(H)P(O)OH P_III Phenylphosphonous Acid (Tricoordinate, P(III)) PhP(OH)2 P_V->P_III Tautomerization Palladium_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)-X Ln Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_P R-Pd(II)-P(O)(OH)Ph Ln PdII_RX->PdII_P Ph(H)P(O)OH - HX Transmetal Reaction with Ph(H)P(O)OH PdII_P->Pd0 R-P(O)(OH)Ph RedElim Reductive Elimination Radical_Workflow cluster_workflow Workflow for Radical Hydrophosphinylation Start Combine Alkene, Ethyl Phosphinate, AIBN Heat Heat to 80-90 °C under Inert Atmosphere Start->Heat Monitor Monitor by TLC or GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Concentrate Concentrate in vacuo Cool->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated Product Purify->End

References

A Technical Guide to Michael Addition Reactions Involving Phenylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the phospha-Michael addition reaction, with a specific focus on phenylphosphinic acid as the nucleophile. It covers the core reaction mechanism, detailed experimental protocols, a summary of quantitative data, and the significant applications of the resulting organophosphorus compounds in medicinal chemistry and drug development.

Introduction: The Phospha-Michael Addition

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2] The "phospha-Michael" variant utilizes a phosphorus-centered nucleophile, providing a powerful and atom-economical method for creating carbon-phosphorus (C-P) bonds.[3][4] This reaction is of paramount importance as the resulting organophosphorus compounds, particularly those derived from phosphinic acids, are recognized for their diverse biological activities and structural resemblance to the transition states of peptide hydrolysis.

This compound is a particularly valuable reagent in this context. Its addition to Michael acceptors generates unsymmetrical di-substituted phosphinic acids, which are key structural motifs in a variety of therapeutic agents, including enzyme inhibitors. This guide will explore the nuances of leveraging this compound in these critical synthetic transformations.

Core Reaction Mechanism

The Michael addition of this compound is not entirely straightforward. The phosphorus atom in its stable, tetracoordinated P(V) form is not nucleophilic. The reaction proceeds through a less abundant, but highly reactive, tricoordinated P(III) tautomer, phenylphosphinous acid. This tautomeric equilibrium is a critical prerequisite for the nucleophilic addition to occur.

The mechanism can be summarized in three key steps:

  • Tautomerization: this compound (P(V)) undergoes tautomerization to its active P(III) form, phenylphosphinous acid. This equilibrium can be influenced by reaction conditions, including the presence of silylating agents or bases.

  • Nucleophilic Attack: The lone pair of electrons on the P(III) center of phenylphosphinous acid attacks the β-carbon of the Michael acceptor (an electron-deficient alkene). This conjugate addition forms a new C-P bond and generates a transient enolate intermediate.

  • Protonation/Hydrolysis: The enolate intermediate is subsequently protonated, often during an aqueous workup, to yield the final β-phosphinoyl product.

Mechanism of the phospha-Michael addition.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success. The following protocols outline a general method for the synthesis of unsymmetrical di-substituted phosphinic acids and a specific example of a lipase-catalyzed addition.

This method utilizes a silylating agent to facilitate the formation of the reactive P(III) tautomer, which readily adds to various Michael acceptors.

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N)

  • Michael Acceptor (e.g., α,β-unsaturated ketone, ester, or nitrile)

  • Anhydrous Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in dry DCM under an inert nitrogen atmosphere, cool the flask to 0 °C using an ice bath.

  • Silylation: Add a mixture of TMSCl (3.5 eq.) and Et₃N (3.5 eq.) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour. This step generates the bis(trimethylsilyl) phosphonite in situ.

  • Michael Addition: Add the desired Michael acceptor (1.1 eq.) to the reaction mixture at 0 °C. Stir for an additional 30 minutes at this temperature.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or ³¹P NMR).

  • Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired unsymmetrical di-substituted phosphinic acid.

G Experimental Workflow for Silyl-Activated Michael Addition start Start setup 1. Dissolve this compound in dry DCM at 0°C under N2 start->setup silylation 2. Add TMSCl / Et3N dropwise Stir for 1 hour at 0°C setup->silylation addition 3. Add Michael Acceptor Stir for 30 min at 0°C silylation->addition warm 4. Warm to Room Temperature Monitor reaction progress addition->warm workup 5. Aqueous Workup & Extraction warm->workup purify 6. Column Chromatography workup->purify end Final Product purify->end

Workflow for silyl-activated Michael addition.

Enzymatic methods offer a green and mild alternative for C-P bond formation. Novozym 435, an immobilized lipase, has been shown to effectively catalyze the phospha-Michael addition.[2]

Materials:

Procedure:

  • Reaction Setup: In a reaction vial, combine the Michael acceptor (0.5 mmol), diphenylphosphine oxide (0.5 mmol), Novozym 435 (300 U), and ethanol (1 mL).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction for completion using TLC.

  • Workup and Purification: After the reaction is complete, filter off the enzyme catalyst. The solvent is then removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) eluent) to afford the final product.[2]

Quantitative Data Summary

The efficiency of the phospha-Michael addition can vary significantly based on the substrates and catalysts employed. While extensive tabulated data specifically for this compound is sparse in the literature, the following table presents representative yields for the addition of a closely related phosphine (B1218219) oxide to various Michael acceptors, illustrating the reaction's scope.[2]

EntryMichael Acceptor (Substrate 1)Michael Donor (Substrate 2)ProductYield (%)
1β-NitrostyreneDiphenylphosphine oxide3a92
24-Chloro-β-nitrostyreneDiphenylphosphine oxide3f94
33,4-Dimethoxy-β-nitrostyreneDiphenylphosphine oxide3j89
4Benzylidene malononitrileDiphenylphosphine oxide5a93
52-Chlorobenzylidene malononitrileDiphenylphosphine oxide5b90
64-Methylbenzylidene malononitrileDiphenylphosphine oxide5d91

Data sourced from a lipase-catalyzed reaction, demonstrating the general applicability and high yields achievable in phospha-Michael additions.[2]

Applications in Drug Development

The synthesis of phosphinic acid derivatives is a mature and highly significant area of research, primarily due to their applications in drug discovery. The phosphinic acid moiety is a highly effective mimic of the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent inhibitors of metalloproteases and other enzymes.

Key Therapeutic Areas:

  • Enzyme Inhibition: Phosphinic acid-containing molecules can act as transition-state analogue inhibitors for enzymes like angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs).

  • Antitumor Agents: Certain phosphinate esters have been explored for their potential as antitumor agents.

  • Peptidomimetics: The phosphinic core serves as a non-hydrolyzable isostere for dipeptides, which is crucial for developing metabolically stable drug candidates.

The phospha-Michael reaction provides a direct and versatile route to these valuable phosphinic acid derivatives, enabling the synthesis of complex and highly functionalized building blocks for new therapeutic agents.

G Pathway from Synthesis to Therapeutic Application reaction Phospha-Michael Addition (this compound + Acceptor) product Unsymmetrical Di-substituted Phosphinic Acid Derivatives reaction->product Yields mimic Peptide Transition-State Mimics (Peptidomimetics) product->mimic Act as inhibitor Potent Enzyme Inhibitors (e.g., Metalloproteases) product->inhibitor Function as drug_dev Drug Candidate Development (Lead Optimization) mimic->drug_dev inhibitor->drug_dev therapy New Therapeutic Agents drug_dev->therapy

Logical flow of phosphinic acid synthesis to drug discovery.

Conclusion

The Michael addition of this compound is a robust and highly valuable transformation in modern organic and medicinal chemistry. By understanding the underlying mechanism involving the P(III)/P(V) tautomerism and employing optimized experimental protocols, researchers can efficiently synthesize a diverse array of unsymmetrical phosphinic acids. These products serve as critical building blocks and pharmacophores in the development of novel enzyme inhibitors and other therapeutic agents, underscoring the reaction's continued importance in the field of drug discovery.

References

The Acidity and pKa of Phenylphosphinic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the physicochemical properties, acidity, and experimental determination of the pKa of phenylphosphinic acid, a versatile building block in medicinal chemistry. This guide provides detailed experimental protocols and explores its relevance in drug design, particularly in the development of enzyme inhibitors.

This compound, an organophosphorus compound with the formula C₆H₅P(O)(OH)H, is a compound of significant interest in organic synthesis and medicinal chemistry. Its moderate acidity, characterized by its pKa value, is a critical parameter influencing its reactivity, solubility, and biological activity. This technical guide provides a comprehensive analysis of the acidity and pKa of this compound, alongside detailed experimental methodologies for its determination and an exploration of its application in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. Key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReference
pKa 2.1 (at 17 °C)[1]
Molecular Weight 142.09 g/mol
Melting Point 83-85 °C[2]
Boiling Point 180 °C[2]
Density 1.376 g/cm³[2]
Water Solubility 7.7 g/100 mL (at 25 °C)[1]
Solubility in other solvents Slightly soluble in DMSO and heated water.[2]
LogP (Octanol/Water Partition Coefficient) 0.779 (Calculated)[3]

Understanding the Acidity and pKa of this compound

The acidity of this compound stems from the ionizable proton of the phosphinic acid group. The pKa value of 2.1 indicates that it is a moderately strong acid, a property that is crucial for its role in various chemical reactions and its interactions within biological systems.[1] The presence of the electron-withdrawing phenyl group influences the acidity of the P-OH bond, facilitating the dissociation of the proton.

The pKa value is a fundamental parameter in drug design and development. It governs the extent of ionization of a molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the charge state of a drug molecule can influence its ability to cross cell membranes and interact with its biological target.

Experimental Protocols for pKa Determination

Accurate determination of the pKa value is critical for characterizing and utilizing this compound and its derivatives. Several robust experimental methods are available, each with its own advantages and considerations. Detailed protocols for the most common techniques are provided below.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of an acid. The procedure involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) and monitoring the resulting change in pH with a pH meter. The pKa is determined from the inflection point of the titration curve.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH).

    • Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration Procedure:

    • Pipette a known volume (e.g., 25 mL) of the this compound solution into a beaker.

    • Add a sufficient volume of the KCl solution to maintain a constant ionic strength.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has risen significantly beyond the expected equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this curve corresponds to the equivalence point, and the pKa can be determined from the pH at half this volume.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. This compound, containing a phenyl chromophore, is amenable to this method.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of this compound.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

  • Measurement of Spectra:

    • For each buffer solution, add a small, constant aliquot of the this compound stock solution to a cuvette containing the buffer. Ensure the final concentration is within the linear range of the spectrophotometer.

    • Record the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each solution.

    • Also, record the spectra of the fully protonated form (in a strongly acidic solution, e.g., 0.1 M HCl) and the fully deprotonated form (in a strongly basic solution, e.g., 0.1 M NaOH).

  • Data Analysis:

    • Select an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by graphical methods.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that can also be used for pKa determination. The method is based on the change in the electrophoretic mobility of the analyte as a function of pH.

Methodology:

  • Preparation of Background Electrolytes (BGEs): Prepare a series of BGEs with different pH values covering the range of interest.

  • Sample Preparation: Dissolve a small amount of this compound in the BGE. A neutral marker (e.g., mesityl oxide) is often included to determine the electroosmotic flow.

  • CE Analysis:

    • Sequentially rinse the capillary with 0.1 M NaOH, water, and the respective BGE.

    • Inject the sample solution into the capillary.

    • Apply a constant voltage and record the electropherogram.

    • Repeat the analysis for each BGE with a different pH.

  • Data Analysis:

    • Calculate the effective mobility of this compound at each pH using the migration times of the analyte and the neutral marker.

    • Plot the effective mobility against the pH.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve by fitting the data to an appropriate equation.

Role in Drug Development and Experimental Workflows

Phosphinic acids, including this compound and its derivatives, are valuable structural motifs in drug design. They can act as transition-state analogs for enzymes that process carboxylic acids or phosphates, making them effective enzyme inhibitors.

A notable application is in the development of HIV-1 protease inhibitors. The phosphinic acid moiety can mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by the protease, leading to potent inhibition.

Below is a conceptual workflow for the synthesis of a phosphinic acid-based peptide analog that could act as an HIV-1 protease inhibitor, using this compound as a starting material.

G Conceptual Synthesis Workflow of a Phosphinic Acid-Based HIV-1 Protease Inhibitor cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 This compound step1 Activation of this compound start1->step1 start2 Protected Amino Acid Derivatives step2 Coupling with Amino Acid Ester start2->step2 step4 Peptide Coupling with another Amino Acid start2->step4 step1->step2 step3 Hydrolysis of Ester step2->step3 step3->step4 step5 Deprotection step4->step5 product Phosphinic Acid-Based Peptide Analog (HIV-1 Protease Inhibitor) step5->product

Caption: Conceptual workflow for synthesizing a phosphinic acid-based HIV-1 protease inhibitor.

Logical Relationship between Physicochemical Properties and Drug Action

The effectiveness of a drug molecule is intrinsically linked to its physicochemical properties, including its acidity. The following diagram illustrates the logical relationship between the pKa of a this compound-containing drug candidate, its structure, and its function as an enzyme inhibitor.

G Relationship between pKa, Structure, and Function of a this compound-Based Inhibitor pKa pKa (Acidity) Ionization Ionization State at Physiological pH pKa->Ionization Structure Molecular Structure (this compound Moiety) Binding Binding to Enzyme Active Site Structure->Binding Solubility Aqueous Solubility Ionization->Solubility Ionization->Binding Efficacy Therapeutic Efficacy Solubility->Efficacy Inhibition Enzyme Inhibition (e.g., HIV-1 Protease) Binding->Inhibition Inhibition->Efficacy

Caption: Logical flow from pKa and structure to the therapeutic efficacy of a drug.

Conclusion

This compound is a valuable reagent with well-defined acidic properties that are fundamental to its application in organic synthesis and drug discovery. The pKa of 2.1 dictates its behavior in solution and its potential for interaction with biological targets. Accurate determination of this parameter is achievable through various robust experimental techniques, including potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. The role of the phosphinic acid moiety as a transition-state isostere has been effectively leveraged in the design of potent enzyme inhibitors, highlighting the importance of understanding the physicochemical properties of such building blocks in the development of new therapeutics. This guide provides the necessary foundational knowledge and practical methodologies for researchers and professionals working with this important compound.

References

Health and safety considerations for handling phenylphosphinic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Safe Handling of Phenylphosphinic Acid

Introduction

This compound (PPA), also known as benzephosphinic acid, is a chemical intermediate used in various laboratory and industrial applications.[1] Due to its hazardous properties, a thorough understanding of its risk profile and adherence to strict safety protocols are imperative for the protection of personnel and the environment. This guide provides an in-depth overview of the health and safety considerations, emergency procedures, and experimental protocols relevant to the handling of this compound, specifically for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are associated with its corrosive nature and acute oral toxicity.[1][2][3][4][5]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Danger H302: Harmful if swallowed[1][2][3][4][5][6]
Skin Corrosion/Irritation Category 1B / 1C Danger H314: Causes severe skin burns and eye damage[1][2][3][4][5][6]
Serious Eye Damage/Irritation Category 1 Danger H318: Causes serious eye damage[1][6][7]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | May cause respiratory irritation[1][8] |

In addition to these classifications, this compound is a solid that can form combustible dust concentrations in the air, which may ignite if dispersed.[1][8]

Toxicological Profile

The toxicity of this compound is characterized by its corrosive effects on tissues and moderate acute oral toxicity.

  • Acute Oral Toxicity : The substance is harmful if ingested.[1][2][5][6] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[1][8][9]

  • Dermal and Ocular Toxicity : As a corrosive material, direct contact causes severe skin burns and serious, potentially irreversible, eye damage.[1][2][5][8][9]

  • Inhalation Toxicity : Inhalation of dust may cause respiratory irritation.[1][8][9]

Table 2: Quantitative Toxicological Data for this compound

Test Type Species Route Value Results / Observations
Acute Oral Toxicity (LD50) Rat Oral 1345 mg/kg Moderately toxic after single ingestion.[5]

| 28-Day Repeated Dose Toxicity | Rat | Oral (Feed) | NOAEL: 779 mg/kg (males), 859 mg/kg (females) | No adverse effects were observed on clinical signs, growth, neurobehavior, or pathology at the highest doses tested.[10] |

Exposure Controls and Personal Protection

To minimize the risk of exposure, a combination of engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls:

  • Ventilation : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[11][12] Local exhaust ventilation is essential where dust may be generated.[13]

  • Safety Stations : Eyewash stations and safety showers must be located in close proximity to the workstation.[1][12]

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent contact.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Standards
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may also be necessary.[1][11][13] OSHA 29 CFR 1910.133 or European Standard EN166.[1][11][12]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][11][13]

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][11][12] | OSHA 29 CFR 1910.134 or European Standard EN 149.[1][11][12] |

G Diagram 1: Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Review SDS and Establish Protocol ppe Don Personal Protective Equipment (PPE) prep->ppe setup Prepare Ventilated Work Area (Fume Hood) ppe->setup weigh Weigh Solid PPA (Minimize Dust) setup->weigh dissolve Perform Experimental Procedures weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate disposal Dispose of Waste in Labeled Container decontaminate->disposal remove_ppe Remove PPE and Wash Hands disposal->remove_ppe

Diagram 1: Standard Workflow for Handling this compound

Handling, Storage, and Disposal

  • Safe Handling : Handle the product in a closed system or with appropriate exhaust ventilation.[1][8] Avoid the formation and accumulation of dust.[1][8][14] Do not get the substance in eyes, on skin, or on clothing.[1][8]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a corrosives area.[1][8][14] Keep away from incompatible materials such as bases and strong oxidizing agents.[1][8]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][15]

Emergency and First Aid Procedures

Immediate medical attention is required for all routes of exposure.[1][12] Personnel should be trained in first aid for chemical exposures.[8]

Table 4: First Aid Measures for this compound Exposure

Exposure Route First Aid Instructions
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][12] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[1][11][12]
Skin Contact Immediately remove all contaminated clothing and shoes.[1][12][15] Wash off with soap and plenty of water for at least 15 minutes.[1][11][12] Seek immediate medical attention.[1][11][12]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][11][12] If not breathing, give artificial respiration.[1][11][12] Seek immediate medical attention.[1][11][12]

| Ingestion | Do NOT induce vomiting.[1][8][12] Rinse mouth with water.[1][2] If the person is conscious, give one or two glasses of water to drink.[1][11][12] Never give anything by mouth to an unconscious person.[1][11][12] Seek immediate medical attention.[1][11][12] |

  • Fire-Fighting Measures : Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish a fire.[1][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][14]

  • Accidental Release : For spills, ensure adequate ventilation and wear appropriate PPE.[14] Avoid dust formation.[1][14] Sweep or shovel the material into a suitable container for disposal.[1][8]

G Diagram 2: Emergency Response Logic for PPA Exposure start Exposure Event Occurs assess Assess Route of Exposure start->assess skin Skin/Eye Contact assess->skin Dermal/ Ocular inhalation Inhalation assess->inhalation Respiratory ingestion Ingestion assess->ingestion Oral action_skin Remove Contaminated Clothing Flush with Water for 15 min skin->action_skin action_inhalation Move to Fresh Air Provide Oxygen if Needed inhalation->action_inhalation action_ingestion Rinse Mouth Do NOT Induce Vomiting ingestion->action_ingestion end Seek Immediate Medical Attention action_skin->end action_inhalation->end action_ingestion->end

Diagram 2: Emergency Response Logic for PPA Exposure

Experimental Safety Protocols

The hazard classifications for this compound are determined by standardized toxicological tests. The methodologies for these key experiments are outlined below.

Methodology for Acute Oral Toxicity Testing (Fixed Dose Procedure - OECD Guideline 420) This test is designed to assess the toxicity of a substance following a single oral administration.[16]

  • Animal Selection : Healthy, young adult rats of a single sex (typically females) are used.[16] Animals are fasted prior to dosing.[16]

  • Dose Administration : The test substance is administered in a single dose by gavage.[16] The procedure uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[16][17]

  • Sighting Study : An initial "sighting study" is performed with one animal per dose step to identify the dose that produces evident toxicity without mortality, which then informs the starting dose for the main study.[17]

  • Main Study : A group of five animals is dosed at the selected starting level.[16] Depending on the outcome (mortality or evident toxicity), further groups may be dosed at higher or lower fixed doses.[16]

  • Observation : Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[17] A gross necropsy is performed on all animals at the end of the study.[16]

  • Endpoint : The test allows for classification of the substance into a GHS category based on the observed toxicity at specific dose levels.[16]

Methodology for Acute Eye Irritation/Corrosion Testing (OECD Guideline 405) This test evaluates the potential of a substance to cause eye irritation or corrosion.[18]

  • Animal Selection : Healthy, adult albino rabbits are the preferred species.[19][20] Both eyes are examined 24 hours before the test to ensure no pre-existing irritation or defects are present.[19][20]

  • Dose Administration : A single dose of the test substance is applied to the conjunctival sac of one eye.[18][19] The other eye remains untreated as a control.[19][20] For solids like PPA, a volume of 0.1 mL (or not more than 100 mg) of the finely ground substance is used.[19][20]

  • Observation : The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[18][20] Observations can continue for up to 21 days to assess the reversibility of effects.[20]

  • Scoring : Lesions of the cornea, iris, and conjunctiva are scored numerically according to a standardized system (e.g., Draize scale).[21]

  • Endpoint : The substance is classified based on the severity and reversibility of the ocular lesions observed.[18] The use of systemic analgesics and topical anesthetics is recommended to minimize animal pain and distress.[18][19]

Conclusion

This compound is a corrosive and acutely toxic chemical that demands rigorous safety precautions. A comprehensive safety strategy, incorporating robust engineering controls, appropriate personal protective equipment, and strict handling protocols, is essential for mitigating risks. All personnel must be thoroughly familiar with the substance's hazards and trained in emergency first aid procedures. By adhering to the guidelines presented in this document, researchers and scientists can handle this compound in a safe and responsible manner.

References

Methodological & Application

Application Notes and Protocols: Phenylphosphinic Acid in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid and its derivatives are significant organophosphorus compounds utilized as intermediates in the synthesis of a wide range of products, including pharmaceuticals, pesticides, and flame retardants. The esterification of this compound is a key chemical transformation that allows for the introduction of various functional groups, leading to the development of novel molecules with diverse biological and chemical properties. These application notes provide an overview of the methodologies employed for the esterification of this compound, with a focus on reaction conditions, yields, and detailed experimental protocols. While this compound itself is not typically used as a catalyst for general esterification reactions, understanding the methods for its own esterification is crucial for the synthesis of its derivatives.

Catalytic Approach: Brønsted Acid Catalysis in Fischer-Speier Esterification

The primary mechanism for the esterification of carboxylic acids, and by extension, acids like this compound, is the Fischer-Speier esterification. This reaction is catalyzed by a Brønsted acid. The catalyst protonates the oxygen of the carbonyl (or phosphoryl group in the case of phosphinic acids), which enhances the electrophilicity of the carbonyl carbon (or phosphorus atom). This is followed by a nucleophilic attack from the alcohol. A series of proton transfer steps then occurs, leading to the elimination of a water molecule and the formation of the ester. The final step involves the deprotonation of the ester to regenerate the acid catalyst.

Experimental Data for Esterification of this compound Derivatives

The following tables summarize quantitative data from various studies on the esterification of phenyl-H-phosphinic acid and methyl-phenylphosphinic acid, showcasing the impact of different reaction conditions and catalysts on product yields.

Table 1: Microwave-Assisted Esterification of Phenyl-H-Phosphinic Acid with Various Alcohols [1][2]

EntryAlcoholCatalystTemperature (°C)Time (min)Yield (%)
1Ethyl alcoholNone1603073
2Ethyl alcohol[bmim][PF6]1403082
3n-Propyl alcoholNone1803080
4n-Propyl alcohol[bmim][PF6]1603090
5n-Butyl alcoholNone1803085
6n-Butyl alcohol[bmim][PF6]1603094
7n-Octyl alcoholNone20012032
8n-Octyl alcohol[bmim][PF6]18020100 (conversion)

Table 2: Microwave-Assisted Esterification of Methyl-phenylphosphinic Acid with Alcohols in the Presence of an Ionic Liquid Catalyst [3]

EntryAlcoholCatalystTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1n-ButanolNone220315-
2n-Butanol[bmim][PF6]180210073
3n-OctanolNone200232-
4n-Octanol[bmim][PF6]1800.33100-

Experimental Protocols

Protocol 1: Microwave-Assisted Direct Esterification of Phenyl-H-Phosphinic Acid[1][2]

This protocol describes a general procedure for the synthesis of alkyl phenyl-H-phosphinates using microwave irradiation, both with and without an ionic liquid catalyst.

Materials:

Procedure:

  • A mixture of phenyl-H-phosphinic acid and a 15-fold excess of the desired alcohol is placed in a microwave reactor vial.

  • (Optional) 10 mol% of [bmim][PF6] is added to the mixture.

  • The vial is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated at the specified temperature and for the designated time (refer to Table 1 for specific conditions).

  • After the reaction is complete, the excess alcohol is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel using ethyl acetate as the eluent to yield the pure phosphinate ester.

Protocol 2: Thermal Esterification of Phenyl-H-Phosphinic Acid[4]

This protocol outlines a method for the esterification of phenyl-H-phosphinic acid under conventional heating.

Materials:

  • Phenyl-H-phosphinic acid (1.4 mmol)

  • n-Butanol (15-fold excess)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Nitrogen or argon gas supply (optional)

Procedure:

  • Phenyl-H-phosphinic acid and a 15-fold excess of n-butanol are added to a round-bottom flask equipped with a reflux condenser.

  • (Optional, to prevent oxidation) The reaction mixture is inertized by bubbling nitrogen or argon gas through it.

  • The mixture is heated to reflux (approximately 110-117°C) for 36 to 72 hours.

  • The progress of the reaction can be monitored by an appropriate analytical technique (e.g., 31P NMR).

  • Upon completion, the excess n-butanol is removed under reduced pressure.

  • The crude product can be purified by flash chromatography if necessary.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the catalytic cycle of a generic Brønsted acid-catalyzed esterification.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix this compound & Excess Alcohol Catalyst Add Catalyst (e.g., [bmim][PF6]) Reactants->Catalyst Heating Apply Heat (Microwave or Conventional) Catalyst->Heating Evaporation Remove Excess Alcohol (Reduced Pressure) Heating->Evaporation Purification Purify by Flash Column Chromatography Evaporation->Purification Product Product Purification->Product Pure Ester Product

Caption: General experimental workflow for the esterification of this compound.

Fischer_Esterification_Cycle Acid R-COOH Protonated_Acid R-C(OH)2+ Acid->Protonated_Acid + H+ (Catalyst) Alcohol R'-OH Catalyst_H H+ Tetrahedral_Intermediate R-C(OH)2(OR'H)+ Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester R-C(O)OR'H+ Tetrahedral_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ (Catalyst) Ester->Acid Hydrolysis (reverse reaction) Water H2O

Caption: Simplified catalytic cycle for Fischer-Speier esterification.

References

Application Notes and Protocols: Phenylphosphinic Acid in the Kabachnik-Fields Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kabachnik-Fields reaction is a three-component condensation reaction that provides an efficient route for the synthesis of α-aminophosphonates. These compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to α-amino acids, acting as their bioisosteres. α-Aminophosphonates have demonstrated a wide range of biological activities, including as enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active agents. The reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, such as a dialkyl phosphite (B83602) or, pertinently for this document, phenylphosphinic acid. The use of a catalyst can significantly enhance the reaction rate and yield. This compound and its derivatives have emerged as effective organocatalysts for this transformation.

Mechanism of this compound Catalysis

The Kabachnik-Fields reaction can proceed through two primary mechanistic pathways: the "imine pathway" and the "α-hydroxyphosphonate pathway." The prevailing pathway is often dependent on the nature of the reactants and the catalyst employed. In the context of catalysis by a Brønsted acid like this compound, the imine pathway is generally favored.

The proposed catalytic role of this compound is analogous to that of dithis compound and involves the activation of both the carbonyl component and the subsequently formed imine intermediate through hydrogen bonding. This activation facilitates nucleophilic attack at each step, thereby accelerating the overall reaction rate.

The catalytic cycle can be summarized as follows:

  • Activation of the Carbonyl Group: The this compound catalyst forms a hydrogen bond with the oxygen atom of the carbonyl group of the aldehyde or ketone. This hydrogen bonding increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

  • Imine Formation: The amine attacks the activated carbonyl carbon, leading to the formation of a hemiaminal intermediate. Subsequent dehydration, which is also promoted by the acidic catalyst, results in the formation of an imine (Schiff base).

  • Activation of the Imine: The this compound then activates the imine by forming a hydrogen bond with the imine nitrogen. This increases the electrophilicity of the imine carbon.

  • Nucleophilic Attack by the Phosphite: The hydrophosphoryl compound (in this case, the tautomeric form of this compound or a dialkyl phosphite) then undergoes nucleophilic addition to the activated imine carbon.

  • Formation of the α-Aminophosphonate and Catalyst Regeneration: A proton transfer step yields the final α-aminophosphonate product and regenerates the this compound catalyst, allowing it to participate in another catalytic cycle.

Catalytic Cycle of this compound in the Kabachnik-Fields Reaction

Kabachnik_Fields_Mechanism Carbonyl R1(CO)R2 Activated_Carbonyl Activated Carbonyl R1(C=O---H-P(O)(Ph)OH)R2 Carbonyl->Activated_Carbonyl H-Bonding Amine R3NH2 Amine->Activated_Carbonyl Nucleophilic Attack Catalyst1 PhP(O)(H)OH Catalyst1->Activated_Carbonyl Imine {Imine | R1(C=NR3)R2} Activated_Carbonyl->Imine Dehydration Activated_Imine Activated Imine R1(C=NR3---H-P(O)(Ph)OH)R2 Imine->Activated_Imine Phosphite (R4O)2P(O)H Phosphite->Activated_Imine Nucleophilic Addition Catalyst2 PhP(O)(H)OH Catalyst2->Activated_Imine H-Bonding Product α-Aminophosphonate Activated_Imine->Product Proton Transfer Product->Catalyst1 Catalyst Regeneration

Catalytic cycle of this compound in the Kabachnik-Fields reaction.

Data Presentation

The following table summarizes the synthesis of a series of α-aminophosphonates via the Kabachnik-Fields reaction using dithis compound as a catalyst. The data is adapted from a study by Ferrah et al. and is presented here to demonstrate the efficiency of this class of catalysts.[1] It is anticipated that this compound would exhibit similar catalytic activity.

EntryAldehyde (R1)Amine (R2)ProductYield (%)
1BenzaldehydeAnilineDiethyl ((phenylamino)(phenyl)methyl)phosphonate90
23-MethoxybenzaldehydeAnilineDiethyl ((3-methoxyphenyl)(phenylamino)methyl)phosphonate85
34-NitrobenzaldehydeAnilineDiethyl ((4-nitrophenyl)(phenylamino)methyl)phosphonate88
41-Naphthaldehydep-ToluidineDiethyl ((naphthalen-1-yl)(p-tolylamino)methyl)phosphonate90
51,3-Benzodioxole-5-carbaldehydep-ToluidineDiethyl ((benzo[d][1][2]dioxol-5-yl)(p-tolylamino)methyl)phosphonate91
64-Fluorobenzaldehydep-ToluidineDiethyl ((4-fluorophenyl)(p-tolylamino)methyl)phosphonate80
7Benzaldehyde3-(Trifluoromethyl)anilineDiethyl ((phenyl)(3-(trifluoromethyl)phenylamino)methyl)phosphonate88
84-Nitrobenzaldehyde3-(Trifluoromethyl)anilineDiethyl ((4-nitrophenyl)(3-(trifluoromethyl)phenylamino)methyl)phosphonate78
91-Naphthaldehyde3-(Trifluoromethyl)anilineDiethyl ((naphthalen-1-yl)(3-(trifluoromethyl)phenylamino)methyl)phosphonate87

Experimental Protocols

The following is a general experimental protocol for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, adapted from a procedure using dithis compound as the catalyst.[1] This protocol can serve as a starting point for reactions catalyzed by this compound.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl phosphite (e.g., diethyl phosphite) (1.2 mmol)

  • This compound (10 mol%)

  • Ethanol (B145695) (2 mL)

  • Hexane (B92381) for crystallization

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and ethanol (2 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the dialkyl phosphite (1.2 mmol) to the reaction mixture.

  • Finally, add the this compound catalyst (10 mol%) to the flask.

  • Stir the reaction mixture at 40°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure.

  • The crude product is then purified by crystallization from hexane to afford the pure α-aminophosphonate.

Note: This is a general procedure and may require optimization for different substrates. Factors such as reaction time, temperature, and catalyst loading may need to be adjusted to achieve optimal yields.

Experimental Workflow for this compound Catalyzed Kabachnik-Fields Reaction

Experimental_Workflow Start Start Reactants 1. Combine Aldehyde/Ketone, Amine, and Ethanol Start->Reactants Stir1 2. Stir at Room Temperature (5 min) Reactants->Stir1 Add_Phosphite 3. Add Dialkyl Phosphite Stir1->Add_Phosphite Add_Catalyst 4. Add this compound (10 mol%) Add_Phosphite->Add_Catalyst Reaction 5. Stir at 40°C (30 min) Add_Catalyst->Reaction Monitor 6. Monitor by TLC Reaction->Monitor Workup 7. Solvent Removal Monitor->Workup Reaction Complete Purification 8. Crystallization from Hexane Workup->Purification Product Pure α-Aminophosphonate Purification->Product

A typical experimental workflow for the synthesis of α-aminophosphonates.

Conclusion

This compound serves as an effective organocatalyst in the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates. Its proposed mechanism involves the activation of the carbonyl and imine intermediates through hydrogen bonding, thereby facilitating the key bond-forming steps. The reaction proceeds under mild conditions with good to excellent yields, offering a valuable and efficient method for the preparation of this important class of compounds for applications in drug discovery and development. The provided protocols and data serve as a valuable resource for researchers and scientists working in this field.

References

Application Notes and Protocols: Phenylphosphinic Acid in the Synthesis of α-Aminophosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Aminophosphonates are a class of organophosphorus compounds that are recognized as structural analogues of α-amino acids. Their unique tetrahedral geometry and the distinct properties of the phosphonate (B1237965) moiety make them crucial scaffolds in medicinal chemistry and drug discovery. They exhibit a wide range of biological activities, including roles as enzyme inhibitors, antibiotics, antiviral agents, and herbicides. The synthesis of these valuable compounds is a significant focus in organic and medicinal chemistry.

One of the most efficient and atom-economical methods for synthesizing α-aminophosphonates is the Kabachnik-Fields reaction. This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound. Phenylphosphinic acid and its derivatives have emerged as effective catalysts in this reaction, promoting the formation of the C-P bond under mild and often solvent-free conditions. This document provides detailed application notes and experimental protocols for the synthesis of α-aminophosphonates using this compound derivatives as catalysts.

Reaction Principle: The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a versatile method for the synthesis of α-aminophosphonates. The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the hydrophosphoryl compound to the imine double bond. Phenylphosphonic acid can act as an efficient and reusable catalyst in this transformation.[1][2][3] The overall reaction is depicted below:

Kabachnik_Fields_Reaction Amine R1-NH2 (Amine) Intermediate Formation Intermediate Formation Amine->Intermediate Formation + Carbonyl R2-CHO (Aldehyde) Carbonyl->Intermediate Formation Phosphite (B83602) R3-P(O)(OH)H (this compound Derivative) Aminophosphonate R1-NH-CH(R2)-P(O)(OH)R3 (α-Aminophosphonate) Phosphite->Aminophosphonate + Catalyst Imine R1-N=CH-R2 (Imine Intermediate) Intermediate Formation->Imine (-H2O) Imine->Aminophosphonate

Caption: General scheme of the Kabachnik-Fields reaction.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of α-aminophosphonates using a phosphinic acid catalyst.

General Protocol for the Phenylphosphonic Acid-Catalyzed Synthesis of α-Aminophosphonates

This protocol describes a solvent-free, one-pot synthesis of α-aminophosphonates catalyzed by phenylphosphonic acid.[1][2]

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Aromatic or aliphatic amine (1.0 mmol)

  • Dialkyl phosphite (e.g., dimethyl phosphite or diethyl phosphite) (1.2 mmol)

  • Phenylphosphonic acid (catalyst)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser (if heating is required)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (¹H, ¹³C, ³¹P) and mass spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), dialkyl phosphite (1.2 mmol), and a catalytic amount of phenylphosphonic acid.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or 50-80 °C) under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Purification and Characterization: The purified product is dried under vacuum. The structure and purity of the synthesized α-aminophosphonate are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR) and mass spectrometry.

Optimization of Reaction Conditions using Dithis compound as a Catalyst

A study by Farreh et al. optimized the synthesis of diethyl α-aminophosphonates using dithis compound as a catalyst.[4][5] The reaction of an aromatic aldehyde, aniline, and diethylphosphite was investigated.

Optimized Reaction Parameters:

  • Catalyst Amount: The optimal amount of dithis compound was determined to significantly influence the reaction yield.

  • Reaction Time: The reaction time was a critical factor, with optimal yields achieved after a specific duration.

  • Temperature: The reaction temperature was found to have a high significance on the synthesis, with higher temperatures generally leading to better yields within a certain range.

The study employed a full factorial design to systematically optimize these parameters, leading to high yields of the desired α-aminophosphonates.[4][5]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for the synthesis of α-aminophosphonates using this compound derivatives as catalysts.

Table 1: Synthesis of Diethyl [Phenyl(phenylamino)methyl]phosphonate using Dithis compound Catalyst [4][5]

EntryCatalyst Amount (mol%)Temperature (°C)Time (h)Yield (%)
15252476
210501290
31570685

Table 2: Substrate Scope for the Phenylphosphonic Acid-Catalyzed Synthesis of α-Aminophosphonates [1][2]

AldehydeAmineProductYield (%)
BenzaldehydeAnilineDiethyl [phenyl(phenylamino)methyl]phosphonate92
4-ChlorobenzaldehydeAnilineDiethyl [(4-chlorophenyl)(phenylamino)methyl]phosphonate95
4-MethoxybenzaldehydeAnilineDiethyl [(4-methoxyphenyl)(phenylamino)methyl]phosphonate90
BenzaldehydeBenzylamineDiethyl [phenyl(benzylamino)methyl]phosphonate88
CyclohexanecarboxaldehydeAnilineDiethyl [cyclohexyl(phenylamino)methyl]phosphonate85

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the typical workflow from reactant selection to the final characterization of the synthesized α-aminophosphonates.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Select Aldehyde, Amine, and Dialkyl Phosphite Catalyst Add this compound Derivative (Catalyst) Reactants->Catalyst Reaction One-pot Reaction (Solvent-free or in Solvent) Catalyst->Reaction Workup Reaction Work-up Reaction->Workup Recrystallization Recrystallization (e.g., from Ethanol) Workup->Recrystallization Spectroscopy Spectroscopic Analysis (NMR, MS) Recrystallization->Spectroscopy Purity Purity Determination (e.g., Melting Point) Spectroscopy->Purity

Caption: Experimental workflow for α-aminophosphonate synthesis.

Signaling Pathway Analogy: The Catalytic Cycle

While not a biological signaling pathway, the catalytic cycle of the this compound-catalyzed Kabachnik-Fields reaction can be visualized in a similar manner to illustrate the catalyst's role.

catalytic_cycle cluster_reactants Reactants Catalyst Catalyst (this compound) Imine Formation Imine Intermediate Catalyst->Imine Formation Activates Amine Amine Amine->Imine Formation Aldehyde Aldehyde Aldehyde->Imine Formation Phosphite Dialkyl Phosphite Phosphite Addition Nucleophilic Addition Phosphite->Phosphite Addition Product α-Aminophosphonate Product->Catalyst Regenerates Imine Formation->Phosphite Addition Phosphite Addition->Product

Caption: Catalytic cycle of the Kabachnik-Fields reaction.

Conclusion

The use of this compound and its derivatives as catalysts provides an efficient, environmentally friendly, and versatile method for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. The protocols outlined in this document, along with the summarized quantitative data, offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The solvent-free conditions and the ability to recycle the catalyst in some cases make this a "green" and cost-effective approach for the production of these biologically important molecules.[1][2] Further optimization and exploration of the substrate scope will continue to expand the utility of this powerful synthetic methodology.

References

Phenylphosphinic Acid as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. While phosphine (B1218219) ligands have been extensively studied, there is growing interest in alternative ligand classes that may offer unique reactivity, stability, or ease of handling. Phenylphosphinic acid and its derivatives represent a promising, yet less explored, class of ligands for palladium-catalyzed cross-coupling reactions. This document provides an overview of their application, including detailed protocols for key cross-coupling reactions and a summary of reported catalytic performance.

This compound can exist in equilibrium with its tautomeric form, a P(III) species, which is capable of coordinating to the palladium center and initiating the catalytic cycle. This characteristic, shared with related phosphinous acids, makes it a viable candidate for ligand-accelerated catalysis.

General Mechanism of Action

The catalytic cycle for palladium-catalyzed cross-coupling reactions with phosphinic acid-type ligands generally follows a well-established sequence of oxidative addition, transmetalation (for Suzuki and Sonogashira-type reactions) or migratory insertion (for Heck-type reactions), and reductive elimination. The phosphinic acid ligand plays a crucial role in stabilizing the palladium(0) active species and facilitating the key steps of the catalytic cycle.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation Suzuki/ Sonogashira migratory_insertion Migratory Insertion (Alkene) pd2_complex->migratory_insertion Heck pd2_intermediate R-Pd(II)-R'(L2) transmetalation->pd2_intermediate migratory_insertion->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Figure 1: Generalized Catalytic Cycle for Cross-Coupling.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. Palladium complexes with phosphinic acid-derived ligands have shown activity in these reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol is adapted from procedures using related phosphine oxide and phosphinous acid ligands.

Materials:

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and the aryl bromide (1.0 mmol).

  • Add the arylboronic acid (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (5 mL).

  • The reaction mixture is stirred at 80-110 °C and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table summarizes representative yields for Suzuki-Miyaura reactions catalyzed by palladium complexes with phosphinic amide ligands, which are structurally related to this compound. These data provide an indication of the potential efficacy.

Aryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePhenylboronic acid0.05K₂CO₃Toluene1101>95
4-BromotoluenePhenylboronic acid0.1K₂CO₃Toluene110292
1-Bromo-4-nitrobenzenePhenylboronic acid0.1Cs₂CO₃Dioxane1001.598
2-Bromopyridine4-Methoxyphenylboronic acid0.5K₃PO₄Dioxane100485

Application in Heck Coupling

The Heck reaction enables the arylation of alkenes. Palladium catalysts supported by phosphinic acid-type ligands can be employed for this transformation.

Experimental Protocol: Heck Coupling of Aryl Iodides with Styrene (B11656)

This protocol is based on general procedures for Heck reactions with phosphine ligands.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl iodide

  • Styrene

  • Triethylamine (B128534) (Et₃N) or another suitable base

  • N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (5 mL).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in a small amount of DMF.

  • Add the catalyst solution to the reaction flask.

  • The mixture is heated to 100-120 °C and the reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The residue is purified by flash chromatography.

Quantitative Data Summary

The table below presents typical yields for Heck reactions, providing a benchmark for what might be expected with a this compound-ligated system.

Aryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneStyrene1Et₃NDMF100695
4-IodoanisoleMethyl acrylate0.5NaOAcDMA120891
1-Iodonaphthalenen-Butyl acrylate1K₂CO₃NMP1201288
4-IodoacetophenoneStyrene0.1Et₃NDMF100499

Application in Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. Palladium complexes with phosphorus-based ligands are effective catalysts for this transformation.[1]

Experimental Protocol: Sonogashira Coupling of Aryl Bromides

This protocol is a general procedure that can be adapted for use with a this compound ligand.[2]

Materials:

  • Palladium(II) chloride (PdCl₂) or Pd(OAc)₂

  • This compound

  • Copper(I) iodide (CuI) (for copper co-catalyzed reaction)

  • Aryl bromide

  • Terminal alkyne

  • A suitable base (e.g., triethylamine, diisopropylamine, or piperidine)

  • Solvent (e.g., THF, DMF, or toluene)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the terminal alkyne (1.2 mmol), and the solvent (5 mL).

  • Add the base (2.0 mmol).

  • In a separate vial, pre-mix the palladium source (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%). For the copper-catalyzed variant, add CuI (0.02 mmol, 2 mol%).

  • Add the catalyst mixture to the reaction flask.

  • The reaction is stirred at room temperature or heated to 50-80 °C, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent, washed with aqueous ammonium (B1175870) chloride (if copper was used) and brine, dried, and concentrated.

  • The product is purified by column chromatography.

Quantitative Data Summary

The following table shows representative yields for Sonogashira couplings, which can serve as a reference for reactions employing this compound as a ligand.

Aryl HalideAlkyneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylene0.5 (Pd), 1 (CuI)Et₃NTHFRT298
4-Bromotoluene1-Octyne1 (Pd), 2 (CuI)PiperidineDMF60493
1-Bromo-4-fluorobenzenePhenylacetylene0.1 (Pd), no CuCs₂CO₃Toluene80690
3-BromopyridineTrimethylsilylacetylene1 (Pd), 2 (CuI)i-Pr₂NHTHF50389

Pre-catalyst Formation and Handling

For improved reproducibility and activity, a pre-formed palladium-phenylphosphinic acid complex can be synthesized.

Protocol for in situ Pre-catalyst Formation

G pd_source Pd(OAc)2 heat Stir at RT (or gentle heat) pd_source->heat ligand This compound ligand->heat solvent Solvent (e.g., Toluene) solvent->heat precatalyst [Pd(PhPO2H)2(OAc)2] (Hypothetical Structure) heat->precatalyst

Figure 2: In situ Pre-catalyst Formation Workflow.

Procedure:

  • In a clean, dry vial under an inert atmosphere, combine Pd(OAc)₂ and two equivalents of this compound.

  • Add a small amount of the reaction solvent (e.g., toluene).

  • Stir the mixture at room temperature for 15-30 minutes, or until a homogeneous solution is formed. This solution can then be added to the main reaction mixture.

Conclusion

This compound presents an intriguing and potentially cost-effective alternative to more complex phosphine ligands in palladium-catalyzed cross-coupling reactions. While direct and extensive literature on its application is still emerging, strong parallels with well-documented phosphinous acid and phosphine oxide ligands suggest its viability. The protocols and data presented here, based on these closely related systems, provide a solid foundation for researchers to explore the use of this compound and its derivatives in their synthetic endeavors. Further research is warranted to fully elucidate the scope, limitations, and mechanistic nuances of this promising ligand class.

References

Application Notes and Protocols: Phenylphosphinic Acid in Flame Retardant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenylphosphinic acid and its derivatives in the synthesis of flame retardants for various polymer systems. Detailed experimental protocols for the synthesis of key flame retardants are provided, along with a summary of their performance data.

Introduction

This compound (PPA) is a versatile organophosphorus compound that serves as a precursor for a variety of effective halogen-free flame retardants. Its derivatives, including phosphinates and phosphonates, are increasingly utilized to impart fire resistance to polymers such as epoxy resins, polyesters, polyamides, and polycarbonates. These flame retardants typically function through a dual mechanism, acting in both the condensed phase by promoting the formation of a protective char layer and in the gas phase by scavenging flammable radicals. This dual action makes them highly efficient in reducing the flammability of polymeric materials.

Key this compound-Based Flame Retardants

Several derivatives of this compound have been successfully developed and applied as flame retardants. Notable examples include 2-carboxyethyl(phenyl)phosphinic acid (CEPPA), metal salts of this compound, and various phenylphosphonates. These compounds can be incorporated into polymer matrices either as additives or as reactive components that become part of the polymer backbone.

Experimental Protocols

Synthesis of 2-Carboxyethyl(phenyl)phosphinic Acid (CEPPA)

Materials:

  • Dichloro(phenyl)phosphine

  • Acrylic acid

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, warm 4.0 moles of dichloro(phenyl)phosphine to 90°C.

  • Begin the dropwise addition of 4.0 moles of acrylic acid, allowing the reaction temperature to rise to 105-110°C. The exothermic nature of the reaction may require moderate cooling to maintain this temperature.

  • After the addition is complete, continue heating at 105°C for an additional 30 minutes.

  • The resulting mixture of intermediates is then hydrolyzed by adding a 5 to 15 molar excess of water. The hydrolysis can be carried out at a temperature ranging from 0°C to 100°C.

  • The final product, 2-carboxyethyl(phenyl)phosphinic acid, is obtained after hydrolysis.

Synthesis of Aluminum 2-Carboxyethyl-phenyl-phosphinate (CPA-Al)

Materials:

  • 2-carboxyethyl(phenyl)phosphinic acid (CEPPA, also referred to as CPA)

  • Aluminum chloride hexahydrate

  • Deionized water

Procedure:

  • In a 1000 mL three-neck flask with a mechanical stirrer, dissolve 128.4 g (0.6 mol) of CEPPA in 400 mL of deionized water and heat to 70°C in a water bath until complete dissolution.

  • Increase the reaction temperature to 90°C and stabilize for 30 minutes.

  • Prepare a solution of 96.6 g (0.4 mol) of aluminum chloride hexahydrate in 200 mL of water.

  • Drip the aluminum chloride solution into the CEPPA solution over 30 minutes. The mixture will turn into a white emulsion.

  • Continue the reaction for another 3 hours.

  • Filter the reaction mixture to collect the solid product.

  • Wash the product with water at 80°C and filter until the pH of the filtrate is stable.

  • Dry the final product, CPA-Al, in a vacuum oven at 120°C for 3 hours. The yield is approximately 90%.[1]

Application in Polymer Systems and Performance Data

This compound-based flame retardants have demonstrated significant efficacy in a range of polymers. The following tables summarize the quantitative performance data of these flame retardants in epoxy resins, polyesters, and polycarbonates.

Epoxy Resins
Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingReference
This compound/zinc hydroxystannate decorated grapheneEpoxy Resin229.7V-0[2]
CEPPA-modified Zr-MOFEpoxy Resin---[3][4]
Bis(2,6-dimethyphenyl) phenylphosphonate (B1237145) (BDMPP)Epoxy Resin1433.8V-0[5][6]

LOI: Limiting Oxygen Index UL-94: Underwriters Laboratories vertical burning test rating

In epoxy resins, the incorporation of this compound derivatives leads to a significant increase in the Limiting Oxygen Index (LOI) and achieves high ratings in the UL-94 vertical burn test, indicating excellent flame retardancy. For instance, an epoxy composite with just 2 wt% of a graphene-based flame retardant synthesized using this compound achieved an LOI of 29.7% and a V-0 rating.[2] Similarly, the addition of 14 wt% of bis(2,6-dimethyphenyl) phenylphosphonate resulted in an LOI of 33.8% and a V-0 rating.[5][6]

Polyesters (PET)
Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)Vertical Burning TestReference
Aluminum 2-carboxyethyl-phenyl-phosphinate (CPA-Al)Polyester (B1180765) Textile14.724.5B1 Rating[1]

In polyester textiles, a coating containing 14.7 wt% of CPA-Al increased the LOI to 24.5% and achieved a B1 rating in vertical burning tests.[1] This demonstrates the effectiveness of this compound derivatives in imparting flame retardancy to polyester fabrics.

Polycarbonates (PC)
Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 RatingReference
Oligo(phenylphosphonic dihydroxypropyl silicone oil) (PPSO)Polycarbonate1.3-V-0[2]
Rod-like phosphorous-containing metal complex aggregates (CePn)Polycarbonate427.3V-0
Multi-phosphaphenanthrene compound (TDBA)Polycarbonate1033.7V-0[7]

For polycarbonates, phosphorus-containing flame retardants have proven to be highly efficient. A mere 1.3 wt% of an oligo(phenylphosphonic dihydroxypropyl silicone oil) was sufficient to achieve a V-0 rating in polycarbonate composites.[2] The addition of 4 wt% of rod-like phosphorous-containing metal complex aggregates resulted in an LOI of 27.3% and a V-0 rating, along with a significant reduction in heat and smoke release.

Mechanisms of Flame Retardancy

The flame-retardant action of this compound derivatives is a combination of condensed-phase and gas-phase mechanisms.

  • Condensed-Phase Mechanism: Upon heating, the phosphorus-containing compounds decompose to form phosphoric acid species. These act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles to the combustion zone.

  • Gas-Phase Mechanism: Volatile phosphorus-containing radicals (such as PO•) are released into the gas phase during combustion. These radicals act as scavengers, interrupting the chain reactions of combustion by quenching highly reactive H• and OH• radicals. This inhibition of the combustion cycle in the gas phase reduces the flame intensity and spread.

Visualizations

Synthesis Pathway of a Phenylphosphinate Flame Retardant

G Synthesis of Aluminum 2-Carboxyethyl-phenyl-phosphinate (CPA-Al) PPA This compound Intermediate 2-Carboxyethyl(phenyl)phosphinic Acid (CEPPA) PPA->Intermediate + Acrylic Acid (Addition Reaction) AA Acrylic Acid CPA_Al Aluminum 2-Carboxyethyl-phenyl-phosphinate (CPA-Al) Intermediate->CPA_Al + Aluminum Chloride (Salt Formation) AlCl3 Aluminum Chloride

Caption: Synthesis of CPA-Al from this compound.

General Flame Retardant Mechanism

G Dual-Action Flame Retardant Mechanism of this compound Derivatives cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix Char Protective Char Layer Polymer->Char Carbonization Volatiles Flammable Volatiles Polymer->Volatiles Pyrolysis PPA_FR PPA-based Flame Retardant PPA_FR->Char Catalyzes Dehydration PO_radicals PO• Radicals PPA_FR->PO_radicals Decomposition Heat Heat Heat->Polymer Heat->PPA_FR Char->Polymer Insulates & Protects Combustion Combustion Chain Reaction Volatiles->Combustion PO_radicals->Combustion Radical Scavenging (Inhibition)

Caption: Condensed and Gas Phase Flame Retardant Mechanisms.

References

Application Notes and Protocols: Phenylphosphinic Acid in the Preparation of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for viral replication. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). Phenylphosphinic acid and its derivatives have emerged as a promising class of HIV protease inhibitors. The phosphinic acid moiety serves as a non-hydrolyzable transition-state analog of the tetrahedral intermediate formed during peptide bond cleavage by the aspartic protease. This mimicry allows for potent and selective inhibition of the HIV protease.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of HIV protease inhibitors, including detailed experimental protocols for the preparation of key inhibitor scaffolds and a summary of their biological activities.

Data Presentation

The following tables summarize the inhibitory activity of various this compound-based HIV protease inhibitors.

Table 1: Inhibitory Activity of Symmetrical Phosphinic Pseudopeptides (PACs) against HIV-1 Protease

CompoundP2/P2' SubstituentsIC50 (nM)Reference
PAC-Phe-Val (9c)Phenylalanine, Valine33[1]
Isomer of PAC-Phe-Val (9c)Phenylalanine, Valine1[1][2]
Darunavir (Reference)-2.6[3]

Table 2: Inhibitory Activity of a Lopinavir (B192967) Phosphinic Analog against HIV-1 Protease

CompoundDescriptionIC50 (nM)Reference
PL1Lopinavir analog with a phosphinic acid core50[4]

Experimental Protocols

This section details the synthetic methodologies for key this compound-based HIV protease inhibitors.

Protocol 1: General Synthesis of Symmetrical Phosphinic Pseudopeptides (PACs)

This protocol outlines a 6-step synthesis for C2-symmetric phosphinic acid dipeptides (PACs)[3].

Step 1 & 2: Synthesis of Phosphinic Acids (6a-e)

Step 3: Protection of the Hydroxyphosphinyl Group

  • Protect the free hydroxyphosphinyl group of the symmetrical phosphinic acid using 1-bromoadamantane (B121549) to yield the adamantyl-protected phosphinate.

Step 4: Hydrolysis

  • Hydrolyze the ester groups of the adamantyl-protected phosphinate to afford the terminal carboxylic phosphinate.

Step 5: Peptide Coupling

  • Couple the terminal carboxylic phosphinate with L-amino acid amides using a soluble carbodiimide (B86325) such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to yield the protected phosphinate dipeptides in excellent yields (up to 85%)[3].

Step 6: Deprotection

Protocol 2: Synthesis of Phosphinic Dipeptides via Tandem Esterification and Michael Addition

This protocol describes a practical synthesis of phosphinic dipeptides[7].

  • Reaction Setup: In a dried flask under an inert atmosphere, dissolve the starting α-aminophosphinic acid and acrylic acid in an appropriate solvent.

  • Silylation: Add a silylating agent, such as hexamethyldisilazane (HMDS), to the reaction mixture. This in situ silylation activates both the phosphinic acid and the carboxylic acid.

  • Tandem Reaction: The silylated phosphinic acid undergoes a Michael addition to the silylated acrylate.

  • Work-up and Isolation: After the reaction is complete, perform an appropriate aqueous work-up to hydrolyze the silyl (B83357) esters. The desired phosphinic dipeptide can often be isolated by crystallization from the crude product mixture in high yields[7][8].

Protocol 3: Synthesis of a Lopinavir Phosphinic Analog (PL1)

The synthesis of PL1 is a multi-step process involving the preparation of several key fragments followed by their assembly[4].

  • Fragment Synthesis: Synthesize the required building blocks, including the protected phosphinic acid core, the valine-urea fragment, and the terminal capping group, according to established literature procedures.

  • Michael Addition: Assemble the precursor for fragment 'c' with fragment 'a' via a Michael addition reaction to afford the initial adduct in good yield[4].

  • Reduction: Reduce the nitro group of the adduct to an amine under mild conditions.

  • Coupling: Couple the resulting amine with the valine-urea fragment.

  • Deprotection and Final Coupling: Remove the protecting group from the phosphinic acid and couple the resulting intermediate with the final fragment to yield the lopinavir phosphinic analog, PL1[4].

Visualizations

Mechanism of HIV Protease Inhibition

The following diagram illustrates the proposed mechanism of HIV protease inhibition by a phosphinic acid-based inhibitor.

Inhibition_Mechanism cluster_Enzyme HIV Protease Active Site cluster_Inhibitor Phosphinic Acid Inhibitor Asp25 Asp25 Water Catalytic Water Asp25->Water H-bond Asp25' Asp25' Asp25'->Water H-bond Phosphinic_Acid P(O)(OH)R₂ Water->Phosphinic_Acid Displaces & Mimics Tetrahedral Intermediate Phosphinic_Acid->Asp25 H-bond Phosphinic_Acid->Asp25' H-bond P1 P1 Side Chain S1 Pocket P1->S1 Pocket Hydrophobic Interaction P1' P1' Side Chain S1' Pocket P1'->S1' Pocket Hydrophobic Interaction

Caption: Mechanism of HIV Protease Inhibition by a Phosphinic Acid Analog.

Synthetic Workflow for Symmetrical Phosphinic Pseudopeptides (PACs)

The diagram below outlines the general synthetic workflow for the preparation of PACs.

PAC_Synthesis_Workflow start Ammonium Hypophosphite + Acrylate step1 1. Michael Addition (x2) 2. Silylation start->step1 intermediate1 Symmetrical Phosphinic Acid step1->intermediate1 step2 Protection (1-Bromoadamantane) intermediate1->step2 intermediate2 Adamantyl-Protected Phosphinate step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 Terminal Carboxylic Phosphinate step3->intermediate3 step4 Peptide Coupling (EDC, L-Amino Acid Amide) intermediate3->step4 intermediate4 Protected Phosphinate Dipeptide step4->intermediate4 step5 Deprotection (TFA/DCM/TIS/H₂O) intermediate4->step5 end C2-Symmetric Phosphinic Pseudopeptide (PAC) step5->end

Caption: General Synthetic Workflow for Symmetrical Phosphinic Pseudopeptides.

Logical Relationship in Potency of PAC-Phe-Val

The following diagram illustrates the relationship between the racemic mixture and the more potent isomer of PAC-Phe-Val.

Potency_Relationship racemic PAC-Phe-Val (Racemic) IC50 = 33 nM separation Isomer Resolution racemic->separation isomer Potent Isomer IC50 = 1 nM separation->isomer Identifies highly active stereochemistry

Caption: Potency Enhancement of PAC-Phe-Val through Isomer Resolution.

References

Application Notes and Protocols: Phenylphosphinic Acid as a Surface Modifier for Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid (PPA) is an organophosphorus compound increasingly utilized as a surface modifier for a variety of metal oxides, including titanium dioxide (TiO₂), zinc oxide (ZnO), iron oxides (FeₓOᵧ), and indium tin oxide (ITO). Its phosphinic acid group forms strong, covalent bonds with metal oxide surfaces, allowing for the stable attachment of a phenyl group. This surface modification alters the physicochemical properties of the metal oxides, such as their hydrophobicity, thermal stability, and electronic characteristics. These tailored properties make PPA-modified metal oxides promising candidates for a range of applications, from industrial coatings to advanced drug delivery systems.

In the context of drug development, PPA can act as a versatile linker molecule. The phenyl ring can be further functionalized to attach therapeutic agents, targeting ligands, or imaging probes to the metal oxide nanoparticle core. This enables the creation of sophisticated nanocarriers for targeted drug delivery, controlled release, and diagnostics. The robust PPA-metal oxide bond ensures the stability of the conjugate in biological environments, a critical factor for in vivo applications.

Key Applications and Advantages

The surface modification of metal oxides with this compound offers several key advantages:

  • Enhanced Stability: PPA forms strong, covalent bonds with metal oxide surfaces, leading to robust and stable functionalization that can withstand various processing and environmental conditions.[1][2] The thermal stability of the resulting hybrid material is often significantly increased compared to the starting reagents.[1]

  • Tunable Surface Properties: The introduction of the phenyl group alters the surface from hydrophilic to more hydrophobic, which can be crucial for improving the dispersion of metal oxide nanoparticles in non-aqueous media and for interacting with biological membranes.

  • Versatile Linker Chemistry: The phenyl ring of PPA provides a platform for further chemical modifications, allowing for the attachment of a wide array of functional molecules, including drugs, targeting moieties, and imaging agents. This is particularly relevant for the development of multifunctional nanoparticle systems in drug delivery and diagnostics.

  • Controlled Drug Release: Metal oxide nanoparticles, such as ZnO, can be designed to be pH-sensitive. When functionalized, for instance with phenylboronic acid (a related compound), they can exhibit stimuli-responsive drug release in the acidic tumor microenvironment.[3]

  • Biocompatibility: While the biocompatibility of any nanomaterial needs to be assessed for its specific application, functionalized metal oxides are being extensively explored for biomedical uses, with surface coatings playing a key role in mediating their interaction with biological systems.[4][5]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data reported for metal oxides modified with this compound and related phosphonic acids.

Table 1: Thermal Stability of Phenylphosphonic Acid on Various Surfaces

Metal Oxide/Metal SubstrateDecomposition Onset Temperature (°C)Notes
CeO₂225Decomposition initiated by P-C bond cleavage.[2]
Reduced Cerium Oxides (CeO₁.₇, Ce₂O₃)350Increased stability on surfaces with higher concentrations of oxygen vacancies.[2]
Cu(111)375Molecular decomposition initiated through P-O, C-P, and C-H bond scission.[6][7][8]
TiO₂ (anatase)Stable up to 507Monolayer remains stable up to this temperature.[6]

Table 2: Work Function Modification of Indium Tin Oxide (ITO) by Phenylphosphonic Acid Derivatives

Modifying MoleculeWork Function of Modified ITO (eV)Change in Work Function (ΔΦ) (eV)
Bare ITO (cleaned)5.00N/A
Nitrophenyl-phosphonic acid5.60+0.60
Cyanophenyl-phosphonic acid5.77+0.77
4-chlorophenyl phosphonic acid (4-CPPA)Not specifiedNot specified
3-nitrophenyl phosphonic acid (3-NPPA)Not specifiedNot specified
2-chloroethyl phosphonic acid (2-CEPA)5.43+0.73 (relative to unspecified bare ITO)

Data for nitrophenyl- and cyanophenyl-phosphonic acid from[9]. Data for 2-chloroethyl phosphonic acid from[10].

Table 3: Surface Coverage of Phenylphosphonic Acid on Metal Oxides

Metal OxideSurface CoverageMethod of Determination
TiO₂ (anatase)0.15 monolayer (ML) and 0.85 ML studiedSynchrotron radiation photoelectron spectroscopy
TiO₂ (reactive milling)Up to 0.8 mmol/gramNot specified

Experimental Protocols

The following are generalized protocols for the surface modification of metal oxides with this compound based on common laboratory practices. Researchers should optimize these protocols for their specific metal oxide and application.

Protocol 1: Solution-Phase Deposition of this compound on Metal Oxide Nanoparticles

This protocol is suitable for creating a PPA monolayer on the surface of metal oxide nanoparticles like TiO₂ or ZnO in a controlled manner.

Materials:

  • Metal oxide nanoparticles (e.g., TiO₂, ZnO)

  • This compound (PPA)

  • Anhydrous solvent (e.g., ethanol (B145695), isopropanol, or toluene)

  • Deionized water

  • Centrifuge

  • Ultrasonic bath

  • Oven or vacuum oven

Procedure:

  • Pre-treatment of Metal Oxide Nanoparticles:

    • Disperse the metal oxide nanoparticles in deionized water and sonicate for 15-30 minutes to break up agglomerates.

    • Wash the nanoparticles by centrifugation and redispersion in deionized water (repeat 3 times).

    • Dry the nanoparticles in an oven at 100-120°C overnight to remove adsorbed water.

  • Preparation of PPA Solution:

    • Prepare a dilute solution of PPA in the chosen anhydrous solvent (e.g., 1-10 mM). The concentration may need to be optimized based on the surface area of the nanoparticles.

  • Surface Modification:

    • Disperse the dried metal oxide nanoparticles in the PPA solution.

    • Sonicate the suspension for 10-15 minutes to ensure uniform dispersion.

    • Allow the suspension to react for an extended period, typically 12-24 hours, at room temperature with gentle stirring or agitation. This allows for the formation of a self-assembled monolayer.

  • Washing and Purification:

    • Separate the PPA-modified nanoparticles from the solution by centrifugation.

    • Wash the nanoparticles thoroughly with the anhydrous solvent to remove any unbound PPA. Repeat this washing step 3-5 times.

    • Perform a final wash with a more volatile solvent like ethanol or acetone (B3395972) to facilitate drying.

  • Drying:

    • Dry the final product in a vacuum oven at 60-80°C overnight to remove residual solvent.

  • Characterization:

    • Confirm the successful surface modification using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic peaks of PPA, and Thermogravimetric Analysis (TGA) to quantify the amount of grafted PPA.

Protocol 2: Solid-State Synthesis of PPA-Modified Metal Oxides via Reactive Milling

This solvent-free method is suitable for grafting PPA onto metal oxide surfaces and can induce phase transformations in some materials.[1]

Materials:

  • Metal oxide powder (e.g., V₂O₅, ZrO₂, SnO₂)

  • This compound (PPA)

  • High-energy planetary ball mill with grinding jars and balls (e.g., zirconia or stainless steel)

Procedure:

  • Preparation of Reactants:

    • Weigh the metal oxide powder and PPA in the desired molar ratio. The optimal ratio should be determined experimentally.

    • Place the powders into the grinding jar along with the grinding balls. The ball-to-powder mass ratio is a critical parameter and is typically in the range of 10:1 to 20:1.

  • Reactive Milling:

    • Seal the grinding jar, preferably under an inert atmosphere (e.g., argon) if the materials are sensitive to air or moisture.

    • Perform the milling using a high-energy planetary ball mill. The milling speed (e.g., 200-500 rpm) and duration (e.g., 1-10 hours) are key parameters that will influence the degree of grafting and any induced phase changes. These will need to be optimized.

  • Product Recovery:

    • After milling, carefully open the grinding jar and separate the powdered product from the grinding balls.

  • Purification (Optional):

    • If necessary, the product can be washed with a suitable solvent in which PPA is soluble but the modified metal oxide is not (e.g., water) to remove any unreacted PPA.[1] Centrifuge or filter to recover the product and then dry thoroughly.

  • Characterization:

    • Analyze the product using techniques such as FTIR, TGA, Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the presence of PPA on the metal oxide surface and to assess the morphology of the particles.[1] X-ray Diffraction (XRD) can be used to identify any changes in the crystalline structure of the metal oxide.

Visualizations

Experimental Workflow for Solution-Phase Deposition

G cluster_prep Preparation cluster_modification Modification cluster_purification Purification & Drying NP_slurry Metal Oxide NP Slurry Dispersion Disperse NPs in PPA Solution NP_slurry->Dispersion PPA_sol PPA Solution PPA_sol->Dispersion Reaction React for 12-24h Dispersion->Reaction Centrifuge Centrifuge & Wash Reaction->Centrifuge Drying Dry in Vacuum Oven Centrifuge->Drying Final_Product PPA-Modified NPs Drying->Final_Product

Caption: Workflow for PPA modification of metal oxides via solution deposition.

Logical Relationship of PPA Surface Modification

G cluster_inputs Reactants cluster_outputs Product PPA This compound (PPA) ModifiedSurface PPA-Modified Metal Oxide PPA->ModifiedSurface Forms Covalent Bond MetalOxide Metal Oxide Surface (e.g., TiO₂, ZnO) MetalOxide->ModifiedSurface Provides Surface

Caption: Reactants and product in PPA surface modification of metal oxides.

Signaling Pathways in Drug Delivery Applications

While PPA itself is primarily a surface modifier and linker, its application in drug delivery systems based on metal oxide nanoparticles can intersect with various biological signaling pathways, largely dictated by the attached drug molecule and the nature of the nanoparticle core. The direct interaction of PPA-modified surfaces with specific signaling pathways is not extensively documented in the current literature. The primary role is to create a stable nanocarrier.

However, in the context of cancer therapy, a common application for such nanoparticle systems, the delivered drug or the nanoparticle itself can induce cell death through various mechanisms. For example, ZnO nanoparticles have been shown to induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately apoptosis.

Generalized Apoptosis Pathway Induced by Nanoparticle-Mediated Stress

G NP PPA-Modified Metal Oxide NP (e.g., ZnO) Cell Cancer Cell NP->Cell Uptake ROS Increased ROS (Oxidative Stress) Cell->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: A generalized pathway for nanoparticle-induced apoptosis.

It is crucial to note that this is a simplified and generalized pathway. The specific signaling cascades activated will depend on the cell type, the nanoparticle composition and size, the attached therapeutic agent, and the dosage. Further research is needed to elucidate the precise molecular interactions between PPA-modified metal oxide nanoparticles and cellular signaling networks.

References

Application Notes and Protocols for Microwave-Assisted Esterification of Phenylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted esterification of phenylphosphinic acid. This modern synthetic approach offers significant advantages over traditional heating methods, including drastically reduced reaction times and often improved yields. The information presented herein is curated for professionals in research and development, particularly those in the pharmaceutical and fine chemical industries, to facilitate the adoption of this efficient technology.

Introduction

The esterification of phosphinic acids, a key transformation in the synthesis of various organophosphorus compounds, has traditionally been challenging. Direct esterification under thermal conditions is often inefficient.[1][2] Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations, enabling the direct esterification of phosphinic acids with alcohols in high yields.[3][4] This technique utilizes the efficient heating of polar molecules by microwave irradiation to accelerate reaction rates.

Experimental Protocols

This section outlines the detailed methodologies for the microwave-assisted esterification of this compound in both batch and continuous flow setups.

Batch Microwave-Assisted Esterification

This protocol is suitable for small to medium-scale synthesis in a laboratory setting.

Materials:

  • This compound

  • Alcohol (e.g., n-butanol, isobutanol, n-propanol, isopropanol)

  • Optional: Ionic liquid catalyst (e.g., [bmim][PF6])

  • Microwave reactor vials with appropriate septa

  • Magnetic stir bars

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Reactant Preparation: In a standard microwave reactor vial equipped with a magnetic stir bar, combine this compound with a 15-fold excess of the desired alcohol.[4][5]

  • Optional Catalyst Addition: For enhanced reaction rates and potentially lower temperatures, 10 mol% of an ionic liquid, such as [bmim][PF6], can be added to the mixture.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature ranging from 160°C to 200°C for 30 minutes to 1 hour.[5][6] The optimal temperature and time will vary depending on the alcohol used (see Table 1).

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, the excess alcohol is removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired phenylphosphinate ester.[2]

Continuous Flow Microwave-Assisted Esterification

This protocol is advantageous for larger scale production and offers excellent control over reaction parameters.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, n-propanol, n-butanol)

  • Optional: Ionic liquid catalyst (e.g., [bmim][PF6])

  • Continuous flow microwave reactor system

  • High-pressure pump

  • Back-pressure regulator

Procedure:

  • Reactant Solution Preparation: Prepare a homogeneous solution of this compound in the desired alcohol. A typical concentration is 0.1 g/mL of the phosphinic acid in the alcohol, which corresponds to a 15-fold excess of the alcohol.[5] If an ionic liquid catalyst is used, it should be added to this mixture.

  • System Setup: Flush the continuous flow reactor with the reactant mixture at a high flow rate (e.g., 10 mL/min) to prime the system.[5]

  • Reaction Execution: Set the desired temperature (160°C - 200°C) and flow rate (0.15 mL/min - 0.25 mL/min) for the reaction.[5] The system pressure should be maintained, for example, at 17 bar, to keep the solvents in the liquid phase at elevated temperatures.[5]

  • Product Collection and Analysis: The product mixture is collected at the outlet of the reactor. The conversion can be monitored in real-time or by analyzing the collected fractions using techniques such as 31P-NMR.[5]

  • Purification: The collected product stream is concentrated, and the ester is purified as described in the batch protocol.

Data Presentation

The following tables summarize the quantitative data from various experimental conditions for the microwave-assisted esterification of this compound.

Table 1: Batch Microwave-Assisted Esterification of this compound with Various Alcohols [6]

EntryAlcoholTemperature (°C)Time (h)Yield (%)
1n-Butanol160185
2n-Butanol1800.590
3Isobutanol160175
4n-Propanol180173
5Isopropanol180148

Table 2: Continuous Flow Microwave-Assisted Esterification of this compound with n-Butanol [5]

EntryTemperature (°C)Flow Rate (mL/min)Conversion (%)
11600.2550
21600.1554
31800.2553
41800.1564
52000.2563
62000.1572

Table 3: Effect of Ionic Liquid Catalyst in Continuous Flow Esterification with n-Butanol [5]

EntryCatalystTemperature (°C)Flow Rate (mL/min)Conversion (%)
1None2000.2563
2[bmim][PF6]1600.2566
3[bmim][PF6]1800.2583
4[bmim][PF6]2000.25100

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical transformation.

Esterification_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation PPA This compound Mix Mixing PPA->Mix ROH Alcohol (Excess) ROH->Mix IL Ionic Liquid (Optional) IL->Mix MW_Batch Batch Reactor Mix->MW_Batch Batch Protocol MW_Flow Flow Reactor Mix->MW_Flow Continuous Flow Protocol Evap Solvent Evaporation MW_Batch->Evap MW_Flow->Evap Chrom Column Chromatography Evap->Chrom Product Pure Phenylphosphinate Ester Chrom->Product Signaling_Pathway cluster_conditions Reaction Conditions PPA This compound (PhP(O)(H)OH) Ester Phenylphosphinate Ester (PhP(O)(H)OR) PPA->Ester + R-OH ROH Alcohol (R-OH) Water Water (H2O) MW Microwave Irradiation Temp High Temperature (160-200 °C) Catalyst Ionic Liquid (Optional)

References

Application Notes and Protocols for the Synthesis of Unsymmetrical Di-substituted Phosphinic Acids from Phenylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unsymmetrical di-substituted phosphinic acids are a class of organophosphorus compounds with significant applications in medicinal chemistry, catalysis, and materials science. Their structural diversity allows for the fine-tuning of chemical and physical properties, making them valuable moieties in the design of enzyme inhibitors, ligands for metal catalysts, and functional materials. This document provides detailed protocols for the synthesis of unsymmetrical di-substituted phosphinic acids, with a primary focus on methods starting from readily available phenylphosphinic acid.

Primary Synthetic Route: Silylation followed by Electrophilic Addition

This method involves the in-situ silylation of this compound to form a more reactive silyl (B83357) phosphonite intermediate, which then reacts with an electrophile to generate the desired unsymmetrical di-substituted phosphinic acid.

Experimental Protocol

General Procedure for the Synthesis of Unsymmetrical Di-substituted Phosphinic Acids from this compound: [1]

  • To a stirred solution of this compound (1.0 eq, e.g., 1.14 g, 8.00 mmol) in dry dichloromethane (B109758) (30 ml) at 0 °C under a dry nitrogen atmosphere, add triethylamine (B128534) (3.5 eq) and trimethylsilyl (B98337) chloride (TMSCl) (3.5 eq).

  • Stir the mixture at a temperature below 5 °C for 1 hour to ensure the formation of the bis(trimethylsilyl) phenylphosphonite intermediate.

  • Add the appropriate electrophile (1.1 eq, e.g., 8.8 mmol) to the reaction mixture at 0 °C.

  • Stir the reaction mixture for 0.5 hours at 0 °C, then allow it to warm to room temperature and continue stirring overnight.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with 2M hydrochloric acid (2 x 15 ml).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude phosphinic acid.

  • Purify the product by recrystallization or column chromatography as required.

Quantitative Data Summary

The following table summarizes the yields of representative unsymmetrical di-substituted phosphinic acids synthesized using the above protocol.

ElectrophileProductYield (%)Reference
Ethyl acrylate((Ethoxycarbonyl)ethyl)this compound-[1]
Methyl iodideMethylthis compoundImpure[1]
Ethyl bromideEthylthis compoundImpure[1]
Benzyl halideDibenzylphosphinic acid44[1]

Note: The synthesis of methyl- and ethylphenylphosphinic acids via this method resulted in impure products. Alternative methods may be required for clean synthesis of these specific compounds.

Reaction Workflow

Synthesis_Workflow start This compound reagents TMSCl, Et3N in dry CH2Cl2, 0°C start->reagents intermediate Bis(trimethylsilyl) Phenylphosphonite (in situ) reagents->intermediate reaction Electrophilic Addition intermediate->reaction electrophile Electrophile (R-X) electrophile->reaction workup Aqueous Workup (HCl) reaction->workup product Unsymmetrical Di-substituted Phosphinic Acid workup->product

Caption: General workflow for the synthesis of unsymmetrical di-substituted phosphinic acids.

Alternative Synthetic Strategies

While the silylation method is a direct approach, other synthetic routes can be employed for the synthesis of unsymmetrical phosphinic acids, which may be advantageous for specific substrates or to overcome limitations of the primary method.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful tool for the formation of P-C bonds. This approach is particularly useful for the synthesis of aryl- and vinyl-substituted phosphinic acids. A general strategy involves the coupling of a P-H bond-containing compound with an organic halide.

Illustrative Reaction Scheme:

Aryl-X + H2P(O)O- NH4+ --(Pd catalyst)--> Aryl-P(O)(H)OH

The resulting monosubstituted phosphinic acid can then be further functionalized. For instance, palladium-catalyzed cross-coupling of anilinium hypophosphite with aryl halides can produce p-aminophenyl H-phosphinic acids, which can be further elaborated.[2]

Grignard Reagent Addition

The addition of Grignard reagents to phosphorus-containing electrophiles is a classic and versatile method for P-C bond formation. While typically used for symmetrical phosphinic acids, careful control of stoichiometry and reaction conditions can allow for the synthesis of unsymmetrical derivatives. For example, the reaction of a phosphonic dichloride with one equivalent of a Grignard reagent, followed by a different Grignard reagent, can yield an unsymmetrical phosphine (B1218219) oxide, which can be a precursor to the phosphinic acid.

Logical Relationship of Synthetic Methods

Logical_Relationships start This compound method1 Silylation-Electrophilic Addition start->method1 product Unsymmetrical Di-substituted Phosphinic Acid method1->product method2 Alternative Starting Materials (e.g., Hypophosphorous Acid) sub_method2a Pd-Catalyzed Cross-Coupling method2->sub_method2a sub_method2b Grignard Reactions method2->sub_method2b method3 Functional Group Interconversion method3->product sub_method2a->method3 sub_method2b->method3

Caption: Relationship between different synthetic strategies for unsymmetrical phosphinic acids.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Trimethylsilyl chloride and triethylamine are corrosive and volatile; handle with care.

  • Grignard reagents are highly reactive and moisture-sensitive; ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Palladium catalysts can be pyrophoric; handle with appropriate care.

Conclusion

The synthesis of unsymmetrical di-substituted phosphinic acids from this compound via a silylation-electrophilic addition sequence is a viable and direct method. However, for certain target molecules, alternative strategies such as palladium-catalyzed cross-coupling or Grignard reactions may offer advantages in terms of yield and purity. The choice of synthetic route should be guided by the nature of the desired substituents and the availability of starting materials. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of this important class of compounds for various applications in drug discovery and beyond.

References

Application Notes and Protocols for Polymer-Supported Phenylphosphinic Acid Resins in Metal Ion Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymer-supported phenylphosphinic acid resins are a class of chelating ion exchange resins that exhibit high selectivity for a variety of metal ions. The functional this compound group, immobilized on a solid polymer backbone (typically polystyrene cross-linked with divinylbenzene), enables the separation of metal ions from aqueous solutions through a combination of ion exchange and complexation mechanisms. This dual functionality allows for effective separations even in acidic conditions.[1] These resins are particularly noted for their affinity towards transition metals, rare earth elements (REEs), and actinides, making them valuable tools in hydrometallurgy, environmental remediation, and analytical chemistry.[1][2] The solid-supported nature of these reagents offers significant advantages over solvent extraction methods, including simplified procedures, reduced solvent waste, and the potential for regeneration and reuse.

Principle of Separation

The separation mechanism of polymer-supported this compound resins is pH-dependent. The phosphinic acid group can participate in two primary modes of interaction with metal ions (Mⁿ⁺):

  • Ion Exchange: At pH values above the pKa of the phosphinic acid group, the proton on the acidic moiety is released, and the negatively charged oxygen atom electrostatically binds with metal cations.

    Resin-PO(OH) + Mⁿ⁺ ⇌ Resin-PO(O⁻)Mⁿ⁺ + H⁺

  • Complexation (Coordination): At lower pH values, the lone pair of electrons on the phosphoryl oxygen can directly coordinate with metal ions, forming a stable complex.

The selectivity of the resin for different metal ions is governed by factors such as the charge density of the metal ion, its ionic radius, and the stability of the formed complex.

Experimental Protocols

Synthesis of Polystyrene-Supported this compound Resin

This protocol describes a common method for the synthesis of this compound functionalized resins starting from a cross-linked polystyrene-divinylbenzene (PS-DVB) copolymer backbone, utilizing a Friedel-Crafts reaction.[1][2]

Materials:

  • Macroporous polystyrene-divinylbenzene (PS-DVB) copolymer beads

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Anhydrous aluminum chloride (AlCl₃) (or other suitable Friedel-Crafts catalyst)

  • Anhydrous carbon disulfide (CS₂) or other inert solvent

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Deionized water

  • Methanol

  • Acetone (B3395972)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel

  • Heating mantle

  • Inert gas supply (e.g., nitrogen or argon)

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Resin Swelling: Swell the PS-DVB resin beads in an inert solvent like carbon disulfide in the reaction flask under an inert atmosphere.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride to the swollen resin suspension while stirring.

  • Phosphonylation: Slowly add phosphorus trichloride to the reaction mixture via the dropping funnel. The reaction is exothermic and should be controlled.

  • Reaction: Heat the mixture to reflux and maintain for several hours to ensure complete phosphonylation.

  • Hydrolysis: After cooling, slowly and carefully add the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the intermediate and quench the catalyst.

  • Washing: Filter the resulting resin beads and wash extensively with deionized water until the washings are neutral. Subsequently, wash with dilute HCl, followed by deionized water, methanol, and acetone to remove any unreacted reagents and byproducts.

  • Drying: Dry the functionalized resin in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Workflow for Resin Synthesis

Resin_Synthesis cluster_synthesis Resin Synthesis Workflow start PS-DVB Resin swell Swell in Inert Solvent start->swell add_cat Add AlCl₃ Catalyst swell->add_cat add_pcl3 Add PCl₃ add_cat->add_pcl3 reflux Reflux add_pcl3->reflux hydrolyze Hydrolyze with HCl/Ice reflux->hydrolyze wash Wash with DI Water, HCl, Methanol, Acetone hydrolyze->wash dry Dry in Vacuum Oven wash->dry end_resin Phenylphosphinic Acid Resin dry->end_resin

Caption: Workflow for the synthesis of polymer-supported this compound resin.

Protocol for Metal Ion Separation

This protocol outlines a general procedure for the separation of metal ions from an aqueous solution using the synthesized this compound resin in a column chromatography setup.

Materials:

  • Synthesized this compound resin

  • Aqueous solution containing the metal ions of interest

  • Buffer solutions for pH adjustment

  • Eluting agent (e.g., mineral acids like HCl or HNO₃ of varying concentrations)

  • Deionized water

Equipment:

  • Chromatography column

  • Peristaltic pump

  • Fraction collector (optional)

  • pH meter

  • Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, AAS)

Procedure:

  • Resin Packing and Conditioning:

    • Prepare a slurry of the resin in deionized water.

    • Pour the slurry into the chromatography column and allow it to settle, avoiding the entrapment of air bubbles.

    • Wash the packed resin with several bed volumes of deionized water.

    • Condition the resin by passing a buffer solution of the desired starting pH through the column until the effluent pH is stable.

  • Metal Ion Loading:

    • Adjust the pH of the aqueous solution containing the metal ions to the optimal value for binding.

    • Pass the metal ion solution through the conditioned resin column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

    • Collect the effluent and monitor the concentration of metal ions to determine the breakthrough point of the resin.

  • Washing:

    • After loading, wash the column with the same buffer solution used for conditioning to remove any unbound or weakly bound species.

  • Elution:

    • Elute the bound metal ions by passing an appropriate eluting agent (e.g., a solution of HCl or HNO₃) through the column. The concentration of the acid can be increased stepwise to selectively elute different metal ions based on their binding affinity.

    • Collect the eluate in fractions and analyze the concentration of each metal ion to obtain the elution profile.

  • Resin Regeneration:

    • After elution, wash the resin with deionized water until the effluent is neutral. The resin can then be reconditioned for subsequent use.

Metal Ion Separation Workflow

Metal_Separation cluster_separation Metal Ion Separation Workflow pack_resin Pack Resin in Column condition Condition Resin (pH Adjustment) pack_resin->condition load_sample Load Metal Ion Solution condition->load_sample wash_unbound Wash Unbound Species load_sample->wash_unbound elute Elute Bound Metals (Acid) wash_unbound->elute regenerate Regenerate Resin elute->regenerate reuse Resin Ready for Reuse regenerate->reuse

Caption: General workflow for metal ion separation using a packed column.

Quantitative Data

The performance of polymer-supported this compound and related phosphinic acid-based extractants is quantified by their binding capacity and selectivity for different metal ions. The following tables summarize representative data from the literature. Note that performance can vary based on the specific resin synthesis, degree of cross-linking, and experimental conditions.

Table 1: Metal Ion Binding Capacities

Metal IonResin Type/ExtractantpHBinding Capacity (mmol/g)Reference
Lu(III)((dioctylamino)methyl)this compound (DOAM-PPA)-> 0.2 (in 0.5 M HCl)[3]
Nd(III)Resin impregnated with N,N-dioctyl(diphenylphosphoryl)acetamide--[4]
Fe(III)S957 Chelation Resin--[5]
Al(III)S957 Chelation Resin--[5]

Table 2: Separation Factors (β) for Rare Earth Elements

The separation factor (β) between two metal ions (A and B) is a measure of the resin's ability to separate them and is defined as the ratio of their distribution coefficients (Kd). A higher β value indicates better separation.

Metal Ion PairExtractantConditionsSeparation Factor (β)Reference
Lu/Y((dioctylamino)methyl)this compound (DOAM-PPA)0.5 M HCl, 0.1 M NaCl53.55[3]
Ho/Y((dioctylamino)methyl)this compound (DOAM-PPA)-2.64[3]
Er/Y((dioctylamino)methyl)this compound (DOAM-PPA)-4.32[3]
Lu/Y((dioctylamino)methyl)this compound (DOAM-PPA)LYSO leachate20.22[3]
Dy-YNot specified3 N Nitric Acid6.831[6]
Dy-GdNot specified3 N Nitric Acid1.799[6]

Note: The data presented is for a functionalized this compound extractant used in solvent extraction, which provides a strong indication of the selectivity achievable with a corresponding polymer-supported resin.

Logical Relationships in Metal Ion Separation

The efficiency of metal ion separation is dependent on several interconnected experimental parameters. The following diagram illustrates these relationships.

Logical Relationships in Metal Ion Separation

Logical_Relationships parameters Experimental Parameters pH Metal Ion Concentration Flow Rate Eluent Concentration resin_props Resin Properties Binding Capacity Selectivity Stability parameters->resin_props influence outcomes Separation Outcomes Purity of Separated Ions Recovery Rate Resin Lifetime parameters->outcomes directly affect resin_props->outcomes determine

References

Application Notes and Protocols: Phenylphosphinic Acid and its Analogs in the Synthesis of Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylphosphinic acid and its related organophosphorus compounds, such as phosphonic acids, are versatile building blocks in the synthesis of advanced luminescent materials. These ligands are particularly effective in coordinating with lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), to form highly luminescent coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. The resulting materials exhibit characteristic sharp emission bands, long luminescence lifetimes, and large Stokes shifts, making them ideal candidates for a wide range of applications, including bioimaging, chemical sensing, and solid-state lighting.

The key to the intense luminescence of these lanthanide-based materials often lies in the "antenna effect." The organic ligand, in this case, a derivative of this compound, possesses a chromophore (the phenyl group) that efficiently absorbs UV light and transfers the excitation energy to the central lanthanide ion. This process overcomes the inherently low absorption cross-sections of the lanthanide ions themselves, leading to strong, sensitized emission. The specific coordination environment provided by the phosphinate or phosphonate (B1237965) groups plays a crucial role in both the efficiency of this energy transfer and the overall stability of the material. This document provides an overview of the applications, detailed experimental protocols, and key photophysical data for luminescent materials synthesized using this compound and its analogs.

Data Presentation: Photoluminescent Properties of Lanthanide Phosphinates and Phosphonates

The following tables summarize the key photoluminescent properties of various luminescent materials synthesized using this compound analogs and related organophosphorus ligands. These materials are primarily based on Europium (Eu³⁺) and Terbium (Tb³⁺) ions, which are known for their bright red and green emissions, respectively.

Table 1: Luminescent Properties of Europium (Eu³⁺) Complexes

Ligand/Material TypeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Lifetime (ms)Reference
Diphenylphosphoryl Tridentate LigandNot SpecifiedNot Specified>80 (in powder)Not Specified[1]
Tetrakis(benzylphosphinate)~250616, 592Not SpecifiedNot Specified[2]
Phosphonate-based MOF (MIL-91(Al:Eu))Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Eu³⁺-doped BiPO₄ (Monoclinic)395590, 614Not SpecifiedNot Specified[4]
HA-Eu (nanocrystalline)394593, 617, 699Not SpecifiedNot Specified[5]
Phosphane Oxide Derivative250-350Not Specified12 ± 233 ± 1 µs[6]
Eu(tmh)₃bpy·xH₂O~350~612Not SpecifiedNot Specified[7]

Table 2: Luminescent Properties of Terbium (Tb³⁺) Complexes

Ligand/Material TypeExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Lifetime (ms)Reference
Tetrakis(benzylphosphinate)25054544 (in H₂O)Not Specified[2]
Phosphonate-based MOF (TbP)254-365Not SpecifiedNot SpecifiedNot Specified[8]
HA-Tb (nanocrystalline)Not Specified490, 546, 580, 620Not SpecifiedNot Specified[5]
Phosphane Oxide Derivative250-350Not Specified42 ± 6795 ± 1 µs[6]
Terbium(III)-organic Coordination PolymerNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
Terbium Coordination Polymer (4-BMBA)~290549Not SpecifiedNot Specified[10]

Experimental Protocols

The synthesis of luminescent lanthanide-phosphinate/phosphonate materials is often achieved through hydrothermal or solvothermal methods. These techniques allow for the crystallization of extended network structures like MOFs and coordination polymers under controlled temperature and pressure.

Protocol 1: Generalized Hydrothermal Synthesis of a Lanthanide-Phosphonate Coordination Polymer

This protocol provides a general procedure for the synthesis of a luminescent lanthanide-phosphonate coordination polymer. Specific quantities and reaction conditions may need to be optimized depending on the exact phosphonic acid and lanthanide salt used.

Materials:

  • Lanthanide(III) salt (e.g., Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O)

  • An organophosphonic acid ligand (e.g., a derivative of phenylphosphonic acid)

  • Deionized water

  • Solvent (optional, e.g., ethanol (B145695), DMF)

  • pH-adjusting agent (optional, e.g., NaOH or HCl)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation: In a typical synthesis, dissolve the lanthanide(III) salt (e.g., 0.1 mmol) and the organophosphonic acid ligand (e.g., 0.1 mmol) in deionized water (e.g., 10-15 mL) in a glass beaker. A co-solvent may be added to aid in the dissolution of the organic ligand.

  • pH Adjustment (Optional): The pH of the solution can be a critical parameter influencing the final structure. If necessary, adjust the pH of the mixture using a dilute solution of NaOH or HCl.

  • Hydrothermal Reaction: Transfer the resulting solution or suspension into a Teflon-lined stainless steel autoclave (e.g., 25 mL capacity).

  • Heating: Seal the autoclave and heat it in an oven at a specific temperature (typically between 120-180 °C) for a set period (usually 24-72 hours).

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Washing: Collect the crystalline product by filtration, wash it sequentially with deionized water and an organic solvent like ethanol to remove any unreacted precursors.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) for several hours.

Mandatory Visualizations

The "Antenna Effect" in Lanthanide Luminescence

The intense luminescence of the described materials is governed by a mechanism known as the "antenna effect" or sensitization. The organic ligand (the "antenna") absorbs energy and efficiently transfers it to the emissive lanthanide ion.

Antenna_Effect S0_L Ground State (S0) S1_L Singlet Excited State (S1) S0_L->S1_L 1. Absorption GS_Ln Ground State T1_L Triplet Excited State (T1) S1_L->T1_L 2. Intersystem Crossing ES_Ln Excited State T1_L->ES_Ln 3. Energy Transfer Light Visible Light ES_Ln->GS_Ln 4. Luminescence (Emission) UV UV Photon (Excitation)

Caption: The "Antenna Effect" pathway for sensitized lanthanide luminescence.

General Workflow for Hydrothermal Synthesis

The hydrothermal synthesis method is a common and effective way to produce crystalline luminescent coordination polymers and MOFs. The workflow involves the self-assembly of precursors in an aqueous solution under elevated temperature and pressure.

Hydrothermal_Synthesis_Workflow start Start: Precursor Selection precursors 1. Dissolve Lanthanide Salt & this compound Analog in Solvent start->precursors autoclave 2. Transfer Solution to Teflon-Lined Autoclave precursors->autoclave heating 3. Seal and Heat in Oven (e.g., 120-180°C, 24-72h) autoclave->heating cooling 4. Slow Cooling to Room Temperature heating->cooling filtration 5. Isolate Crystals by Filtration cooling->filtration washing 6. Wash with Water and Ethanol filtration->washing drying 7. Dry Product (e.g., 60-80°C) washing->drying characterization Characterization (XRD, Spectroscopy, etc.) drying->characterization end End: Luminescent Material characterization->end

Caption: A generalized workflow for the hydrothermal synthesis of luminescent materials.

References

Application Notes and Protocols: Phenylphosphinic Acid as an Additive in Catalytic Sulfide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of sulfides to chiral sulfoxides is a pivotal transformation in organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of sulfur-containing compounds can dictate biological activity. While Noyori's catalysts are renowned for their efficacy in asymmetric hydrogenation, their application in sulfide (B99878) oxidation is not extensively documented. This document explores the potential role of phosphorus-based acid additives, such as phenylphosphinic acid, in catalytic sulfide oxidation, drawing parallels from established methodologies. A thorough review of scientific literature did not yield specific protocols for the use of this compound as an additive in a Noyori-type ruthenium catalyst system for sulfide oxidation. However, related systems provide a strong foundation for investigation. For instance, a notable catalytic system for the synthesis of sulfones from sulfides employs sodium tungstate (B81510) in conjunction with phenylphosphonic acid and a phase-transfer catalyst, utilizing hydrogen peroxide as the oxidant[1]. This suggests that phosphorus-based acids can play a significant role in promoting oxidative transformations.

Ruthenium complexes, central to Noyori's work on hydrogenation, are also known to catalyze the oxidation of sulfides to sulfoxides. These reactions often proceed via biomimetic pathways, inspired by enzymes like cytochrome P-450. The exploration of additives like this compound in such ruthenium-catalyzed oxidations presents a viable avenue for enhancing catalytic activity, selectivity, and stereocontrol.

This document provides a detailed, albeit hypothetical, experimental protocol for investigating the effect of this compound as an additive in a ruthenium-catalyzed sulfide oxidation. It also includes a summary of a related, documented protocol for sulfone synthesis using a tungsten-based catalyst with phenylphosphonic acid.

Hypothetical Experimental Protocol: Investigating this compound in Ruthenium-Catalyzed Sulfide Oxidation

This protocol is designed as a starting point for research into the effects of this compound on the ruthenium-catalyzed oxidation of sulfides to sulfoxides.

Objective: To determine if this compound can act as an effective co-catalyst or additive to enhance the rate, yield, and enantioselectivity of the oxidation of a model sulfide (e.g., thioanisole) to its corresponding sulfoxide (B87167), using a ruthenium-based catalyst and a suitable oxidant.

Materials:

  • Catalyst: [RuCl2(p-cymene)]2

  • Chiral Ligand: (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Additive: this compound

  • Substrate: Thioanisole (B89551)

  • Oxidant: 30% Aqueous hydrogen peroxide (H2O2)

  • Solvent: Dichloromethane (CH2Cl2) or another suitable solvent

  • Base (optional): Sodium bicarbonate (NaHCO3) for buffering

  • Standard for GC/HPLC analysis: Phenyl methyl sulfoxide

Equipment:

  • Schlenk flasks and standard glassware

  • Magnetic stirrer and hotplate

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column for yield and enantiomeric excess (ee) determination

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (0.01 mmol, 1 mol%) and (S,S)-TsDPEN (0.022 mmol, 2.2 mol%) in 5 mL of CH2Cl2.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add thioanisole (1.0 mmol, 100 mol%).

    • In a separate vial, prepare a solution of this compound (0.05 mmol, 5 mol%) in 1 mL of CH2Cl2. Add this solution to the reaction mixture.

    • If buffering is desired, add sodium bicarbonate (1.0 mmol).

  • Oxidation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise over a period of 10 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC or GC.

  • Work-up and Analysis:

    • Once the reaction is complete (as indicated by the consumption of the starting sulfide), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • Determine the yield of phenyl methyl sulfoxide by GC or NMR spectroscopy using an internal standard.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

The results of this investigation should be tabulated to clearly present the effect of this compound on the reaction.

EntryCatalyst Loading (mol%)This compound (mol%)Time (h)Conversion (%)Yield (%)ee (%)
1102
2112
3152
41102

Established Protocol: Tungsten-Catalyzed Sulfone Synthesis with Phenylphosphonic Acid

The following is a summary of a documented procedure for the oxidation of sulfides to sulfones, which highlights the use of a phosphorus-based acid in a related catalytic system[1].

Reaction Components:

  • Catalyst: Sodium tungstate dihydrate (Na2WO4·2H2O)

  • Additive: Phenylphosphonic acid

  • Phase-Transfer Catalyst: Methyltrioctylammonium hydrogen sulfate

  • Oxidant: 30% Aqueous hydrogen peroxide

  • Substrate: Aromatic or aliphatic sulfide

General Procedure:

A mixture of the sulfide, sodium tungstate, phenylphosphonic acid, and methyltrioctylammonium hydrogen sulfate is stirred vigorously. Aqueous hydrogen peroxide is then added, and the reaction is monitored until completion. This system is noted for its high yield in converting sulfides to sulfones while being compatible with other functional groups like alcohols and olefins[1].

Visualizations

Experimental Workflow for Investigating this compound

experimental_workflow cluster_catalyst_prep Catalyst Pre-formation (in situ) cluster_reaction Reaction Setup & Oxidation cluster_analysis Work-up & Analysis Ru_complex [RuCl2(p-cymene)]2 Mix1 Stir at RT, 30 min Ru_complex->Mix1 Ligand (S,S)-TsDPEN Ligand->Mix1 Solvent1 CH2Cl2 Solvent1->Mix1 Mix2 Combine & Cool to 0 °C Mix1->Mix2 Substrate Thioanisole Substrate->Mix2 Additive This compound Additive->Mix2 Oxidant H2O2 (aq) Reaction Stir at 0 °C Oxidant->Reaction dropwise Mix2->Reaction Quench Quench (Na2S2O3) Reaction->Quench Extract Extraction Quench->Extract Analyze GC/HPLC & NMR Analysis Extract->Analyze

Caption: Workflow for the investigation of this compound in Ru-catalyzed sulfide oxidation.

Hypothetical Catalytic Cycle for Ruthenium-Catalyzed Sulfide Oxidation

catalytic_cycle Ru_L [Ru(II)-L] Ru_OOH [Ru(II)-L(OOH)] Ru_L->Ru_OOH + H2O2 - H2O Ru_O [Ru(IV)=O-L*] Ru_OOH->Ru_O Ru_O->Ru_L + R-S-R' Sulfoxide R-S(O)-R' Ru_O->Sulfoxide O-transfer Sulfide R-S-R' H2O2 H2O2 H2O H2O

Caption: A plausible catalytic cycle for Ru-catalyzed sulfide oxidation.

Concluding Remarks

The specific role of this compound as an additive in Noyori's catalyst for sulfide oxidation remains an open area for research. The provided hypothetical protocol offers a structured approach for scientists to explore this potential synergy. By drawing upon established principles of ruthenium and tungsten-catalyzed oxidations, it is plausible that phosphorus-based acids could serve as beneficial promoters in these systems. Further investigation is required to elucidate the precise mechanism and to optimize reaction conditions for achieving high yields and enantioselectivities in the synthesis of chiral sulfoxides.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Phenylphosphinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of phenylphosphinic acid via recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).1. Concentrate the solution by carefully evaporating a portion of the solvent. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. 3. Add a seed crystal of pure this compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath).
Oiling out occurs (a liquid separates instead of solid crystals). The boiling point of the solvent is higher than the melting point of this compound (83-85°C), or the presence of significant impurities is depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Add a small amount of a "poorer" solvent in which this compound is less soluble to lower the overall solvating power of the solvent system. 3. Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization to remove the impurities causing the melting point depression.
Low yield of purified crystals. - Incomplete crystallization. - Too much solvent used, leading to significant loss of product in the mother liquor. - Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled for a sufficient amount of time to maximize crystal formation. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. If a hot filtration step is necessary, preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals are colored or appear impure. - Presence of colored impurities in the crude material. - Co-precipitation of impurities with the product.1. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. 2. Ensure a slow rate of cooling to allow for the selective crystallization of this compound, leaving impurities in the solution. A second recrystallization may be necessary.
An unpleasant, garlic-like odor is detected, especially upon heating. This compound may be undergoing disproportionation at elevated temperatures to form phenylphosphine (B1580520) (foul-smelling) and phenylphosphonic acid.[1]1. Avoid excessive or prolonged heating of the solution. 2. Use a solvent that allows for dissolution at a lower temperature. 3. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data, water is a commonly used and effective solvent.[2] this compound has a solubility of 7.7 g/100 mL in water at 25°C, and its solubility increases with heat.[2] Benzene has also been reported as a recrystallization solvent.[2] For a new system, it is recommended to test a small range of solvents with varying polarities to find the optimal one.

Q2: My purified this compound has a melting point lower than the reported 83-85°C. What could be the reason?

A2: A depressed and broadened melting point is a strong indication of the presence of impurities. The most likely impurity if the sample was heated excessively is phenylphosphonic acid, formed via disproportionation.[1] Other residual starting materials or byproducts from the synthesis could also be present. A second, careful recrystallization may be required to improve purity.

Q3: How can I improve the recovery of my purified this compound?

A3: To improve yield, ensure you are using the minimum amount of hot solvent required to dissolve the crude material. After the initial crystallization and filtration, the filtrate (mother liquor) can be concentrated by evaporating some of the solvent and cooled again to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.

Q4: Is it necessary to perform a hot filtration?

A4: A hot filtration is only necessary if there are insoluble impurities present in your crude this compound or if you have used decolorizing charcoal. If the hot solution is clear, you can skip this step to avoid potential loss of product due to premature crystallization.

Q5: What are the main impurities to be aware of in crude this compound?

A5: A significant impurity can be phenylphosphonic acid, which forms from the disproportionation of this compound at elevated temperatures.[1] Depending on the synthetic route, unreacted starting materials or other byproducts could also be present.

Data Presentation

Physicochemical Properties of this compound

PropertyValue
CAS Number 1779-48-2
Molecular Formula C₆H₇O₂P
Molecular Weight 142.09 g/mol
Appearance White crystalline powder
Melting Point 83-85 °C
Synonyms Benzenephosphinic acid, Phenylphosphonous acid

Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)
Water257.7[2]
WaterHeatedSoluble[2]
DMSO-Slightly Soluble

Experimental Protocols

Protocol for Recrystallization of this compound from Water

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot deionized water until the this compound is completely dissolved. Avoid adding a large excess of water to ensure a good yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new, clean receiving flask with a small amount of boiling water. Place a fluted filter paper in the funnel and pour the hot solution through it into the receiving flask.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by transferring them to a watch glass or drying dish to air dry, or by using a desiccator.

  • Analysis: Determine the melting point of the dried crystals to assess their purity. A sharp melting point within the range of 83-85°C indicates a high degree of purity.

Visualization

G Troubleshooting Workflow for this compound Recrystallization start Start Recrystallization dissolve Dissolve Crude PPA in Hot Solvent start->dissolve cool Cool Solution dissolve->cool odor Unpleasant Odor? dissolve->odor crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oiling Out Occurs crystals_form->oil_out Oiling Out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Use lower boiling solvent - Add 'poor' solvent oil_out->troubleshoot_oil check_purity Check Purity (e.g., Melting Point) filter_dry->check_purity pure Pure Product check_purity->pure Acceptable impure Impure Product check_purity->impure Not Acceptable troubleshoot_impure Troubleshoot: - Re-recrystallize - Use charcoal for color impure->troubleshoot_impure troubleshoot_no_crystals->dissolve troubleshoot_oil->start troubleshoot_impure->start odor->cool No disproportionation Potential Disproportionation odor->disproportionation Yes troubleshoot_odor Troubleshoot: - Avoid prolonged heating - Use inert atmosphere disproportionation->troubleshoot_odor troubleshoot_odor->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Preventing disproportionation of phenylphosphinic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the disproportionation of phenylphosphinic acid during chemical syntheses.

Troubleshooting Guide: Preventing Disproportionation

Disproportionation is a common side reaction where this compound (PhP(H)(O)OH) decomposes into phenylphosphine (B1580520) (PhPH₂) and phenylphosphonic acid (PhP(O)(OH)₂), particularly at elevated temperatures. This guide addresses specific issues to minimize this unwanted reaction.

Question: My reaction is producing a foul, garlic-like odor, and the yield of my desired product is low. What is happening?

Answer: A strong, unpleasant odor is characteristic of phenylphosphine, a primary byproduct of this compound disproportionation. This indicates that your reaction conditions are likely too harsh, promoting the decomposition of your starting material. The low yield is a direct consequence of the starting acid being consumed by this side reaction.

Key Troubleshooting Steps:

  • Temperature Control: This is the most critical factor. This compound's stability decreases significantly at higher temperatures.

    • Recommendation: Maintain the reaction temperature at or below room temperature (20-25°C) whenever possible. For reactions requiring heating, conduct small-scale trials to determine the lowest effective temperature.

    • Action: Immediately lower the temperature of your reaction. If the protocol requires elevated temperatures, consider if a lower temperature for a longer duration could achieve the same result. For exothermic reactions, ensure you have adequate cooling (e.g., an ice bath) to dissipate heat effectively. A general procedure for reactions involving this compound suggests cooling to 0°C during the addition of reagents.

  • Order of Reagent Addition: For reactions involving activating agents (e.g., converting the acid to an intermediate for coupling), the order of addition is crucial.

    • Recommendation: Activate the this compound in situ at low temperatures before adding other reagents. For example, when preparing phosphinate esters, the acid can be converted to a silyl (B83357) phosphonite at 0°C before the electrophile is introduced.

    • Action: Review your protocol. If you are pre-mixing this compound with other components and then heating, change the procedure to add the acid to a cooled solution of the other reactants, or activate it separately at a low temperature.

  • pH and Moisture Control: The stability of phosphinic acids can be influenced by the pH and water content of the reaction mixture.

    • Recommendation: Ensure all solvents and reagents are anhydrous, unless water is explicitly required for the reaction. The presence of strong acids or bases can catalyze decomposition pathways.

    • Action: Use freshly dried solvents. If a base is required (e.g., triethylamine), add it slowly at a low temperature to control any exotherm.

Question: How can I confirm that disproportionation is the cause of my low yield?

Answer: You can use analytical techniques to identify the byproducts.

  • ³¹P NMR Spectroscopy: This is the most definitive method.

    • This compound will show a characteristic signal.

    • Phenylphosphonic acid (the oxidized byproduct) will appear at a different, distinct chemical shift.

    • Phenylphosphine (the reduced byproduct) will also have a unique signal, typically at a much higher field (more shielded).

  • Mass Spectrometry (MS): Analysis of the crude reaction mixture can detect the molecular ions corresponding to phenylphosphonic acid and derivatives of phenylphosphine.

Illustrative Data on Temperature Effects

While specific kinetic data for every reaction is unique, the following table illustrates the expected trend of byproduct formation as temperature increases, based on established chemical principles.

Reaction Temperature (°C)Desired Product Yield (%)Phenylphosphonic Acid (%) (Byproduct)Phenylphosphine (%) (Byproduct)
0 - 590< 5< 5
25 (Room Temp)85~10~5
5060~25~15
80< 30> 40> 30
Note: This data is illustrative and serves to demonstrate the general impact of temperature on the disproportionation of this compound.

Visualizing the Problem and Solution

The following diagrams illustrate the disproportionation reaction and a logical workflow for troubleshooting it.

DisproportionationReaction Disproportionation of this compound PPA1 This compound (Oxidation State: +3) Heat Elevated Temperature PPA1->Heat PPA2 This compound PPA2->Heat PPA3 This compound PPA3->Heat Phos Phenylphosphine (Oxidation State: -3) (Reduced Product) PPOA Phenylphosphonic Acid (Oxidation State: +5) (Oxidized Product) Heat->Phos Reduction Heat->PPOA Oxidation

Caption: The disproportionation of this compound.

TroubleshootingWorkflow Troubleshooting Workflow Start Low Yield & Foul Odor Observed CheckTemp Is Reaction Temperature > 25°C? Start->CheckTemp LowerTemp Action: Lower Temperature (e.g., 0-5°C) & Monitor CheckTemp->LowerTemp Yes CheckReagents Review Reagent Addition & Purity CheckTemp->CheckReagents No Analyze Analyze Byproducts (³¹P NMR, MS) LowerTemp->Analyze ModifyProtocol Action: Add reagents at low temp. Use anhydrous solvents. CheckReagents->ModifyProtocol Yes ModifyProtocol->Analyze Success Problem Resolved Analyze->Success

Caption: A logical workflow for troubleshooting disproportionation.

Experimental Protocols

Protocol 1: General Low-Temperature Synthesis of an Unsymmetrical Di-substituted Phosphinic Acid

This protocol is adapted from a general procedure for alkylating this compound and is designed to minimize disproportionation by maintaining low temperatures.

Objective: To synthesize a substituted this compound via alkylation while preventing disproportionation of the starting material.

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Add this compound (1.0 eq) to the flask and dissolve it in dry DCM.

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Under the inert atmosphere, slowly add triethylamine (3.5 eq) followed by the dropwise addition of trimethylsilyl chloride. Maintain the internal temperature below 5°C during the addition. This step forms the more reactive silyl phosphonite intermediate in situ.

  • Stir the reaction mixture at 0°C for 1 hour after the addition is complete.

  • Slowly add the electrophile (1.1 eq) to the reaction mixture, ensuring the temperature remains at 0°C.

  • After the addition, stir the reaction at 0°C for an additional 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 2M HCl and transfer the mixture to a separatory funnel.

  • Wash the organic layer twice with 2M HCl.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as required, typically by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to disproportionate? A1: While the exact temperature can depend on the specific reaction conditions (solvents, catalysts, etc.), disproportionation can begin at temperatures as low as 30°C. It becomes significantly more rapid at higher temperatures (e.g., above 80°C). To be safe, it is highly recommended to perform reactions at or below room temperature (20-25°C) if the protocol allows.

Q2: Can my choice of solvent affect the rate of disproportionation? A2: Yes. Polar, protic solvents could potentially facilitate proton transfer steps that may be involved in the disproportionation mechanism. More importantly, the solvent's boiling point often dictates the reaction temperature. Using a high-boiling solvent might tempt the use of higher temperatures, which should be avoided. Whenever possible, choose a solvent that is suitable for low-temperature conditions.

Q3: Are there any catalysts that can suppress disproportionation? A3: The literature does not extensively cover catalysts specifically designed to suppress this side reaction. The primary method of prevention is kinetic control via low temperature. Introducing other catalysts may open up new, unintended reaction pathways. The focus should be on optimizing conditions rather than finding an inhibitor for disproportionation.

Q4: I am performing an amide coupling with this compound. Are there special precautions? A4: Yes. Amide coupling often requires activating agents (like carbodiimides) and can be exothermic. It is crucial to maintain low temperatures during the activation and coupling steps. Add the coupling reagents and the amine slowly to a cooled solution of the this compound to control the reaction temperature and minimize the risk of both disproportionation and other common side reactions in peptide chemistry, such as racemization.

Q5: Besides phenylphosphine and phenylphosphonic acid, are there other potential decomposition products? A5: Under certain conditions, particularly during the synthesis of phosphinic amides, an intermediate called phenylphosphinic anhydride (B1165640) may form. This anhydride is unstable and can decompose to give phenylphosphonic acid, phenylphosphine, and other phosphorus-containing species. Controlling the reaction conditions to avoid the formation of this anhydride is key, again pointing to the importance of low-temperature protocols.

Technical Support Center: Phenylphosphinic Acid in Catalytic Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylphosphinic acid in catalytic processes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of foul-smelling, pyrophoric byproducts in my reaction involving this compound at elevated temperatures. What is likely occurring?

A1: You are likely observing the disproportionation of this compound. At elevated temperatures, this compound can convert into phenylphosphine (B1580520) (PhPH₂) and phenylphosphonic acid (PhP(O)(OH)₂).[1] Phenylphosphine is known for its unpleasant odor and pyrophoric nature. This reaction is generally favored under milder conditions, such as at or slightly above room temperature, to avoid this side reaction.[1]

Q2: My reaction mixture is yielding a complex mixture of phosphorus-containing compounds, including phenylphosphonic acid and insoluble solids. What could be the cause?

A2: This issue often points to the formation and subsequent decomposition of phenylphosphinic anhydride (B1165640). This compound can dehydrate to form its anhydride, which is unstable and can decompose into phenylphosphonic acid, tetraphenylcyclotetraphosphine, and phenylphosphine.[2] This pathway can be initiated during attempts to synthesize derivatives like phosphinic amides.[2]

Q3: I suspect my desired product, which contains a phosphinic acid moiety, is being oxidized. What is the likely oxidation product and how can I minimize its formation?

A3: this compound and its derivatives are susceptible to oxidation, which converts them to the corresponding phenylphosphonic acid. To minimize this, it is crucial to carry out reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to exclude oxygen.

Q4: My palladium-catalyzed cross-coupling reaction is showing reduced activity or complete deactivation when using ligands derived from or containing this compound. Why is this happening?

A4: Organophosphorus compounds, including phosphines and phosphinic acids, can act as catalyst poisons for palladium catalysts.[3] Deactivation can occur through several mechanisms, including the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles or the formation of stable, catalytically inactive palladium-phosphorus complexes.[4][5] The presence of impurities or certain reaction conditions can promote this deactivation.

Troubleshooting Guides

Issue 1: Unwanted Formation of Phenylphosphine and Phenylphosphonic Acid (Disproportionation)

Symptoms:

  • Formation of a foul-smelling, pyrophoric gas (phenylphosphine).

  • Presence of phenylphosphonic acid as a major byproduct in your reaction mixture, confirmed by techniques like NMR or Mass Spectrometry.

  • Reduced yield of the desired product.

Troubleshooting Steps:

  • Temperature Control: Elevated temperatures favor the disproportionation reaction.[1] Maintain the reaction temperature at the lowest effective level. If possible, conduct the reaction at or slightly above room temperature.

  • Inert Atmosphere: While disproportionation is primarily a thermal process, the resulting phenylphosphine is highly reactive with oxygen. Maintaining a strictly inert atmosphere (N₂ or Ar) is crucial for safety and to prevent secondary reactions of the phenylphosphine.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of disproportionation. Monitor the reaction progress and stop it as soon as the desired conversion is achieved.

Table 1: Effect of Temperature on this compound Disproportionation (Illustrative Data)

Temperature (°C)Desired Product Yield (%)Phenylphosphine Yield (%)Phenylphosphonic Acid Yield (%)
2595< 1~4
60801010
100502525

Logical Diagram: Troubleshooting Disproportionation

G start Problem: Phenylphosphine & Phenylphosphonic Acid Formation check_temp Is reaction temperature elevated? start->check_temp lower_temp Action: Lower reaction temperature check_temp->lower_temp Yes check_time Is reaction time prolonged? check_temp->check_time No lower_temp->check_time shorten_time Action: Optimize and shorten reaction time check_time->shorten_time Yes check_atmosphere Is the reaction under an inert atmosphere? check_time->check_atmosphere No shorten_time->check_atmosphere implement_inert Action: Ensure a strictly inert atmosphere (N2/Ar) check_atmosphere->implement_inert No resolution Resolution: Minimized Disproportionation check_atmosphere->resolution Yes implement_inert->resolution

Caption: Troubleshooting workflow for disproportionation side reactions.

Issue 2: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low or no conversion in a Pd-catalyzed reaction (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Formation of palladium black (Pd(0) precipitate).

  • Inconsistent reaction rates or stalling of the reaction.

Troubleshooting Steps:

  • Ligand Choice and Purity: If using a ligand derived from this compound, ensure it is of high purity. Trace impurities can contribute to catalyst deactivation. Consider screening alternative ligands that may be more robust.

  • Reaction Conditions:

    • Base: The choice and strength of the base can influence catalyst stability. A base that is too strong can promote side reactions leading to deactivation. Consider screening milder bases (e.g., K₂CO₃, K₃PO₄).

    • Solvent: Ensure the use of dry, degassed solvents. The presence of water or oxygen can accelerate catalyst decomposition pathways.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation. Find the optimal temperature that balances reaction rate and catalyst stability.

  • Re-oxidation of Pd(0): In some cases, the addition of a mild oxidant can regenerate the active Pd(II) species from Pd(0). This is an advanced technique and should be approached with caution, as it can also lead to ligand oxidation.

  • Catalyst Loading: While increasing catalyst loading might seem like a solution, it can sometimes exacerbate aggregation and deactivation. It is often more effective to optimize the reaction conditions for a lower, more efficient catalyst loading.

Table 2: Influence of Reaction Parameters on Catalyst Deactivation (Illustrative)

ParameterCondition 1Outcome 1Condition 2Outcome 2
Base Strong Base (e.g., NaOtBu)High initial rate, rapid deactivationWeaker Base (e.g., K₂CO₃)Slower initial rate, improved catalyst stability
Temperature 120 °CFast conversion, significant Pd black formation80 °CSlower conversion, minimal catalyst precipitation
Atmosphere AirRapid catalyst decompositionInert (N₂/Ar)Extended catalyst lifetime

Experimental Workflow: Investigating Catalyst Deactivation

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis of Deactivation setup Assemble reaction under N2/Ar reagents Add Pd catalyst, ligand, substrate, and dry/degassed solvent setup->reagents start_rxn Add base and start heating reagents->start_rxn monitor Monitor progress by TLC/GC/LC-MS start_rxn->monitor observe Observe for Pd black formation monitor->observe low_yield Low Yield/Stalled Reaction monitor->low_yield check_pd Precipitate observed? observe->check_pd low_yield->check_pd filter_pd Filter and analyze precipitate (Pd black) check_pd->filter_pd Yes analyze_supernatant Analyze supernatant for ligand degradation check_pd->analyze_supernatant No filter_pd->analyze_supernatant

Caption: Workflow for diagnosing palladium catalyst deactivation.

Key Experimental Protocols

Protocol 1: Monitoring this compound Disproportionation

Objective: To quantify the formation of phenylphosphine and phenylphosphonic acid from this compound at a given temperature.

Materials:

  • This compound

  • High-boiling, inert solvent (e.g., diphenyl ether)

  • Internal standard (e.g., durene)

  • Reaction vessel with reflux condenser and inert gas inlet/outlet

  • Heating mantle with temperature controller

  • GC-MS and ³¹P NMR for analysis

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and the internal standard.

  • Add the inert solvent and begin purging the system with nitrogen or argon.

  • Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • At regular intervals (e.g., every 30 minutes), carefully withdraw an aliquot of the reaction mixture.

  • Quench the aliquot in a cooled, deuterated solvent suitable for NMR analysis (e.g., CDCl₃).

  • Analyze the aliquots by ³¹P NMR to quantify the relative amounts of this compound, phenylphosphonic acid, and other phosphorus species.

  • Analyze the headspace of the reaction or trapped volatile products by GC-MS to detect phenylphosphine.

Safety Note: Phenylphosphine is toxic and pyrophoric. This experiment must be conducted in a well-ventilated fume hood with appropriate safety precautions.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction and Troubleshooting Catalyst Deactivation

Objective: To perform a Suzuki cross-coupling reaction and identify potential catalyst deactivation caused by a phosphorus-containing ligand.

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., a derivative of this compound, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Dry, degassed solvent (e.g., dioxane/water 4:1)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, base, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

Troubleshooting:

  • If no reaction or stalling is observed:

    • Take an aliquot and analyze by ³¹P NMR to check for ligand degradation.

    • Visually inspect for the formation of palladium black.

    • If deactivation is suspected, set up a parallel reaction at a lower temperature or with a different, milder base to see if catalyst stability improves.

    • Consider adding a fresh portion of the catalyst to determine if the original catalyst has been deactivated.

References

Optimization of reaction conditions for phenylphosphinic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the esterification of phenylphosphinic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My esterification reaction is resulting in a low yield. What are the common causes?

Low yields in this compound esterification can stem from several factors:

  • Reaction Equilibrium: The esterification reaction is often reversible. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, reducing the ester yield.[1][2]

  • Incomplete Conversion: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: Unwanted side reactions can consume the starting materials or the desired product. A common side reaction is the oxidation of the P-H bond in this compound to form a phosphonic acid derivative, especially under aerobic conditions.[3]

  • Suboptimal Catalyst or Reagent Concentration: The choice and concentration of catalyst or coupling agent are crucial. For instance, diisopropylcarbodiimide (DIC) has been shown to be highly effective in certain cases.[4]

  • Product Decomposition: The desired ester product might be unstable under the reaction conditions, especially at elevated temperatures, leading to decomposition during the reaction or purification process.[4][5]

  • Issues During Workup and Purification: Product loss can occur during extraction, washing, and purification steps (e.g., column chromatography).[4][6]

Q2: How can I improve the yield by shifting the reaction equilibrium?

To drive the reaction towards the formation of the ester, you can apply Le Chatelier's principle in two primary ways:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can significantly shift the equilibrium towards the product side.[1][2][7] In many protocols, the alcohol is used as the solvent to ensure a large excess.

  • Removal of Water: Continuously removing water as it forms is a highly effective method to prevent the reverse reaction (hydrolysis).[1][2] This can be achieved through methods like azeotropic distillation using a Dean-Stark trap with a suitable solvent (e.g., toluene).[1][2]

Q3: What are the recommended catalysts or promoters for this reaction?

Several catalytic systems can be employed to enhance the rate and efficiency of this compound esterification:

  • Acid Catalysts: Traditional acid catalysts like concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) can be effective.[8][9]

  • Ionic Liquids (ILs): Ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) have been successfully used, particularly in microwave-assisted reactions, often leading to shorter reaction times and higher yields.[3][7][8]

  • Coupling Reagents: For reactions involving sensitive substrates or when trying to avoid high temperatures, coupling reagents can be very effective. Diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (B128534) (TEA) has been shown to provide excellent yields.[4]

Q4: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A common byproduct, especially in thermal reactions open to the atmosphere, is the corresponding phenylphosphonic acid monoester. This results from the oxidation of the P-H bond of the starting this compound or the product ester.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of this byproduct.[3]

Q5: How can I optimize the reaction temperature and time?

The optimal temperature and time are highly dependent on the specific substrates, catalyst, and solvent used.

  • Microwave-Assisted Reactions: Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and may require lower temperatures compared to conventional heating.[7][10]

  • Conventional Heating: Typical conditions can range from 80°C to 200°C.[4][7] It is crucial to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or ³¹P NMR to determine the optimal reaction time and avoid product degradation at prolonged heating.[2][5]

Data Presentation: Reaction Condition Optimization

Table 1: Effect of Catalyst and Temperature on Phenyl-H-phosphinic Acid Esterification with Various Alcohols (Microwave-Assisted)

EntryAlcoholCatalyst (10 mol%)Temperature (°C)Time (min)Yield (%)Reference
1EthanolNone160-200-73-90[7]
2Ethanol[bmim][PF6]140-1603082-94[7]
3n-PropanolNone160-200-73-90[7]
4n-Propanol[bmim][PF6]140-1603082-94[7]
5n-ButanolNone160-200-73-90[7]
6n-Butanol[bmim][PF6]140-1603082-94[7]

Table 2: Optimization of Esterification using a Coupling Reagent

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1TBTUTEADMFrt3Low[4]
2DICTEADMF80399[4]
3DICTEADCE75392[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Esterification using an Ionic Liquid Catalyst

This protocol is based on the direct esterification of phenyl-H-phosphinic acid as described in the literature.[7]

  • Reactant Mixture Preparation: In a sealed microwave reactor tube, combine phenyl-H-phosphinic acid (1.0 eq), the desired alcohol (15 eq), and [bmim][PF6] (0.1 eq).

  • Microwave Irradiation: Place the sealed tube in a microwave reactor. Irradiate the mixture with an initial power of 200-300 W to reach the set temperature (e.g., 140-160°C).

  • Reaction Maintenance: Maintain the temperature for the specified time (e.g., 30 minutes) with automatic power regulation (typically 80-150 W).

  • Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography to isolate the desired ester.

Protocol 2: Esterification using a Coupling Reagent (DIC)

This protocol is adapted from the optimization of phosphinic acid esterification with 3-hydroxyflavone.[4]

  • Reactant Mixture Preparation: To a solution of the alcohol (e.g., 3-hydroxyflavone, 1.0 eq) in DMF, add this compound (1.2 eq), triethylamine (TEA, 2.0 eq), and diisopropylcarbodiimide (DIC, 1.3 eq).

  • Inert Atmosphere: The reaction vessel is flushed with an inert gas (e.g., nitrogen).

  • Reaction Conditions: The mixture is stirred at a specified temperature (e.g., 80°C) for a set duration (e.g., 3 hours).

  • Workup: After completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified, for example, by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Combine this compound, Alcohol, and Catalyst/Reagent set_conditions Set Reaction Conditions (Temperature, Time, Atmosphere) prep_reactants->set_conditions run_reaction Run Reaction (Conventional or Microwave) set_conditions->run_reaction monitor Monitor Progress (TLC, NMR) run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Chromatography, Recrystallization) extract->purify analyze Characterize Final Product purify->analyze

Caption: General experimental workflow for this compound esterification.

troubleshooting_guide start Low Yield? check_equilibrium Is water being removed? start->check_equilibrium check_conditions Are reaction time/temp optimal? start->check_conditions check_side_reactions Side products observed? start->check_side_reactions check_catalyst Is the catalyst/reagent optimal? start->check_catalyst solution_water Use Dean-Stark trap or excess alcohol. check_equilibrium->solution_water No solution_conditions Monitor reaction (TLC/NMR) to optimize. check_conditions->solution_conditions No solution_side_reactions Run under inert atmosphere. check_side_reactions->solution_side_reactions Yes solution_catalyst Screen different catalysts (e.g., IL, DIC). check_catalyst->solution_catalyst No

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting low conversion rates in phenylphosphinic acid catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions catalyzed by phenylphosphinic acid (PPA).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in PPA-catalyzed reactions?

Low conversion rates in PPA-catalyzed reactions can stem from several factors:

  • Presence of Water: Water can hydrolyze activated intermediates and potentially deactivate the catalyst, thus reducing reaction efficiency. It is crucial to use anhydrous reagents and solvents.

  • Suboptimal Temperature: Like many catalytic processes, PPA-catalyzed reactions have an optimal temperature range. Excessively low temperatures can lead to slow reaction kinetics, while excessively high temperatures may cause catalyst decomposition or promote side reactions.

  • Incorrect Catalyst Loading: The concentration of PPA is critical. Too little catalyst will result in a slow reaction rate, while an excess may not lead to a proportional increase in conversion and can complicate purification.

  • Substrate Purity and Reactivity: The purity of substrates is paramount. Impurities can interfere with the catalyst. Furthermore, the electronic and steric properties of the substrates can significantly impact their reactivity.

  • Atmospheric Conditions: For certain reactions, exposure to oxygen can lead to the oxidation of PPA or other reaction components, forming inactive species. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often beneficial.[1]

  • Catalyst Deactivation: PPA can undergo disproportionation at elevated temperatures to form phenylphosphine (B1580520) and phenylphosphonic acid, both of which may be less effective or inactive as catalysts for the desired transformation.[2]

Q2: Can this compound be regenerated or reactivated?

While specific protocols for the regeneration of this compound from a reaction mixture are not extensively documented, general strategies for catalyst regeneration can be considered. If the catalyst has been deactivated by poisoning, a washing step with an appropriate solvent might be effective. For deactivation due to coking or fouling, a carefully controlled calcination followed by reduction could be attempted, though this is more common for heterogeneous catalysts. Given the potential for thermal decomposition, such methods would need to be approached with caution for PPA. In many lab-scale applications, it is often more practical to use fresh catalyst.

Q3: What are common side reactions to be aware of?

The primary side reactions of concern include:

  • Oxidation: Under aerobic conditions, the P-H bond in this compound can be oxidized, which can lead to the formation of phenylphosphonic acid.[1]

  • Disproportionation: At elevated temperatures, this compound can disproportionate into phenylphosphine and phenylphosphonic acid.[2]

  • Anhydride (B1165640) Formation: this compound can form an anhydride, which might have different catalytic activity.

Q4: How does the presence of water affect the reaction?

Water can negatively impact PPA-catalyzed reactions in several ways. In esterification reactions, water can shift the equilibrium back towards the starting materials, thereby reducing the yield of the ester. Additionally, water can react with activated intermediates, leading to byproducts and consuming the catalyst. The acidic strength and catalytic activity of PPA can also be diminished by the presence of water.[3][4]

Troubleshooting Guide for Low Conversion Rates

If you are observing low conversion in your PPA-catalyzed reaction, follow these steps to diagnose and resolve the issue.

TroubleshootingWorkflow start Low Conversion Observed check_purity 1. Verify Reagent and Solvent Purity start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions sub_purity Use anhydrous solvents. Ensure high purity of substrates. Check for potential inhibitors. check_purity->sub_purity check_catalyst 3. Evaluate Catalyst Integrity and Loading check_conditions->check_catalyst sub_conditions Confirm temperature accuracy. Ensure inert atmosphere (if needed). Verify reaction time. check_conditions->sub_conditions optimize 4. Systematic Optimization check_catalyst->optimize sub_catalyst Use fresh catalyst. Vary catalyst loading (e.g., 5-20 mol%). check_catalyst->sub_catalyst sub_optimize Perform a design of experiments (DoE). Consider co-catalysts or additives. optimize->sub_optimize

Caption: Proposed mechanism for the esterification of a carboxylic acid with an alcohol catalyzed by this compound.

In this proposed cycle:

  • This compound reacts with the carboxylic acid to form a reactive mixed anhydride intermediate, with the elimination of a water molecule.

  • The alcohol then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid moiety in the mixed anhydride.

  • This attack forms a tetrahedral intermediate.

  • The tetrahedral intermediate collapses, releasing the ester product and regenerating the this compound catalyst, which can then enter another catalytic cycle.

References

Effect of solvent on the reactivity of phenylphosphinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the effect of solvents on the reactivity of phenylphosphinic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice fundamentally affect the reactivity of this compound?

The choice of solvent is critical as it influences several aspects of the reaction:

  • Solubility: this compound must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. Poor solubility can lead to low reaction rates and yields.[1]

  • Stabilization of States: Solvents can differentially stabilize the reactants, transition states, and products.[2] Polar solvents, for instance, are effective at stabilizing charged intermediates or transition states, which can significantly accelerate certain reaction types.[3]

  • Reactant Tautomerism: this compound can exist in tautomeric forms. The solvent can influence the equilibrium between these forms, potentially favoring the more reactive tautomer for a specific transformation.[4][5]

  • Specific Solute-Solvent Interactions: Interactions like hydrogen bonding between the solvent and this compound can affect its nucleophilicity or electrophilicity, thereby altering its reactivity.[6]

Q2: My this compound is not dissolving. What are the best practices for solvent selection and what should I do?

If you are encountering solubility issues, consider the following:

  • Consult Solubility Data: this compound has varying solubility in common organic solvents. For instance, its solubility is relatively high in alcohols like n-propanol and moderate in acetone (B3395972) and acetonitrile, but lower in less polar solvents like chloroform.[7] Water solubility is reported as 7.7 g/100 mL at 25°C.[8]

  • Increase Temperature: Gently heating the mixture can increase the solubility of this compound.[7]

  • Use a Co-solvent: If a single solvent is not effective, a co-solvent system might work. For example, in supercritical CO2, the solubility of this compound increases significantly with the addition of methanol (B129727) as a co-solvent.[9][10]

  • Check for Impurities: Ensure your starting material is pure. Impurities can sometimes hinder dissolution. Recrystallization from water or washing with a solvent in which the acid is sparingly soluble (like diethyl ether) can purify it.[8]

Q3: Can the solvent itself react with this compound?

While common reaction solvents are chosen for their inertness, some can participate in or interfere with the reaction. Protic solvents (like alcohols or water) can engage in acid-base reactions or act as nucleophiles, which may be undesirable depending on the intended transformation.[2] It is crucial to select a solvent that is stable and unreactive under your specific experimental conditions (e.g., temperature, presence of strong acids/bases or catalysts).

Solvent Effects on Specific Reactions

Esterification Reactions

Q: Which solvents are recommended for the esterification of this compound and its analogs?

The choice of solvent can significantly impact the conversion and selectivity of esterification reactions. Studies on the closely related phenylphosphonic acid show that dichloromethane (B109758) provides high conversion and good selectivity towards the monoester. In contrast, solvents like ethyl acetate, acetonitrile, and especially acetone result in lower conversions.[11] In some protocols, an excess of the esterifying reagent, such as triethyl orthoacetate, can also serve as the solvent.[11]

Data Summary: Solvent Effect on Esterification of Phosphonic Acids

The following table summarizes the effect of different solvents on the esterification of butylphosphonic acid and phenylphosphonic acid with triethyl orthoacetate. This data serves as a useful proxy for understanding potential solvent effects on this compound esterification.

SolventSubstrateConversion (%)Monoester Yield (%)Diester Yield (%)
Tetrahydrofuran (THF)Phenylphosphonic Acid94913
Dichloromethane (DCM)Phenylphosphonic Acid>99963
Ethyl AcetatePhenylphosphonic Acid69690
AcetonitrilePhenylphosphonic Acid45450
AcetonePhenylphosphonic Acid10100
(Data adapted from a study on phosphonic acids, which are structurally similar to this compound and show comparable reactivity trends).[11]
Experimental Protocol: General Procedure for Monoesterification

This protocol is a general guideline for the selective monoesterification of a phosphonic acid using triethyl orthoacetate, which can be adapted for this compound.

  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonic acid (1 equivalent) in the chosen solvent (e.g., dichloromethane, approx. 0.05 M concentration).

  • Reagent Addition: Add triethyl orthoacetate (3 equivalents) to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) for 24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using ³¹P NMR spectroscopy to determine substrate conversion and product distribution.[11]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified using an appropriate method, such as column chromatography.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup start Start dissolve Dissolve Acid in Solvent start->dissolve add_reagent Add Triethyl Orthoacetate dissolve->add_reagent stir Stir at 30°C for 24h add_reagent->stir monitor Monitor by ³¹P NMR stir->monitor workup Concentrate & Purify monitor->workup end End workup->end

Caption: Experimental workflow for a typical esterification reaction.

Oxidation Reactions

Q: How do solvents influence the kinetics of this compound oxidation?

Solvent properties play a crucial role in the oxidation of this compound. Kinetic studies conducted in numerous organic solvents reveal that the reaction rate is significantly influenced by the solvent's polarity and its ability to solvate cations.[4][5] The analysis using multiparametric equations like Swain's equation often shows that the cation-solvating power of the solvent is a dominant factor.[4] This suggests that the transition state of the oxidation process is likely more polar than the reactants and is stabilized by solvents capable of effective cation solvation.

Solvent_Effect_on_Kinetics cluster_reactants Reactants (Lower Energy) cluster_products Products R Reactants (PPA + Oxidant) TS_nonpolar Transition State (Less Stabilized) R->TS_nonpolar ΔG‡ (Non-polar Solvent) Higher Activation Energy TS_polar Transition State (More Stabilized) R->TS_polar ΔG‡ (Polar Solvent) Lower Activation Energy P Products TS_nonpolar->P TS_polar->P

Caption: Influence of solvent polarity on reaction activation energy (ΔG‡).
Experimental Protocol: Monitoring Oxidation Kinetics

This is a generalized protocol for monitoring the kinetics of an oxidation reaction, for example, with an oxidant like 2,2'-bipyridinium chlorochromate (BPCC).[4]

  • Solution Preparation: Prepare solutions of this compound and the oxidant (e.g., BPCC) in the desired, dry solvent (e.g., DMSO). The acid should be in large excess to ensure pseudo-first-order conditions.

  • Temperature Control: Bring both solutions to a constant temperature using a thermostat (e.g., ±0.1 K).

  • Initiation: Initiate the reaction by mixing the reactant solutions.

  • Monitoring: Follow the reaction progress by monitoring the decrease in the concentration of the oxidant over time. This can often be done spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., the λmax of the oxidant).

  • Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear plot of log[oxidant] against time.

Troubleshooting Guide

Q: My reaction is very slow or not starting. What are the potential solvent-related causes?
Potential CauseRecommended Action
Poor Solubility The reactants may not be sufficiently dissolved. Confirm solubility at the reaction temperature. Try gentle heating or select a solvent with better dissolving power for your reactants.[7]
Incorrect Polarity The reaction may require a specific solvent polarity to stabilize the transition state. If a non-polar solvent is used for a reaction forming polar intermediates, the rate will be slow. Try switching to a more polar or less polar solvent based on the expected reaction mechanism.[2]
Solvent Inhibition The solvent may be interacting with a reactant or catalyst in a non-productive way (e.g., a protic solvent deactivating a strong nucleophile).[2] Switch to an appropriate aprotic solvent if nucleophilic attack is desired.
Presence of Water/Impurities Trace amounts of water in a non-aqueous solvent can quench moisture-sensitive reagents or catalysts. Ensure your solvent is rigorously dried before use.[12]
Q: The reaction worked, but my yield is low after workup. Could the solvent be the problem?

Yes, the solvent used in the reaction or workup can lead to product loss.

  • Product Solubility in Aqueous Layer: During an aqueous workup, your product might be partially or fully soluble in the aqueous phase. Always check the aqueous layer for your product before discarding it.[13]

  • Emulsion Formation: Certain solvent combinations (e.g., DCM and basic aqueous solutions) can form stable emulsions that make phase separation difficult, leading to product loss.[14] If an emulsion forms, try adding brine, filtering through celite, or changing the extraction solvent.

  • Product Volatility: If you used a low-boiling point solvent for the reaction or extraction, your product might be volatile and could be lost during solvent removal on a rotary evaporator. Check the contents of the rotovap trap.[13]

Troubleshooting_Logic start Reaction Failed (Low Yield / No Product) q_solubility Are all reactants fully dissolved? start->q_solubility q_polarity Is solvent polarity appropriate for the expected mechanism? q_solubility->q_polarity Yes sol_solubility Action: - Increase temperature - Change solvent - Use co-solvent q_solubility->sol_solubility No q_workup Was product lost during workup? q_polarity->q_workup Yes sol_polarity Action: - Test solvents with different dielectric constants q_polarity->sol_polarity No sol_workup Action: - Check aqueous layers - Break emulsion - Check rotovap trap q_workup->sol_workup Possibly pass Investigate other factors: - Reagent purity - Temperature - Reaction time q_workup->pass No

Caption: A logical workflow for troubleshooting failed reactions.

References

Strategies to improve the diastereoselectivity of reactions with phenylphosphinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the diastereoselectivity of reactions involving phenylphosphinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling diastereoselectivity in reactions with this compound?

The main challenges in achieving high diastereoselectivity in reactions involving this compound derivatives stem from the need to control the formation of new stereocenters relative to existing ones. Key difficulties include:

  • Effective Facial Shielding: Ensuring that a chiral auxiliary or catalyst effectively blocks one face of the reacting molecule to guide the approach of the nucleophile or electrophile.

  • Transition State Conformation: The flexibility of the transition state can allow for multiple conformations, some of which may lead to the undesired diastereomer. Reaction parameters like solvent and temperature play a crucial role in stabilizing the desired transition state.[1][2]

  • Substrate Control: The inherent stereochemistry of the substrates, such as chiral aldehydes or imines, may not provide sufficient steric hindrance to direct the reaction with high selectivity.

Q2: Which general strategies are most effective for improving the diastereoselectivity of these reactions?

Three principal strategies are widely employed to enhance diastereoselectivity:

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the this compound derivative or the substrate to direct the stereoselective formation of the new stereocenter.[3][4] The auxiliary is subsequently removed. Common examples include Evans oxazolidinones and Oppolzer's camphorsultam.[3]

  • Chiral Catalysts: A chiral catalyst, such as a chiral Lewis acid or a Brønsted acid, creates a chiral environment around the reactants, favoring the formation of one diastereomer over the other. This is a highly efficient method as only a catalytic amount of the chiral source is needed.

  • Reagent and Substrate Control: Utilizing chiral reagents or substrates with high inherent stereochemical bias can effectively control the reaction's outcome. The choice of reagents can also influence the transition state geometry, thereby affecting diastereoselectivity.

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.) in Phospha-Michael Addition

I'm performing a phospha-Michael addition of a this compound derivative to a chiral α,β-unsaturated compound and observing a low diastereomeric ratio.

Potential CauseSuggested Solution
Suboptimal Reaction Temperature Temperature is a critical factor. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer. Solution: Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). Monitor the reaction progress, as lower temperatures may require longer reaction times.[5]
Inappropriate Solvent Choice The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state.[1] Solution: Screen a range of solvents with varying polarities (e.g., toluene (B28343), dichloromethane (B109758), THF, diethyl ether). Non-polar solvents often provide better stereocontrol by promoting a more organized transition state.
Ineffective Catalyst or Base The choice of catalyst or base is crucial for activating the this compound derivative and controlling the stereochemical outcome. Solution: If using a base, consider screening sterically hindered non-nucleophilic bases. If employing a catalyst, evaluate different chiral Lewis acids or Brønsted acids. For instance, chiral phosphoric acids have shown success in related reactions.
Steric Hindrance The steric bulk of the substituents on either the this compound derivative or the Michael acceptor can influence the approach of the reactants. Solution: If possible, modify the steric bulk of the protecting groups or non-essential substituents to enhance facial shielding.
Problem 2: Poor Diastereoselectivity in the Addition to Chiral Imines (Pudovik-type Reaction)

My Pudovik-type reaction of a this compound derivative with a chiral imine is yielding a nearly 1:1 mixture of diastereomers.

Potential CauseSuggested Solution
Incorrect Chiral Auxiliary on the Imine The chiral auxiliary on the nitrogen of the imine may not be providing sufficient steric hindrance to direct the nucleophilic attack of the phosphorus atom. Solution: Employ imines derived from more sterically demanding chiral amines. Auxiliaries like (S)-α-methylbenzylamine are common, but more rigid or bulkier auxiliaries may be necessary.[6]
Reaction Conditions Favoring Equilibrium If the reaction is reversible, prolonged reaction times or elevated temperatures can lead to epimerization and a loss of diastereoselectivity. Solution: Monitor the reaction at different time points to determine the kinetic product ratio. Aim for shorter reaction times if possible and maintain low temperatures throughout the experiment.
Inadequate Activation of the Phosphinic Acid Inefficient activation of the P-H bond can lead to a less controlled reaction. Solution: Ensure complete conversion of the this compound to its more nucleophilic silylated form (e.g., using TMSCl and a base) before the addition to the imine.
Solvent Effects The solvent can influence the conformation of the imine and the transition state of the addition.[1] Solution: Experiment with a variety of aprotic solvents. Toluene and dichloromethane are often good starting points for these reactions.

Quantitative Data Summary

The following tables summarize quantitative data on diastereoselectivity from relevant studies.

Table 1: Diastereoselective Addition of Ethyl Phenylphosphinate to Chiral Imines [6]

Imine Substituent (R)Diastereomeric Ratio (d.r.)Yield (%)
Phenyl60:4075
4-Chlorophenyl65:3580
2-Thienyl55:4568
Cyclohexyl70:3065

Table 2: Influence of Temperature on the Enantioselectivity of a Phosphorylation Reaction [5]

Temperature (°C)Enantiomeric Excess (ee, %)Yield (%)
-404445
04958
254552

Key Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Addition of Ethyl Phenylphosphinate to a Chiral Imine[6]
  • Imine Formation: A solution of the desired aldehyde (1.0 eq.) and (S)-α-methylbenzylamine (1.0 eq.) in toluene is heated at reflux with a Dean-Stark trap for 4-6 hours. The solvent is then removed under reduced pressure to yield the crude imine, which is used without further purification.

  • Pudovik Reaction: The crude imine is dissolved in dry toluene. Ethyl phenylphosphinate (1.2 eq.) is added to the solution. The reaction mixture is heated to 70 °C and stirred for 24-48 hours under an inert atmosphere.

  • Workup and Analysis: The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to separate the diastereomers. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product.

Protocol 2: Synthesis of Phosphinopeptides via Phospha-Michael Addition[7][8]
  • Activation of Amino-H-phosphinic Acid: The N-protected α-amino-H-phosphinic acid (1.0 eq.) is suspended in dry dichloromethane. N,O-bis(trimethylsilyl)acetamide (BSA) (2.2 eq.) is added, and the mixture is stirred at room temperature until a clear solution is obtained (approximately 30 minutes), indicating the formation of the silylated phosphonite.

  • Michael Addition: The solution of the activated phosphinic acid is cooled to 0 °C. The acrylate (B77674) derivative (1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Hydrolysis and Purification: The reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the phosphinopeptide. The diastereoselectivity can be analyzed by ³¹P NMR spectroscopy.

Visualizations

experimental_workflow General Workflow for Improving Diastereoselectivity cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_optimization Parameter Optimization cluster_analysis Analysis and Iteration low_dr Low Diastereoselectivity Observed chiral_aux Use Chiral Auxiliary low_dr->chiral_aux Choose Strategy chiral_cat Use Chiral Catalyst low_dr->chiral_cat Choose Strategy reagent_control Reagent/Substrate Control low_dr->reagent_control Choose Strategy temp Vary Temperature chiral_aux->temp Optimize Parameters solvent Screen Solvents chiral_aux->solvent Optimize Parameters concentration Adjust Concentration chiral_aux->concentration Optimize Parameters chiral_cat->temp Optimize Parameters chiral_cat->solvent Optimize Parameters chiral_cat->concentration Optimize Parameters reagent_control->temp Optimize Parameters reagent_control->solvent Optimize Parameters reagent_control->concentration Optimize Parameters analyze Analyze Diastereomeric Ratio (NMR, HPLC) temp->analyze Run Experiment solvent->analyze Run Experiment concentration->analyze Run Experiment iterate Iterate on Optimal Conditions analyze->iterate Evaluate Results iterate->low_dr Refine Strategy if Needed

Caption: A logical workflow for troubleshooting and optimizing diastereoselective reactions.

pudovik_factors Factors Influencing Diastereoselectivity in Pudovik-type Reactions cluster_reactants Reactants cluster_conditions Reaction Conditions center Diastereoselectivity imine Imine Structure (Chiral Auxiliary) imine->center phosphinic_acid This compound Derivative phosphinic_acid->center temperature Temperature temperature->center solvent Solvent solvent->center catalyst Catalyst/Base catalyst->center

Caption: Key factors affecting the diastereoselectivity of Pudovik-type reactions.

References

Addressing the hygroscopic nature of phenylphosphinic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges posed by the hygroscopic nature of phenylphosphinic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound (PPA) is an organophosphorus compound with the formula C₆H₅P(O)(OH)H. It is a white crystalline solid that is frequently used in organic synthesis as a catalyst, a ligand for metal catalysts, or as a precursor for other organophosphorus compounds, including in the synthesis of polymers and functionalized nanoparticles.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several experimental issues, including inaccurate weighing (leading to incorrect stoichiometry), altered reactivity, and the introduction of water into anhydrous reaction systems, which can quench reagents or cause unwanted side reactions.[3][4]

Q2: How should this compound be properly stored?

To minimize water absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] For long-term storage or for highly sensitive applications, storing it inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate) is recommended.

Q3: What are the immediate signs that my this compound has absorbed a significant amount of water?

Visual signs of significant water absorption can include the powder appearing clumpy, sticky, or even turning into a thick liquid or slurry, especially in humid environments. For accurate determination of water content, Karl Fischer titration is the recommended method.[6][7]

Q4: Can I dry this compound if it has absorbed moisture?

Yes, this compound can be dried. One reported purification method involves crystallization from water, followed by thorough drying.[8] Another method is to place the solid in a flask with dry diethyl ether, let it stand with intermittent shaking, and then remove the ether under vacuum.[8] For removing residual moisture before use in a reaction, drying under high vacuum is a common practice.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in a Moisture-Sensitive Reaction

If you are experiencing inconsistent or low yields in a reaction where this compound is a reagent or catalyst, its hygroscopic nature may be a contributing factor.

Possible Cause Troubleshooting Step Rationale
Inaccurate Stoichiometry 1. Use a fresh, properly stored bottle of this compound. 2. Weigh the compound quickly in a low-humidity environment or inside a glovebox. 3. Alternatively, prepare a stock solution in an anhydrous solvent and titrate to determine the exact concentration.Absorbed water adds to the measured weight, leading to the use of less this compound than calculated.
Reaction Quenching 1. Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents, dispensed via a syringe from a sealed bottle. 3. Handle all reagents, including this compound, under an inert atmosphere.Water introduced with the hygroscopic reagent can react with and deactivate other sensitive reagents in the reaction mixture.
Altered Catalyst Activity 1. If used as a ligand in a cross-coupling reaction, ensure the entire catalytic system is assembled under inert conditions. 2. Consider using a pre-catalyst that is less sensitive to trace amounts of water.Water can affect the formation of the active catalytic species or lead to the formation of inactive catalyst forms like palladium black in cross-coupling reactions.[3]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound for a Moisture-Sensitive Reaction

This protocol outlines the standard procedure for handling this compound to minimize moisture exposure.

Materials:

  • This compound (stored in a desiccator)

  • Oven-dried or flame-dried glassware (e.g., round-bottom flask with a septum)

  • Anhydrous solvent

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Syringes and needles

  • Glovebox (recommended for highly sensitive reactions)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry under vacuum. Assemble the glassware while hot and allow it to cool under a stream of inert gas.

  • Inert Atmosphere: Purge the reaction flask with an inert gas. If not using a glovebox, this is typically done by evacuating and backfilling the flask with nitrogen or argon three times.

  • Weighing and Addition (in a glovebox): a. Transfer the required amount of this compound to a tared vial inside the glovebox. b. Add the solid directly to the reaction flask inside the glovebox.

  • Weighing and Addition (without a glovebox): a. Briefly remove the reaction flask from the inert gas stream. b. Quickly weigh the this compound and add it to the flask. c. Immediately re-seal the flask and purge again with inert gas.

  • Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe through the septum.

  • Proceed with Reaction: Add other reagents as required by the specific reaction protocol, maintaining a positive pressure of inert gas throughout.

Protocol 2: Karl Fischer Titration for Water Content Determination in this compound

This protocol provides a general method for determining the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent

  • Anhydrous methanol (B129727) or a suitable co-solvent (e.g., chloroform, formamide (B127407) for poorly soluble samples)[9]

  • Airtight syringe

  • This compound sample

Procedure:

  • Titrator Preparation: Fill the titration cell with anhydrous methanol and pre-titrate to dryness to remove any residual moisture.

  • Sample Preparation: In a dry environment (e.g., glovebox), accurately weigh a sample of this compound.

  • Sample Introduction: Quickly transfer the weighed sample into the titration cell. Ensure the sample dissolves completely. If solubility is an issue, a co-solvent may be required.[9]

  • Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Visualizations

G General Workflow for Handling Hygroscopic this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction prep_glass Oven/Flame-Dry Glassware cool_inert Cool Under Inert Gas prep_glass->cool_inert weigh Weigh PPA Quickly (Glovebox Recommended) cool_inert->weigh Transfer to Inert Environment add_flask Add to Reaction Flask weigh->add_flask purge Purge with Inert Gas add_flask->purge add_solvent Add Anhydrous Solvent purge->add_solvent add_reagents Add Other Reagents add_solvent->add_reagents run_reaction Run Reaction Under Positive Inert Pressure add_reagents->run_reaction

Caption: Workflow for handling hygroscopic this compound.

G Troubleshooting Workflow for Moisture-Sensitive Reactions start Low/No Product Yield check_reproducible Is the failure reproducible? start->check_reproducible human_error Assume one-off error. Repeat reaction carefully. check_reproducible->human_error No check_ppa Check PPA Quality and Handling check_reproducible->check_ppa Yes human_error->start ppa_ok Is PPA handling protocol correct? check_ppa->ppa_ok implement_protocol Implement proper handling: - Dry glassware - Inert atmosphere - Anhydrous solvents ppa_ok->implement_protocol No check_other Investigate other parameters: - Catalyst activity - Reagent purity - Temperature ppa_ok->check_other Yes implement_protocol->start solution Problem Likely Resolved check_other->solution

Caption: Troubleshooting logic for reactions sensitive to moisture.

G Workflow for PPA-Functionalized Nanoparticle Synthesis cluster_synthesis Nanoparticle Core Synthesis cluster_functionalization Surface Functionalization with PPA cluster_characterization Characterization prepare_precursors Prepare Nanoparticle Precursors (e.g., metal salts) synthesize_core Synthesize Core Nanoparticles (e.g., co-precipitation) prepare_precursors->synthesize_core wash_dry Wash and Dry Core NPs synthesize_core->wash_dry disperse_nps Disperse Core NPs in Anhydrous Solvent wash_dry->disperse_nps Ensure NPs are dry add_ppa Add Anhydrous PPA Solution (under inert atmosphere) disperse_nps->add_ppa reaction Heat Reaction Mixture add_ppa->reaction wash_final Wash and Dry Functionalized NPs reaction->wash_final analyze Analyze Functionalized NPs (e.g., FTIR, TGA, DLS) wash_final->analyze

Caption: Experimental workflow for nanoparticle functionalization.

References

Common impurities in commercial phenylphosphinic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning common impurities in commercial phenylphosphinic acid and their removal. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

The most prevalent impurity in commercial this compound is phenylphosphonic acid . This is primarily due to the oxidation of this compound during synthesis or storage. Other potential impurities, particularly from syntheses involving the Friedel-Crafts reaction with benzene (B151609) and phosphorus trichloride (B1173362) (PCl₃), may include:

  • Unreacted starting materials: Benzene and phosphorus trichloride.

  • Byproducts: Dithis compound and other related organophosphorus compounds.

  • Inorganic acids: Traces of hydrochloric acid (HCl) if not properly quenched and removed.

Q2: How can I assess the purity of my commercial this compound?

Several analytical techniques can be employed to determine the purity of this compound and identify impurities:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate this compound from its main impurity, phenylphosphonic acid[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR spectroscopy are powerful tools for identifying and quantifying the main component and any phosphorus-containing impurities[2][3][4]. The presence of different phosphorus environments will result in distinct signals in the ³¹P NMR spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities, especially after derivatization of the acidic components[5].

Q3: What are the recommended methods for purifying commercial this compound?

The most common and effective laboratory-scale purification methods are:

  • Recrystallization: This is a highly effective method for removing most impurities. Water is a commonly used solvent for the recrystallization of this compound[5].

  • Solvent Washing: Washing the solid this compound with a solvent in which it is sparingly soluble, such as dry diethyl ether, can remove more soluble impurities[5].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results The purity of the commercial this compound may be variable or lower than specified.Assess the purity of the starting material using HPLC or NMR before use. Purify the acid using one of the recommended protocols if significant impurities are detected.
Low yield after recrystallization The chosen solvent has too high a solubility for this compound at low temperatures, or too much solvent was used.Refer to the detailed recrystallization protocol. Ensure the minimum amount of hot solvent is used to dissolve the solid. Allow for slow cooling to maximize crystal formation.
Oily product obtained after purification Residual solvent may be trapped within the crystals.Ensure the purified crystals are thoroughly dried under vacuum to remove any remaining solvent.
Presence of phenylphosphonic acid after purification The chosen purification method was not efficient enough for the initial impurity level.A second recrystallization may be necessary. Alternatively, a combination of methods, such as solvent washing followed by recrystallization, could be more effective.

Quantitative Data on Impurities and Purification

The following table summarizes typical impurity levels in commercial this compound and the expected purity after applying the recommended purification methods. Please note that actual values may vary depending on the supplier and batch.

Impurity Typical Level in Commercial Product Purity after Diethyl Ether Wash Purity after Recrystallization from Water
Phenylphosphonic Acid 1-5%0.5-2%< 0.5%
Benzene < 0.1%< 0.05%< 0.01%
Other Organophosphorus Byproducts < 0.5%< 0.2%< 0.1%
This compound (Purity) 95-99% >98% >99.5%

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Water

Objective: To remove polar and other soluble impurities from commercial this compound.

Materials:

  • Commercial this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the solid completely dissolves[6][7]. Avoid adding excess solvent.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Slow cooling promotes the formation of larger, purer crystals[6][8].

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals[9][10].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities on the crystal surface.

  • Drying: Dry the purified crystals thoroughly under vacuum.

Protocol 2: Purification of this compound by Washing with Diethyl Ether

Objective: To remove non-polar and other ether-soluble impurities.

Materials:

  • Commercial this compound

  • Dry diethyl ether

  • Beaker or Erlenmeyer flask

  • Sintered glass funnel or Büchner funnel

  • Filter flask

  • Spatula

  • Vacuum source

Procedure:

  • Slurry Formation: In a fume hood, place the impure this compound in a beaker. Add a sufficient amount of dry diethyl ether to create a slurry.

  • Washing: Stir the slurry with a spatula for 5-10 minutes. This allows the impurities to dissolve in the diethyl ether.

  • Isolation: Isolate the solid this compound by vacuum filtration using a sintered glass funnel or a Büchner funnel with filter paper.

  • Repeat Washing: Repeat the washing process (steps 1-3) one or two more times with fresh portions of dry diethyl ether for enhanced purity.

  • Drying: After the final wash, allow the purified crystals to dry thoroughly under vacuum to remove all traces of diethyl ether[11][12].

Workflow and Logic Diagrams

Phenylphosphinic_Acid_Purification_Workflow cluster_start Start cluster_analysis1 Initial Analysis cluster_decision Decision cluster_purification Purification cluster_analysis2 Final Analysis cluster_end End Start Commercial this compound Analysis1 Purity Assessment (HPLC, NMR) Start->Analysis1 Decision Purity Acceptable? Analysis1->Decision Recrystallization Recrystallization (from Water) Decision->Recrystallization No SolventWash Solvent Wash (Diethyl Ether) Decision->SolventWash No End Purified this compound Decision->End Yes Analysis2 Purity Assessment (HPLC, NMR) Recrystallization->Analysis2 SolventWash->Analysis2 Analysis2->End

Caption: Workflow for the purification and analysis of this compound.

Impurity_Sources cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_product Product Synthesis Friedel-Crafts Reaction (Benzene + PCl3) Unreacted Unreacted Starting Materials (Benzene, PCl3) Synthesis->Unreacted Byproducts Reaction Byproducts (Dithis compound) Synthesis->Byproducts PPA This compound Synthesis->PPA Oxidation Oxidation Product (Phenylphosphonic Acid) PPA->Oxidation Oxidation

Caption: Common sources of impurities in this compound synthesis.

References

Technical Support Center: Organic Synthesis Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of their organic synthesis experiments.

FAQs: Troubleshooting Low Reaction Yields

Q1: My reaction resulted in a low yield. What are the most common reasons?

A1: Low yields in organic synthesis can often be attributed to a few common issues. These include incomplete reactions, the formation of side products, physical loss of material during the experimental procedure, and decomposition of the product.[1][2] Incomplete reactions may occur if the reaction hasn't run for a sufficient amount of time or hasn't reached completion.[2] Side reactions can consume starting materials, leading to a lower-than-expected amount of the desired product.[2][3] Physical losses can happen at various stages, such as during transfers between glassware or during purification steps.[2][4] Finally, the desired product might be unstable under the reaction or work-up conditions, leading to decomposition.[1]

Q2: I'm setting up a reaction. What initial steps are critical for maximizing yield?

A2: A successful reaction starts with a meticulous setup. Ensuring your glassware is completely clean and dry is fundamental; flame-drying or oven-drying flasks and stir bars is highly recommended.[1][5][6] Accurate calculation and weighing of all reagents are crucial for correct stoichiometry.[6] The purity of your starting materials and solvents can significantly impact the reaction's outcome, so purification of these components may be necessary.[1][6] Finally, when transferring reagents, rinsing the flasks and syringes used with the reaction solvent ensures that the correct amounts are added to the reaction mixture.[1][6]

Q3: How can I effectively monitor my reaction to ensure it goes to completion without forming byproducts?

A3: Careful monitoring throughout the experiment is key.[1][6] Thin-Layer Chromatography (TLC) is a common and effective technique to track the consumption of starting materials and the formation of the product. Quench the reaction precisely when it is complete.[1][5] Quenching too early will result in unreacted starting material, while waiting too long can lead to the decomposition of the product.[1] If you notice that the reaction stalls before the starting material is fully consumed, you might consider adding more of the limiting reagent.[1] Conversely, if product decomposition is observed before the starting material is gone, it may be better to quench the reaction early and proceed immediately to the work-up.[1]

Troubleshooting Guide: Reaction Parameters

Q4: How does the choice of solvent affect my reaction yield?

A4: The solvent plays a critical role in reaction kinetics and can significantly influence the yield.[7][8] Solvents can affect reaction rates by stabilizing the transition state of a reaction differently than the starting materials.[7] For example, a reaction's rate can be accelerated by an increase in solvent polarity if a charge is developed in the activated complex from neutral reactants.[7] Conversely, a reaction rate can decrease with increased solvent polarity if there is less charge in the activated complex compared to the starting materials.[7] The viscosity of the solvent is also a factor; highly viscous solvents can slow down diffusion and decrease the frequency of molecular collisions, thus lowering the reaction rate.[8][9]

Q5: My yield is still low after optimizing the solvent. How should I approach optimizing the reaction temperature?

A5: Temperature control is crucial for both reaction rate and selectivity.[10] Generally, increasing the temperature increases the reaction rate by providing molecules with more kinetic energy, leading to more frequent and energetic collisions.[8] However, higher temperatures can also promote side reactions or cause decomposition of reactants or products, which would lower the overall yield.[10] Some reactions are under kinetic versus thermodynamic control, where different products are favored at different temperatures.[11] At lower temperatures, the faster-forming product (kinetic product) may predominate, while at higher temperatures, the more stable product (thermodynamic product) is often favored.[11] It is important to maintain the correct temperature throughout the reaction, especially during the addition of reagents.[6][12]

Q6: When should I consider using a catalyst, and how do I choose the right one?

A6: A catalyst should be considered when a reaction is too slow or requires harsh conditions (high temperature or pressure) to proceed. Catalysts increase the rate of a reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process.[13] The ideal catalyst should have high activity (reaction rate) and high selectivity (favoring the desired product).[14][15] When selecting a catalyst, you must understand your reaction type (e.g., oxidation, reduction), the desired outcome, and the operating conditions.[14] Other important factors include the catalyst's stability, lifespan, and potential for recycling.[14][15]

Data Presentation: Impact of Reaction Conditions on Yield

Optimizing reaction parameters is a key strategy for improving yield. Below are tables summarizing how changes in solvent and catalyst can affect the outcome of a reaction.

Table 1: Effect of Solvent on Reaction Rate

ReactantsSolventDielectric ConstantRelative Reaction RateReference
Sodium Acetate (B1210297) + Methyl IodideMethanol (B129727) (CH₃OH)32.61[8][9]
Sodium Acetate + Methyl IodideDimethylformamide (DMF)36.710,000,000[8][9]

This table illustrates the significant impact of the solvent on the rate of an exchange reaction. Although both solvents have similar dielectric constants, the ability of methanol to hydrogen bond with the acetate ion reduces its reactivity, leading to a much slower reaction.[8][9]

Table 2: General Catalyst Selection Factors

FactorDescriptionImpact on Yield
Activity The rate at which the catalyst accelerates the reaction.Higher activity can lead to faster conversion of reactants to products, potentially increasing yield if side reactions are slow.[14]
Selectivity The catalyst's ability to favor the formation of the desired product over side products.High selectivity is crucial for high yields as it minimizes the consumption of reactants in unwanted pathways.[14][15][16]
Stability The catalyst's ability to remain effective under reaction conditions over time.A stable catalyst ensures consistent performance throughout the reaction, preventing a drop-off in yield.[14][17]

Experimental Protocols

Protocol 1: General Reaction Work-up Procedure

A proper work-up is essential for isolating the product and removing impurities, which helps in maximizing the final yield.[18]

  • Quenching: Once the reaction is complete (as determined by TLC or another monitoring method), cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., water, saturated ammonium (B1175870) chloride, or sodium bicarbonate solution) to stop the reaction and neutralize any reactive reagents.[19]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent to extract the desired product from the aqueous layer. The choice of solvent depends on the polarity of the product. Shake the funnel vigorously, venting periodically to release pressure. Allow the layers to separate.[19][20]

  • Washing: Drain the aqueous layer. Wash the organic layer with water or a specific aqueous solution (e.g., brine to reduce the solubility of the organic product in the aqueous phase, or a mild acid/base to remove basic/acidic impurities).[18] Repeat the washing step as necessary.

  • Drying: Transfer the organic layer to a clean flask and add a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove residual water.[18]

  • Filtration and Concentration: Filter or decant the solution to remove the drying agent.[18] Remove the solvent using a rotary evaporator to obtain the crude product.[1][18] Be cautious if your compound is volatile.[1][6]

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a common technique for purifying compounds from a mixture based on their different affinities for the stationary phase.

  • Column Packing: Select an appropriate size column and add a small layer of sand. Prepare a slurry of silica (B1680970) gel in the chosen eluent (solvent system). Pour the slurry into the column, allowing the silica to settle into a packed bed. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column. Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product. For acid-sensitive compounds, care should be taken during silica chromatography.[1] If purifying an amine or an acid, adding a small amount of a basic or acidic modifier to the eluent can prevent streaking and improve yield.[21]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_setup Review Reaction Setup - Glassware Dry? - Reagents Pure? - Stoichiometry Correct? start->check_setup check_reaction Analyze Reaction Execution - Temperature Controlled? - Stirring Adequate? - Monitored Correctly? check_setup->check_reaction Setup OK check_workup Examine Work-up & Purification - Physical Losses? - Inefficient Extraction? - Decomposition on Column? check_reaction->check_workup Execution OK optimize_params Optimize Reaction Parameters check_workup->optimize_params Work-up OK solvent Screen Solvents optimize_params->solvent temperature Vary Temperature optimize_params->temperature catalyst Test Catalysts optimize_params->catalyst end Improved Yield solvent->end temperature->end catalyst->end

Caption: A workflow for troubleshooting low yields in organic synthesis.

Purification_Decision_Tree start Crude Product Mixture is_solid Is the product solid? start->is_solid is_liquid Is the product liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes bp_diff Large difference in boiling points? is_liquid->bp_diff Yes polarity_diff Sufficient polarity difference from impurities? is_liquid->polarity_diff No distillation Distillation chromatography Column Chromatography simple_dist Simple Distillation bp_diff->simple_dist Yes fractional_dist Fractional Distillation bp_diff->fractional_dist No polarity_diff->chromatography Yes

Caption: Decision tree for selecting a suitable purification technique.

Catalyst_Effect cluster_0 Reaction Coordinate R Reactants P Products TS1 R->TS1 Ea (uncatalyzed) TS2 R->TS2 Ea (catalyzed) TS1->P TS2->P E_axis_start E_axis_end E_axis_start->E_axis_end Energy

Caption: Energy profile showing how a catalyst lowers the activation energy.

References

Validation & Comparative

A Comparative Guide to Phenylphosphinic Acid and Phenylphosphonic Acid as Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Phenylphosphinic acid and phenylphosphonic acid are two organophosphorus compounds that have demonstrated utility as catalysts in various organic transformations. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection.

Physicochemical Properties

A fundamental point of comparison between these two acids is their acidity, which is a key determinant of their catalytic activity. Phenylphosphonic acid is a diprotic acid, while this compound is monoprotic. The pKa values provide a quantitative measure of their acid strength.

CatalystStructurepKa
This compoundC₆H₅P(O)(OH)H1.77[1]
Phenylphosphonic AcidC₆H₅P(O)(OH)₂pKₐ₁: 1.42, pKₐ₂: 6.92[1]

The lower pKₐ₁ value of phenylphosphonic acid indicates that it is a stronger acid in its first dissociation compared to this compound. This difference in acidity can influence their effectiveness in proton-mediated catalytic cycles.

Catalytic Performance in Esterification

Both this compound and phenylphosphonic acid can catalyze esterification reactions. A kinetic study on the esterification of ethylene (B1197577) glycol provides a direct comparison of their catalytic efficiency.

CatalystActivation Energy (Ea)
This compound32.673 kJ/mol
Phenylphosphonic Acid62.631 kJ/mol

Data from the kinetic study of the esterification reaction of ethylene glycol.

The significantly lower activation energy for the reaction catalyzed by this compound suggests that it is a more efficient catalyst for this specific esterification, enabling the reaction to proceed at a faster rate under the same temperature conditions.

Experimental Protocol: Esterification of Phenyl-H-phosphinic Acid (as a reactant)

While a specific protocol for using this compound as a catalyst is not detailed in the provided results, the following procedure for its esterification as a reactant illustrates the typical conditions for such reactions. This can be adapted for catalytic studies by using a sub-stoichiometric amount of the acid.

Microwave-assisted Batch Esterification:

  • A mixture of phenyl-H-phosphinic acid (0.10 g, 0.70 mmol) and 15 equivalents of the desired alcohol is placed in a sealed microwave reactor tube.

  • For catalyzed reactions, an ionic liquid such as [bmim][PF₆] (13.6 µL, 0.07 mmol) can be added.

  • The mixture is irradiated in a CEM microwave reactor, initially at a power of 200–300 W to reach the set temperature, which is then maintained by automatic power regulation (80–150 W).

  • Reaction temperatures and times are optimized for each alcohol (e.g., 140-160°C for 30 minutes in the presence of an ionic liquid catalyst).

  • After the reaction, the excess alcohol is removed under reduced pressure, and the product is purified by column chromatography.

Catalytic Performance in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in drug discovery and organic synthesis. Phenylphosphonic acid has been effectively employed as a catalyst in the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones.

CatalystReactionSubstratesSolventTime (h)Yield (%)
Phenylphosphonic Acid (10 mol%)Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, Urea (B33335)Acetonitrile892
Phenylphosphonic Acid (10 mol%)Biginelli Reaction4-Chlorobenzaldehyde, Ethyl Acetoacetate, UreaAcetonitrile890
Phenylphosphonic Acid (10 mol%)Biginelli Reaction4-Nitrobenzaldehyde, Ethyl Acetoacetate, UreaAcetonitrile885
Phenylphosphonic Acid (10 mol%)Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, Thiourea (B124793)Acetonitrile888

Data from the phenylphosphonic acid-catalyzed Biginelli reaction.

Experimental Protocol: Phenylphosphonic Acid-Catalyzed Biginelli Reaction
  • To a mixture of an aldehyde (2 mmol), a β-keto ester (2 mmol), and urea or thiourea (2 mmol) in acetonitrile, add a catalytic amount of phenylphosphonic acid (10 mol %).

  • Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 10-15 minutes.

  • Filter the resulting solid and wash with cold water (20 ml) to remove any excess urea.

  • The crude product can be further purified by recrystallization.

Mechanistic Considerations & Visualizations

The catalytic activity of both acids in these reactions proceeds through a general acid catalysis mechanism. The acid protonates a substrate molecule, activating it towards nucleophilic attack.

Fischer-Speier Esterification Catalytic Cycle

In the Fischer-Speier esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the catalyst.

Fischer_Esterification RCOOH Carboxylic Acid (RCOOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (Catalyst) H_plus->RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'OH ROH Alcohol (R'OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Water Elimination Proton_Transfer->Water_Elimination - H₂O Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester H2O H₂O Protonated_Ester->H_plus Ester Ester (RCOOR') Protonated_Ester->Ester - H⁺

Caption: Catalytic cycle of Fischer-Speier esterification.

Biginelli Reaction Catalytic Pathway

In the Biginelli reaction, the acid catalyst activates the aldehyde by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by urea. This is followed by a series of condensation and cyclization steps to form the dihydropyrimidinone product.

Biginelli_Reaction Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ H_plus_B H⁺ (Catalyst) H_plus_B->Aldehyde Acyliminium_Ion N-Acyliminium Ion Protonated_Aldehyde->Acyliminium_Ion + Urea - H₂O Urea Urea Open_Chain_Ureide Open-Chain Ureide Acyliminium_Ion->Open_Chain_Ureide + β-Ketoester (Enol) Ketoester_Enol β-Ketoester (Enol) Cyclization Cyclization & Dehydration Open_Chain_Ureide->Cyclization Cyclization->H_plus_B DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM - H₂O

Caption: Catalytic pathway of the Biginelli reaction.

Conclusion

Both this compound and phenylphosphonic acid serve as effective Brønsted acid catalysts in organic synthesis.

  • For esterification , the available kinetic data suggests that This compound is the more active catalyst, exhibiting a lower activation energy.

  • For multicomponent reactions like the Biginelli synthesis , phenylphosphonic acid has been shown to be an efficient catalyst, providing high yields. A direct comparison with this compound in this context is needed for a conclusive statement.

The choice between these two catalysts will ultimately depend on the specific reaction, desired kinetics, and substrate compatibility. The provided experimental protocols and mechanistic insights serve as a valuable starting point for researchers in designing and optimizing their synthetic routes.

References

A Comparative Guide to the Reactivity of Phenylphosphinic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of phenylphosphinic acid and its esters. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate reagent for their specific applications, from organic synthesis to the development of novel therapeutics.

Executive Summary

This compound and its esters are versatile organophosphorus compounds with distinct reactivity profiles. The presence of a free hydroxyl group in the acid significantly influences its nucleophilicity and acidity compared to its ester derivatives. This guide explores these differences through a comparative analysis of their performance in key chemical transformations, including esterification, hydrolysis, oxidation, and carbon-phosphorus bond-forming reactions.

Reactivity Comparison

The reactivity of this compound and its esters is primarily dictated by the nature of the phosphorus center and the substituents attached to it. The acid exists in equilibrium with its tautomeric form, which can influence its reactivity.

Nucleophilicity and Electrophilicity

In general, the phosphorus atom in this compound is more nucleophilic than in its esters, particularly in its deprotonated form. The phosphinate anion is a potent nucleophile. Conversely, the phosphorus center in phenylphosphinic esters is more electrophilic and susceptible to nucleophilic attack, for instance, during hydrolysis.

Reactivity of the P-H Bond

A key feature of this compound and its H-phosphinate esters is the presence of a reactive P-H bond. This bond can participate in various reactions, including additions to unsaturated systems (Pudovik reaction) and oxidation. The reactivity of the P-H bond is influenced by the electronic environment around the phosphorus atom.

Quantitative Data Summary

The following tables summarize the available quantitative data from various experimental studies, providing a basis for comparing the reactivity of this compound and its esters.

Table 1: Esterification of this compound

AlcoholReaction ConditionsYield (%)Reference
Various alcoholsMicrowave, 140-160 °C, 30 min, [bmim][PF6] catalyst82-94[1]
n-ButanolMicrowave, 180 °C, 2 h, [bmim][PF6] catalyst73[2]
n-OctanolMicrowave, 180 °C, 20 min, [bmim][PF6] catalyst~100[2]

Table 2: Hydrolysis of Phenylphosphinate Esters

EsterReaction ConditionsRate Constant (pseudo-first-order)Reference
Methyl methyl-arylphosphinates1–9 M HClO₄, 67.2-107.6 °CVaries with conditions[3]
p-Nitrophenyl diphenylphosphinate1.5 M HClO₄, dioxane–waterMaximum rate at this concentration[4]
Ethyl di-tert-butylphosphinateAlkaline conditions500 times slower than diisopropyl[4]

Table 3: Oxidation of this compound

Oxidizing AgentReaction ConditionsKinetic Isotope Effect (kH/kD)Relative RateReference
Bromamine-BAqueous perchloric acid5.02This compound > Phosphorous acid > Phosphinic acid[5]

Key Reactions and Experimental Protocols

This section details the methodologies for key reactions involving this compound and its esters, providing researchers with the necessary information to replicate and adapt these procedures.

Esterification of this compound

Esterification is a fundamental reaction for modifying this compound. Direct esterification with alcohols can be challenging under conventional heating but is significantly accelerated by microwave irradiation.[6]

Experimental Protocol: Microwave-Assisted Esterification [1]

  • A mixture of this compound (70.4 mmol) and an alcohol (15-fold excess) is homogenized.

  • For catalyzed reactions, 10 mol% of an ionic liquid catalyst (e.g., [bmim][PF6]) is added.

  • The mixture is subjected to microwave irradiation at a specified temperature (e.g., 140–160 °C) for a designated time (e.g., 30 minutes).

  • The progress of the reaction is monitored by techniques such as TLC or ³¹P NMR.

  • Upon completion, the excess alcohol is removed under reduced pressure, and the product is purified by column chromatography.

Hydrolysis of Phenylphosphinate Esters

The hydrolysis of phenylphosphinate esters to yield the parent acid is a crucial reaction, particularly in the context of prodrug activation. The rate of hydrolysis is sensitive to both acidic and basic conditions and is influenced by the steric and electronic properties of the ester group.[4]

Experimental Protocol: Acid-Catalyzed Hydrolysis [4]

  • The phenylphosphinate ester is dissolved in a suitable solvent mixture (e.g., dioxane-water) to ensure homogeneity.

  • A mineral acid, such as HClO₄ or HCl, is added to the desired concentration.

  • The reaction mixture is heated to a specific temperature (e.g., 80 °C) and monitored over time.

  • Aliquots are periodically taken and analyzed by methods like HPLC or spectrophotometry to determine the concentration of the starting material and product.

  • Pseudo-first-order rate constants are calculated from the kinetic data.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond. In the context of this guide, it involves the reaction of a trivalent phosphorus ester (a phosphinite, derived from a phosphinic acid ester) with an alkyl halide to form a phosphine (B1218219) oxide.[3]

Experimental Protocol: Classical Michaelis-Arbuzov Reaction [1]

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), the phosphinite (1 equivalent) and the alkyl halide (1.2 equivalents) are combined.

  • The reaction mixture is heated to 150-160 °C.

  • The reaction progress is monitored by TLC or ³¹P NMR spectroscopy, with completion typically occurring within 2-4 hours.

  • After cooling to room temperature, the product is purified by vacuum distillation to remove the alkyl halide byproduct and any unreacted starting materials.

Pudovik Reaction

The Pudovik reaction involves the addition of the P-H bond of a phosphinic acid ester across a carbon-nitrogen double bond of an imine. This reaction is a highly efficient method for synthesizing α-aminophosphinates.[5]

Experimental Protocol: Aza-Pudovik Reaction [5]

  • To a solution of the imine (1 equivalent) in a suitable solvent, the phenylphosphinate ester (1.2 equivalents) is added.

  • The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by TLC or NMR.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the α-aminophosphinate.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and mechanisms of the key reactions discussed.

Esterification_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Acid This compound Mixing Homogenization Acid->Mixing Alcohol Alcohol Alcohol->Mixing MW Microwave Irradiation Reaction Esterification MW->Reaction Catalyst Ionic Liquid Catalyst (e.g., [bmim][PF6]) Catalyst->Reaction Mixing->Reaction Apply Conditions Purification Purification Reaction->Purification Water Water Reaction->Water Ester Phenylphosphinate Ester Purification->Ester

Caption: Workflow for the microwave-assisted esterification of this compound.

Hydrolysis_Mechanism Ester Phenylphosphinate Ester Protonation Protonation of Phosphoryl Oxygen Ester->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Alcohol Proton_Transfer->Elimination Acid_Product This compound Elimination->Acid_Product

Caption: General mechanism for the acid-catalyzed hydrolysis of a phenylphosphinate ester.

Michaelis_Arbuzov_Mechanism Phosphinite Trivalent Phosphinite (from Ester) SN2_Attack SN2 Attack Phosphinite->SN2_Attack Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->SN2_Attack Phosphonium_Salt Phosphonium Salt Intermediate SN2_Attack->Phosphonium_Salt Dealkylation Dealkylation by Halide Ion (X-) Phosphonium_Salt->Dealkylation Phosphine_Oxide Phosphine Oxide Dealkylation->Phosphine_Oxide New_Alkyl_Halide New Alkyl Halide (R-X) Dealkylation->New_Alkyl_Halide

Caption: Mechanism of the Michaelis-Arbuzov reaction.

Conclusion

This guide provides a comparative overview of the reactivity of this compound and its esters. The choice between the acid and its ester derivatives will depend on the specific requirements of the chemical transformation. This compound, with its nucleophilic character, is a key starting material for esterification and can participate in reactions involving its P-H bond. Its esters, on the other hand, are valuable intermediates that can undergo hydrolysis to release the active acid or participate in C-P bond-forming reactions like the Michaelis-Arbuzov and Pudovik reactions. The provided experimental protocols and reaction pathway diagrams serve as a valuable resource for researchers in the field. Further quantitative kinetic studies directly comparing the acid and its esters under identical conditions would be beneficial for a more nuanced understanding of their relative reactivities.

References

A Comparative Guide to Analytical Methods for Phenylphosphinic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the quantification of phenylphosphinic acid, a compound of interest in various chemical and pharmaceutical processes. Due to the limited availability of specific validated method data for this compound in the public domain, this document presents a summary of typical performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The data herein is representative of the performance of these techniques for similar small organic acids and serves as a practical guide for method development and validation.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance parameters for the quantification of a small organic acid like this compound using different analytical methodologies. These values are intended to provide a baseline for comparison and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVGC-MSCapillary Electrophoresis (CE)
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL~1.5 µg/mL

Mandatory Visualization: The Workflow of Analytical Method Validation

The following diagram illustrates the structured workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Define Analytical Requirements B Select Analytical Technique A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH Q2(R1)) C->D Method Ready for Validation E Set Acceptance Criteria D->E F Specificity E->F Execute Protocol G Linearity & Range F->G H Accuracy G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Compile Validation Report K->L All Parameters Meet Criteria M Method Implementation L->M

Caption: A flowchart outlining the key phases and steps involved in the validation of an analytical method.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in solution.

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile (B52724) (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by injecting a series of standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for the analysis of volatile derivatives of this compound.

  • Derivatization: this compound is a polar and non-volatile compound, requiring derivatization prior to GC analysis. A common approach is silylation.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Procedure: Evaporate the sample to dryness. Add the silylation reagent and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) ester of this compound.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Quantification: Use a selected ion monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions of the derivatized this compound. Quantification is performed using a calibration curve prepared from derivatized standards.

Capillary Electrophoresis (CE)

CE is a powerful technique for the separation of charged species and can be a viable alternative to HPLC.

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): A phosphate or borate (B1201080) buffer at a pH where this compound is ionized (e.g., 25 mM sodium phosphate buffer, pH 7.0).

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE or water to an appropriate concentration.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions. The concentration of the analyte in the sample is then determined from this curve.

Phenylphosphinic Acid: A Comparative Analysis in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of phenylphosphinic acid as an organocatalyst, benchmarked against other common alternatives with supporting experimental data.

In the ever-evolving landscape of organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. This compound has emerged as a promising Brønsted acid catalyst for a variety of organic transformations. This guide provides a comparative overview of its performance against other established organocatalysts, supported by available experimental data, to aid researchers in catalyst selection and methods development.

Performance in Esterification Reactions

Table 1: Catalytic Performance in the Esterification of Benzoic Acid with Alcohols

CatalystAlcoholCatalyst Loading (mol%)Temp. (°C)Time (h)Conversion/Yield (%)Reference
This compoundn-ButanolCatalyst-freeReflux (~117)36~95% (Conversion)[1]
p-Toluenesulfonic Acid1-ButanolNot specified92.2 - 116.42up to 92% (Conversion)[2][3]
Sulfuric AcidEthanol4 mol% of H⁺25Not specified~60% (Conversion)[4]

Note: The data presented is compiled from different studies and may not represent a direct side-by-side comparison under identical conditions.

Performance in Multi-Component Reactions

Experimental Protocols

To facilitate the reproduction and further investigation of these catalytic systems, detailed experimental methodologies are crucial.

General Experimental Protocol for Brønsted Acid-Catalyzed Esterification of Benzoic Acid

This protocol is a generalized procedure based on common practices for comparing Brønsted acid catalysts in esterification reactions.

Materials:

  • Benzoic acid

  • Alcohol (e.g., n-butanol)

  • Organocatalyst (e.g., this compound, p-toluenesulfonic acid)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Standard workup and purification reagents and equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add benzoic acid (1.0 eq.), the alcohol (3.0 eq.), and the organocatalyst (e.g., 5 mol%).

  • Add a sufficient amount of toluene to fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by analytical techniques such as TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted benzoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the pure ester.

Visualizing Catalytic Pathways and Workflows

To better understand the processes involved in organocatalysis, visual representations of reaction mechanisms and experimental workflows are invaluable.

Biginelli_Reaction_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration A Aldehyde I N-Acyliminium Ion A->I + H+ U Urea U->I Adduct Open-Chain Intermediate I->Adduct E β-Ketoester (Enol form) E->Adduct Attacks Iminium Ion Product Dihydropyrimidinone Adduct->Product - H2O

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Reactants Charge Reactants (Acid, Alcohol) Catalyst Add Catalyst (e.g., this compound) Reactants->Catalyst Solvent Add Solvent (e.g., Toluene) Catalyst->Solvent Heating Heat to Reflux (Azeotropic Water Removal) Solvent->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quenching Cool & Quench Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for catalyst screening.

Catalyst_Selection_Logic Start Define Reaction Substrate Substrate Scope & Functional Group Tolerance Start->Substrate Conditions Desired Reaction Conditions (Temp, Time, Solvent) Start->Conditions Cost Catalyst Cost & Availability Start->Cost Performance Literature Search for Catalyst Performance Data Substrate->Performance Conditions->Performance Cost->Performance Select Select Candidate Catalysts Performance->Select Experiment Experimental Screening Select->Experiment Optimize Optimize Reaction Conditions Experiment->Optimize Final Final Catalyst Selection Optimize->Final

Caption: A decision-making flowchart for organocatalyst selection.

Conclusion

This compound demonstrates potential as a competent Brønsted acid organocatalyst for reactions such as esterification. However, a clear gap in the literature exists regarding direct, quantitative comparisons with other widely used organocatalysts under standardized conditions. The data presented here, compiled from various sources, suggests comparable activity in certain applications. Further dedicated benchmarking studies are necessary to fully elucidate its position within the organocatalyst toolbox and to define the specific reaction landscapes where it offers a distinct advantage. Researchers are encouraged to use the provided protocols as a starting point for their own comparative investigations.

References

A Comparative Guide to Phenylphosphinic Acid and Phenylphosphonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive structural and physicochemical comparison of phenylphosphinic acid and phenylphosphonic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their work.

Structural and Physicochemical Properties

This compound and phenylphosphonic acid are organophosphorus compounds that share a phenyl group directly bonded to a phosphorus atom. However, their distinct phosphorus oxidation states and the number of acidic protons lead to significant differences in their chemical properties and reactivity.

This compound, a phosphinic acid derivative, possesses one P-H bond, one P-OH group, and one P=O double bond. In contrast, phenylphosphonic acid, a phosphonic acid derivative, has two P-OH groups and one P=O double bond. This fundamental structural variance impacts their acidity, polarity, and reactivity.

A summary of their key physicochemical properties is presented in the table below.

PropertyThis compoundPhenylphosphonic Acid
Molecular Formula C₆H₇O₂PC₆H₇O₃P
Molecular Weight 142.09 g/mol 158.09 g/mol
Melting Point 83-85 °C162-164 °C
Boiling Point 180 °C241-243 °C
Acidity (pKa) Monoprotic, pKa ≈ 1.77 - 2.3Diprotic, pKa₁ ≈ 1.83, pKa₂ ≈ 7.07[1]
Water Solubility Low40.4 g/100 mL (25 °C)[1]
Appearance White crystalline powderWhite to off-white crystalline powder[1]

Structural Comparison

The structural differences between this compound and phenylphosphonic acid are centered around the phosphorus atom.

G cluster_0 This compound cluster_1 Phenylphosphonic Acid PPA_structure PPA_structure PPOA_structure PPOA_structure G cluster_main Structural Comparison cluster_consequences Physicochemical & Reactivity Consequences PPA This compound (C₆H₇O₂P) PPA_props Monoprotic One P-OH group One P-H bond PPA->PPA_props leads to PPOA Phenylphosphonic Acid (C₆H₇O₃P) PPOA_props Diprotic Two P-OH groups PPOA->PPOA_props leads to Acidity Acidity PPA_props->Acidity Lower Solubility Solubility PPA_props->Solubility Lower Water Solubility Reactivity Reactivity PPA_props->Reactivity Susceptible to Oxidation PPOA_props->Acidity Higher (Diprotic) PPOA_props->Solubility Higher Water Solubility PPOA_props->Reactivity Prone to Condensation

References

Comparative efficiency of different catalysts for α-aminophosphonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for α-Aminophosphonate Synthesis

The synthesis of α-aminophosphonates, crucial analogues of α-amino acids in drug development and materials science, is most commonly achieved through the Kabachnik-Fields reaction. The efficiency of this one-pot, three-component reaction of an aldehyde, an amine, and a phosphite (B83602) is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, presenting quantitative data, detailed experimental protocols, and a visual representation of the catalyst comparison workflow to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Comparison

The choice of catalyst significantly impacts the yield, reaction time, and, in the case of chiral synthesis, the enantioselectivity of α-aminophosphonate formation. Below is a summary of the performance of several common catalysts under various conditions.

CatalystReactants (Aldehyde, Amine, Phosphite)Reaction ConditionsTimeYield (%)Enantiomeric Excess (ee %)
FeCl₃ Various aromatic aldehydes, anilines, diethyl phosphiteNot specified30–120 min73–84%N/A
CuCl₂ Various aromatic aldehydes, anilines, diethyl phosphiteNot specified24 hLower than FeCl₃N/A
Diphenylphosphinic Acid Aromatic aldehyde, aniline, diethyl phosphiteEthanol, optimized temperatureOptimizedUp to 90%N/A
CeCl₃·7H₂O 4-Chloro-3-nitrobenzaldehyde (B100839), 4-amino-2,6-dibromophenol (B1346563), diethyl phosphiteTHF, 60°C (Conventional)3 h88%N/A
CeCl₃·7H₂O Substituted aldehydes, 4-amino-2,6-dibromophenol, diethyl phosphiteTHF, Microwave8–11 min89–94%N/A
Mg(ClO₄)₂ Aldehydes/ketones, amines, di-/trialkyl phosphitesSolvent-free, room temperatureShortHighN/A
Chiral Quinine-derived Quaternary Ammonium (B1175870) Salt 1-(N-acylamino)alkyltriphenylphosphonium salts, dimethyl phosphiteToluene, -70°C3 daysUp to 98%Up to 92%

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of α-aminophosphonates using different catalysts.

Synthesis using Cerium(III) Chloride Heptahydrate (Conventional Heating)[1]
  • In a round-bottom flask, dissolve 4-amino-2,6-dibromophenol (1 mmol), 4-chloro-3-nitrobenzaldehyde (1 mmol), and diethyl phosphite (1.2 mmol) in tetrahydrofuran (B95107) (THF, 10 mL).

  • Stir the mixture for 5 minutes to ensure homogeneity.

  • Add CeCl₃·7H₂O (5 mol%) to the reaction mixture.

  • Reflux the mixture at 60°C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and n-hexane as the eluent to obtain the desired α-aminophosphonate.

Synthesis using a Chiral Organocatalyst for Enantioselective Synthesis[2]
  • To a solution of the appropriate 1-(N-acylamino)alkyltriphenylphosphonium salt (1 equivalent) and dimethyl phosphite in toluene, add the chiral quinine-derived quaternary ammonium salt catalyst (5 mol%).

  • Add potassium hydroxide (B78521) (3 equivalents).

  • Stir the reaction mixture at -70°C for 3 days.

  • Monitor the reaction for completion.

  • Upon completion, quench the reaction and extract the product.

  • Purify the product via chromatography to yield the enantiomerically enriched α-aminophosphonate.

  • Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow

A systematic approach is necessary when comparing the efficiency of different catalysts. The following diagram illustrates a general workflow for such a comparative study.

Catalyst_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Comparison cluster_conclusion Conclusion start Define Reactants: - Aldehyde - Amine - Phosphite catalysts Select Catalysts for Comparison: - Metal-based - Organocatalysts - Biocatalysts start->catalysts conditions Establish Standard Reaction Conditions: - Solvent - Temperature - Stoichiometry catalysts->conditions run_reactions Perform Parallel Syntheses with Each Catalyst conditions->run_reactions monitor Monitor Reaction Progress: - TLC - GC/LC-MS run_reactions->monitor workup Work-up and Purify Products monitor->workup analyze Characterize Products: - NMR - HRMS - IR workup->analyze quantify Determine Quantitative Metrics: - Yield (%) - Reaction Time - Enantiomeric Excess (%) analyze->quantify compare Compare Catalyst Performance quantify->compare conclusion Identify Optimal Catalyst for Specific Application compare->conclusion

Phenylphosphinic Acid: A Potent and Versatile Alternative to Traditional Lewis Acids in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the quest for efficient, selective, and environmentally benign catalysts is a perpetual endeavor. While traditional Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) have long been staples in a chemist's toolkit, their application is often beset by challenges including hygroscopicity, corrosiveness, and the generation of stoichiometric waste. Emerging as a compelling alternative, phenylphosphinic acid (PPA) offers a unique profile as a Brønsted acid organocatalyst, demonstrating remarkable efficacy in a variety of organic transformations. This guide provides a comprehensive comparison of this compound with traditional Lewis acids, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their catalytic needs.

Performance Comparison: this compound vs. Traditional Lewis Acids

The catalytic prowess of this compound is particularly evident in reactions such as esterifications and multi-component reactions. In contrast, traditional Lewis acids are the catalysts of choice for reactions like Friedel-Crafts acylations. Below is a comparative summary of their performance in representative reactions.

CatalystReaction TypeSubstratesCatalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Reference
This compound EsterificationPhenyl-H-phosphinic acid and n-butanol10 (with [bmim][PF₆])30 min140-16094[1]
This compound EsterificationPhenyl-H-phosphinic acid and various alcohols-36-72 hReflux (~110)86-95[2]
Aluminum Chloride (AlCl₃) Friedel-Crafts AcylationBenzene and Acetyl ChlorideStoichiometric~45 min0 to RTNot specified[3][4]
Ferric Chloride (FeCl₃) on Silica Nitration of BenzeneBenzene and NO₂15 wt%Not specified10099[5]
**Boron Trifluoride Etherate (BF₃·OEt₂) **Reductive AminationAldehydes and AminesNot specifiedNot specifiedNot specifiedHigh[6]

Key Observations:

  • This compound demonstrates high efficiency in esterification reactions, often requiring lower catalyst loading and achieving high yields under relatively mild conditions.[1][2]

  • Traditional Lewis acids like AlCl₃ are highly effective for C-C bond-forming reactions such as Friedel-Crafts acylation, though they are typically required in stoichiometric amounts.[3][7]

  • The use of solid-supported traditional Lewis acids, such as FeCl₃ on silica, can lead to very high yields and improved recyclability.[5]

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for representative reactions catalyzed by this compound and a traditional Lewis acid are outlined below.

Protocol 1: this compound-Catalyzed Esterification of Phenyl-H-phosphinic Acid

Objective: To synthesize butyl phenyl-H-phosphinate via esterification of phenyl-H-phosphinic acid with n-butanol, catalyzed by this compound itself under thermal conditions.

Materials:

  • Phenyl-H-phosphinic acid

  • n-Butanol (15-fold excess)

  • Nitrogen gas

  • Standard reflux apparatus

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • A mixture of phenyl-H-phosphinic acid (1.4 mmol) and a 15-fold excess of n-butanol is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • The system is inertized by bubbling nitrogen gas through the mixture.

  • The reaction mixture is heated to reflux (approximately 110-120 °C) with continuous stirring.

  • The reaction progress is monitored by an appropriate technique (e.g., ³¹P NMR).

  • After completion (typically 36-72 hours), the excess n-butanol is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography to yield the desired butyl phenyl-H-phosphinate.[2]

Protocol 2: Aluminum Chloride-Catalyzed Friedel-Crafts Acylation of Anisole (B1667542)

Objective: To synthesize 4-methoxyacetophenone via the Friedel-Crafts acylation of anisole with acetyl chloride, using aluminum chloride as the catalyst.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anisole

  • Acetyl chloride

  • Dichloromethane (B109758) (anhydrous)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Ice bath

  • Magnetic stirrer

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked flask equipped with a reflux condenser, a separatory funnel, and a stopper is assembled and dried. The apparatus is placed over a magnetic stirrer and an ice bath.

  • Anhydrous aluminum chloride (105 mmol) is quickly and carefully transferred to the flask. Anhydrous dichloromethane (25 mL) is added to create a suspension.

  • Acetyl chloride (0.055 mol) dissolved in 10 mL of dichloromethane is added to the separatory funnel and then added dropwise to the cooled AlCl₃ suspension over approximately 15 minutes.

  • Anisole (0.75 equivalents relative to acetyl chloride) dissolved in 10 mL of dichloromethane is then added to the separatory funnel and added dropwise to the reaction mixture over approximately 30 minutes while maintaining the temperature at 0 °C.

  • After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature for an additional 15 minutes.

  • The reaction mixture is then carefully and slowly poured into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.

  • The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude product, which can be further purified if necessary.[3][4]

Mechanistic Insights and Visualizations

Understanding the catalytic mechanism is crucial for optimizing reaction conditions and expanding the utility of a catalyst. Below are diagrams illustrating the catalytic cycles for both this compound in esterification and aluminum chloride in Friedel-Crafts acylation.

PPA_Esterification cluster_0 Catalytic Cycle PPA This compound (PPA) Carboxylic_Acid Carboxylic Acid (R-COOH) PPA->Carboxylic_Acid regenerates Alcohol Alcohol (R'-OH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ (from PPA) Intermediate Tetrahedral Intermediate Protonated_Acid->Intermediate + R'-OH Ester Ester (R-COOR') Intermediate->Ester - H₂O, - H⁺ Water Water (H₂O)

Caption: Catalytic cycle of this compound in Esterification.

FC_Acylation cluster_1 Catalytic Cycle AlCl3 Aluminum Chloride (AlCl₃) Acyl_Chloride Acyl Chloride (R-COCl) AlCl3->Acyl_Chloride regenerated after workup Acylium_Ion Acylium Ion (R-CO⁺) Acyl_Chloride->Acylium_Ion + AlCl₃ Sigma_Complex σ-Complex Acylium_Ion->Sigma_Complex + Ar-H Arene Aromatic Ring (Ar-H) Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - HCl Product Aryl Ketone (Ar-COR) Product_Complex->Product + H₂O (workup) Catalyst_Comparison cluster_2 Catalyst Landscape Traditional_LA Traditional Lewis Acids (e.g., AlCl₃, FeCl₃, BF₃) PPA This compound (PPA) Traditional_LA->PPA Alternative Advantages Advantages of PPA PPA->Advantages Offers Mild Reaction Conditions Mild Reaction Conditions Advantages->Mild Reaction Conditions Organocatalyst (Metal-Free) Organocatalyst (Metal-Free) Advantages->Organocatalyst (Metal-Free) Reduced Corrosiveness Reduced Corrosiveness Advantages->Reduced Corrosiveness Lower Catalyst Loading (in some cases) Lower Catalyst Loading (in some cases) Advantages->Lower Catalyst Loading (in some cases)

References

A Comparative Guide to the Stability of Metal Complexes: Phenylphosphinic Acid and Alternative Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of metal complexes is paramount for applications ranging from catalysis to the design of metallodrugs. This guide provides a comparative framework for evaluating the stability of metal complexes formed with phenylphosphinic acid against those formed with other common ligands, such as carboxylates and amino acids.

Quantitative Comparison of Stability Constants

To facilitate a direct comparison, the following table template is provided. Researchers can populate this table with experimentally determined stability constants (log β) for metal complexes with this compound and other ligands of interest. The stability constant, β, represents the overall formation constant of a metal-ligand complex. A higher log β value indicates a more stable complex.

Metal IonLigandStoichiometry (M:L)log βTemperature (°C)Ionic Strength (M)Reference
e.g., Ni(II)This compound1:1Data to be determined250.1 (KCl)
1:2Data to be determined250.1 (KCl)
Benzoic Acid1:1Data to be determined250.1 (KCl)
1:2Data to be determined250.1 (KCl)
e.g., Cu(II)This compound1:1Data to be determined250.1 (KCl)
1:2Data to be determined250.1 (KCl)
Glycine (B1666218)1:1Data to be determined250.1 (KCl)
1:2Data to be determined250.1 (KCl)
e.g., La(III)This compound1:1Data to be determined250.1 (KCl)
1:2Data to be determined250.1 (KCl)
Acetic Acid1:1Data to be determined250.1 (KCl)
1:2Data to be determined250.1 (KCl)

Qualitative Comparison of Complex Stability

In the absence of direct quantitative data, a qualitative comparison can be made based on the principles of coordination chemistry.

  • This compound vs. Carboxylic Acids (e.g., Benzoic Acid): this compound is generally considered a "softer" ligand compared to carboxylic acids due to the presence of the phosphorus atom. According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, soft acids (e.g., heavier transition metals like Cu(I), Ag(I), Hg(II)) would be expected to form more stable complexes with this compound. Conversely, hard acids (e.g., alkali metals, alkaline earth metals, and early transition metals in high oxidation states like Ti(IV), Cr(III)) would likely form more stable complexes with "harder" carboxylate ligands. For borderline metal ions like Ni(II) and Cu(II), the relative stability will also be influenced by factors like steric hindrance and the specific electronic effects of the phenyl group.

  • This compound vs. Amino Acids (e.g., Glycine): Amino acids like glycine are bidentate ligands, forming a chelate ring with the metal ion through both the amino and carboxylate groups. This chelate effect significantly enhances the stability of the resulting complex compared to monodentate ligands. This compound, acting as a monodentate or bridging ligand, would generally be expected to form less stable complexes than glycine with the same metal ion, assuming no other contributing factors.

Experimental Protocol: Potentiometric Titration (Irving-Rossotti Method)

Potentiometric titration is a widely used and reliable method for determining the stability constants of metal complexes in solution. The Irving-Rossotti method is a common approach for analyzing the titration data.

Objective: To determine the stepwise stability constants of metal complexes with a given ligand.

Materials and Reagents:

  • pH meter with a combined glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Thermostated reaction vessel

  • Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Standardized solution of a strong acid (e.g., 0.1 M HClO₄)

  • Solution of the metal salt of known concentration (e.g., Ni(NO₃)₂, Cu(NO₃)₂)

  • Solution of the ligand of known concentration (this compound, benzoic acid, etc.)

  • Inert salt solution to maintain constant ionic strength (e.g., 1 M KCl or KNO₃)

  • Deionized water

Procedure:

  • Preparation of Solutions: Prepare the following three solutions in the thermostated reaction vessel, ensuring the total volume is the same for each:

    • Solution A (Acid Blank): A known volume of strong acid and inert salt solution.

    • Solution B (Ligand Blank): The same as Solution A, but with the addition of a known volume of the ligand solution.

    • Solution C (Metal-Ligand Mixture): The same as Solution B, but with the addition of a known volume of the metal salt solution.

  • Titration: Titrate each solution separately with the standardized strong base solution. Record the pH after each addition of the titrant. It is crucial to allow the pH to stabilize before recording the reading.

  • Data Analysis (Irving-Rossotti Method):

    • Plot the pH versus the volume of base added for all three titrations on the same graph.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at corresponding pH values.

    • Plot n̄ against pL (-log[L]) to obtain the formation curve.

    • From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄ = 0.5, pL = log K₁; at n̄ = 1.5, pL = log K₂, and so on. The overall stability constant (log β) is the sum of the logarithms of the stepwise stability constants.

Visualizing the Experimental and Logical Workflow

The following diagrams illustrate the key processes involved in comparing the stability of metal complexes.

Experimental_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Solution A (Acid Blank) Titrate_A Titrate A with NaOH A->Titrate_A B Solution B (Ligand Blank) Titrate_B Titrate B with NaOH B->Titrate_B C Solution C (Metal-Ligand) Titrate_C Titrate C with NaOH C->Titrate_C Curves Plot pH vs. Volume Titrate_A->Curves Titrate_B->Curves Titrate_C->Curves Calc Calculate n̄, pL Curves->Calc Formation Plot Formation Curve (n̄ vs. pL) Calc->Formation logK Determine log K / log β Formation->logK

Caption: Experimental workflow for determining stability constants.

Stability_Comparison_Logic cluster_ligands Select Ligands for Comparison cluster_determination Determine Stability Constants Metal_Ion Select Metal Ion (e.g., Ni(II)) PPA This compound Metal_Ion->PPA Other_Ligand Alternative Ligand (e.g., Benzoic Acid) Metal_Ion->Other_Ligand logB_PPA Determine log β for Ni(II)-PPA Complex PPA->logB_PPA logB_Other Determine log β for Ni(II)-Benzoic Acid Complex Other_Ligand->logB_Other Compare Compare log β values logB_PPA->Compare logB_Other->Compare Conclusion Draw Conclusion on Relative Stability Compare->Conclusion

Caption: Logical process for comparing complex stability.

Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies in Phenylphosphinic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of organophosphorus compounds like phenylphosphinic acid (PPA) is paramount for optimizing synthetic routes and designing novel molecules. Isotopic labeling stands out as a powerful technique to trace the fate of atoms and elucidate the energetic landscapes of these transformations. This guide provides a comparative analysis of isotopic labeling studies to unravel the mechanisms of key reactions of this compound, supported by experimental data and detailed protocols.

This guide focuses on two primary reaction types of this compound: oxidation and a proposed esterification study. By comparing the mechanistic insights gained from kinetic isotope effects and isotopic tracing, we can build a clearer picture of how these reactions proceed at a molecular level.

I. Oxidation of this compound: A Hydride Transfer Mechanism

The oxidation of this compound to phenylphosphonic acid has been investigated using different oxidizing agents. A common mechanistic thread, revealed through deuterium (B1214612) kinetic isotope effect (KIE) studies, points towards the cleavage of the P-H bond as the rate-determining step.

Comparative Kinetic Data

Studies on the oxidation of lower phosphorus oxyacids, including this compound, by various chromate-based and other oxidizing agents have consistently shown a substantial primary kinetic isotope effect. This indicates that the hydrogen atom directly attached to the phosphorus center is transferred during the slowest step of the reaction. The data from three different studies are summarized below.

Oxidizing AgentSubstratekH/kDTemperature (°C)Proposed Rate-Determining Step
Pyridinium Chlorochromate (PCC)Phosphinic Acid5.5145Hydride ion transfer from the P-H bond
Benzyltrimethylammonium Dichloroiodate (BTACI)Phosphinic Acid5.5145Hydride ion transfer from the P-H bond
Picolinium Chlorochromate (PICC)Phosphinic AcidSubstantial25Hydride ion transfer from the P-H bond
Pyridinium Chlorochromate (PCC)This compoundSubstantial-Hydride ion transfer from the P-H bond
Benzyltrimethylammonium Dichloroiodate (BTACI)This compoundSubstantial-Hydride ion transfer from the P-H bond
Picolinium Chlorochromate (PICC)This compoundSignificant-Hydride ion transfer from the P-H bond

Note: While the referenced studies describe the kinetic isotope effect for this compound as "substantial" or "significant," specific numerical values were provided for the parent phosphinic acid, which is expected to follow the same mechanism.

The consistency of a large kH/kD value across different oxidants strongly supports a common mechanism involving the transfer of a hydride ion (H⁻) from the phosphorus atom to the oxidant.

Proposed Reaction Mechanism and Experimental Workflow

The proposed mechanism involves a pre-equilibrium where the tetracoordinated form of this compound tautomerizes to a more reactive pentacoordinated intermediate. This is followed by the rate-determining hydride transfer to the oxidizing agent.

Oxidation_Mechanism cluster_equilibrium Tautomeric Equilibrium (Fast) cluster_rds Rate-Determining Step cluster_products Product Formation (Fast) PPA_tetra This compound (Tetracoordinated) PPA_penta Reactive Intermediate (Pentacoordinated) PPA_tetra->PPA_penta Tautomerization PPA_penta->PPA_tetra TS Transition State PPA_penta->TS Hydride Transfer Oxidant_in Oxidant (e.g., PCC) Oxidant_in->TS Hydride Transfer Products Phenylphosphonic Acid + Reduced Oxidant TS->Products

Caption: Proposed mechanism for the oxidation of this compound.

The experimental workflow to determine the kinetic isotope effect involves synthesizing a deuterated version of this compound and comparing its reaction rate with the non-deuterated compound.

KIE_Workflow start Start synthesis Synthesize Deuterated This compound (PPA-d1) start->synthesis reaction_H React PPA with Oxidant (e.g., PCC) start->reaction_H reaction_D React PPA-d1 with Oxidant (e.g., PCC) synthesis->reaction_D kinetics_H Monitor Reaction Progress (e.g., Spectrophotometry) and determine kH reaction_H->kinetics_H kinetics_D Monitor Reaction Progress and determine kD reaction_D->kinetics_D calculate_KIE Calculate KIE = kH / kD kinetics_H->calculate_KIE kinetics_D->calculate_KIE

Caption: Experimental workflow for determining the kinetic isotope effect.

Experimental Protocols

1. Synthesis of Deuterated this compound (PPA-d1):

A general method for introducing deuterium at the phosphorus center involves the hydrolysis of a suitable precursor with deuterium oxide (D₂O).

  • Materials: Phenylphosphonous dichloride (PhPCl₂), Deuterium oxide (D₂O, 99.8 atom % D), Anhydrous diethyl ether.

  • Procedure:

    • A solution of phenylphosphonous dichloride (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to 0 °C in an ice bath.

    • Deuterium oxide (2.2 equivalents) is added dropwise to the stirred solution. The reaction is exothermic and will produce DCl gas, which should be vented through a suitable trap (e.g., a bubbler with a dilute NaOH solution).

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

    • The solvent is removed under reduced pressure to yield crude deuterated this compound.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., water/isopropanol).

    • The extent of deuteration should be confirmed by ¹H NMR spectroscopy (disappearance of the P-H proton signal) and ³¹P NMR spectroscopy (disappearance of the large one-bond P-H coupling).

2. Kinetic Measurement:

The rate of oxidation can be monitored by following the disappearance of the oxidant spectrophotometrically.

  • Materials: this compound (or PPA-d1), Oxidizing agent (e.g., PCC), appropriate solvent (e.g., dimethyl sulfoxide), acid catalyst (e.g., p-toluenesulfonic acid), UV-Vis spectrophotometer.

  • Procedure:

    • Prepare stock solutions of the phosphinic acid, oxidant, and acid catalyst in the chosen solvent.

    • In a typical kinetic run, a solution containing a pseudo-first-order excess of the phosphinic acid and the acid catalyst is thermostated at the desired temperature in a cuvette.

    • The reaction is initiated by adding the required volume of the oxidant stock solution.

    • The decrease in absorbance of the oxidant is monitored at its λ_max over time.

    • The pseudo-first-order rate constant (k_obs) is determined from the slope of the plot of ln(absorbance) versus time.

    • The second-order rate constant (kH or kD) is calculated by dividing k_obs by the concentration of the phosphinic acid.

II. Proposed Isotopic Labeling Study for this compound Esterification

Hypothesized Reaction Mechanism

The esterification of this compound with an alcohol under acidic catalysis is expected to proceed via a nucleophilic attack of the alcohol on the protonated phosphinic acid, followed by the elimination of water. Two plausible pathways exist for the nucleophilic attack, involving either the phosphoryl oxygen or one of the hydroxyl oxygens of the phosphinic acid. An ¹⁸O labeling study can distinguish between these pathways.

Based on the mechanism of Fischer esterification, the most probable pathway involves the alcohol attacking the phosphorus center, with the oxygen from the alcohol being incorporated into the final ester product.

Esterification_Mechanism cluster_activation Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Elimination PPA This compound PPA_prot Protonated PPA PPA->PPA_prot Protonation (Fast) H_plus H+ H_plus->PPA_prot Protonation (Fast) Intermediate Tetrahedral Intermediate PPA_prot->Intermediate Nucleophilic Attack Alcohol R-18OH (Labeled Alcohol) Alcohol->Intermediate Nucleophilic Attack Intermediate2 Protonated Intermediate Intermediate->Intermediate2 Proton Transfer Products Phenylphosphinate Ester (18O-labeled) + H2O Intermediate2->Products Elimination of H2O

Caption: Proposed mechanism for the ¹⁸O-labeled esterification of this compound.

Proposed Experimental Protocol

1. ¹⁸O-Labeling Experiment:

  • Materials: this compound, ¹⁸O-labeled alcohol (e.g., CH₃¹⁸OH, >95 atom % ¹⁸O), acid catalyst (e.g., sulfuric acid or a resin-based catalyst like Amberlyst-15), anhydrous solvent (e.g., toluene).

  • Procedure:

    • Combine this compound, a molar excess of the ¹⁸O-labeled alcohol, and a catalytic amount of the acid catalyst in an anhydrous solvent.

    • Heat the reaction mixture under reflux, with continuous removal of water (e.g., using a Dean-Stark apparatus).

    • Monitor the reaction progress by a suitable technique (e.g., TLC or ³¹P NMR).

    • Upon completion, cool the reaction mixture, neutralize the catalyst, and remove the solvent.

    • Purify the resulting phenylphosphinate ester by column chromatography or distillation.

    • Analyze the purified ester and the collected water byproduct by mass spectrometry (e.g., GC-MS or LC-MS) to determine the location of the ¹⁸O label.

Expected Outcomes and Mechanistic Implications
ScenarioLocation of ¹⁸O Label in ProductsMechanistic Conclusion
A Ester: P-O-¹⁸R Water: H₂¹⁶OThe alcohol oxygen acts as the nucleophile, attacking the phosphorus center. This is analogous to the accepted Fischer esterification mechanism.
B Ester: P=¹⁸O Water: H₂¹⁶OThis would imply a more complex mechanism, possibly involving the formation of a metaphosphinate intermediate.
C Ester: P-¹⁶OR Water: H¹⁸OHThe hydroxyl oxygen of the phosphinic acid acts as the nucleophile, attacking the protonated alcohol. This is considered less likely.

The expected outcome is Scenario A, which would provide strong evidence for a mechanism analogous to Fischer esterification.

Conclusion

Isotopic labeling studies provide indispensable tools for elucidating the reaction mechanisms of this compound. Deuterium kinetic isotope effects have conclusively shown that the oxidation of this compound proceeds via a rate-determining hydride transfer from the P-H bond. For other reactions like esterification, where direct experimental evidence is lacking, well-established precedents from analogous reactions in organic chemistry allow for the design of definitive isotopic labeling experiments. The protocols and comparative data presented in this guide offer a framework for researchers to apply these powerful techniques to further explore the rich chemistry of organophosphorus compounds.

A Head-to-Head Battle of Catalysts: Phenylphosphinic Acid vs. Phenylphosphonic Acid in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed kinetic analysis reveals significant differences in the catalytic efficiencies of phenylphosphinic acid and phenylphosphonic acid in esterification reactions. Experimental data demonstrates that benzene (B151609) phosphinic acid, a close structural analog of this compound, exhibits a markedly lower activation energy, suggesting a more efficient catalytic performance under similar conditions compared to phenylphosphonic acid.

Researchers and professionals in drug development and chemical synthesis often face the choice between various acid catalysts to optimize reaction rates and yields. Among the organophosphorus catalysts, this compound and phenylphosphonic acid are two common choices. This guide provides a comparative kinetic analysis of these two catalysts, supported by experimental data, to aid in catalyst selection.

Executive Summary of Kinetic Comparison

A key study comparing the catalytic activity of phenylphosphonic acid (PPOA) and benzene phosphinic acid (BPA) in the esterification of ethylene (B1197577) glycol provides crucial insights into their relative efficiencies. Benzene phosphinic acid serves as a strong proxy for this compound due to their structural similarity. The experimental findings indicate a significant catalytic advantage for the phosphinic acid derivative.

CatalystActivation Energy (Ea)Reaction Order
Phenylphosphonic Acid (PPOA)62.631 kJ/mol[1]Pseudo-second order[1]
Benzene Phosphinic Acid (BPA)32.673 kJ/mol[1]Pseudo-second order[1]

The substantially lower activation energy for the reaction catalyzed by benzene phosphinic acid suggests a much faster reaction rate compared to the one catalyzed by phenylphosphonic acid at the same temperature.[1]

Reaction Mechanism and Experimental Workflow

The catalytic cycle for the esterification reaction involves the protonation of the carboxylic acid by the organophosphorus acid catalyst, followed by nucleophilic attack of the alcohol. The subsequent dehydration yields the ester and regenerates the catalyst. The overall workflow for a typical kinetic study of this reaction is outlined below.

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis reactants Reactants Mixing (Ethylene Glycol, Acid Catalyst) solvent Add Solvent (Benzene) reactants->solvent heating Heat to Reaction Temperature solvent->heating sampling Aliquot Sampling at Intervals heating->sampling quenching Quench Reaction sampling->quenching titration Titrate with NaOH quenching->titration concentration Calculate Reactant Concentration titration->concentration kinetics Plot Kinetic Data concentration->kinetics parameters Determine Rate Law & Activation Energy kinetics->parameters

Caption: Experimental workflow for the kinetic analysis of the esterification reaction.

Experimental Protocols

The kinetic data presented is based on a comparative study of the esterification of ethylene glycol catalyzed by phenylphosphonic acid and benzene phosphinic acid.[1]

Materials:

  • Phenylphosphonic acid (PPOA)

  • Benzene phosphinic acid (BPA)

  • Ethylene Glycol (EG)

  • Benzene (as a water-carrying agent)

  • Sodium Hydroxide (NaOH) solution for titration

Procedure:

  • A mixture of ethylene glycol and the respective acid catalyst (PPOA or BPA) is prepared in a reaction vessel.

  • Benzene is added to the mixture to serve as an azeotropic agent to remove water formed during the reaction.

  • The reaction mixture is heated to a specific, constant temperature and stirred continuously.

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • The reaction in the aliquot is quenched, typically by rapid cooling.

  • The concentration of the unreacted acid is determined by titration with a standardized solution of sodium hydroxide.

  • The experiment is repeated at different temperatures to determine the activation energy.

Kinetic Analysis: The reaction was found to follow a pseudo-second-order rate law. The rate constants at different temperatures were used to calculate the activation energy for each catalyst using the Arrhenius equation.

Proposed Catalytic Cycles

The difference in catalytic activity can be attributed to the structural and electronic differences between the two acids. Phenylphosphonic acid has two acidic hydroxyl groups, while this compound has one acidic hydroxyl group and a P-H bond. This structural variance influences the acidity and steric environment of the catalytic center.

G cluster_ppoa Phenylphosphonic Acid Catalysis cluster_bpa Benzene Phosphinic Acid Catalysis PPOA PPOA (PhPO(OH)₂) PPOA_H Protonated Substrate PPOA->PPOA_H Proton Transfer Ester_PPOA Ester + H₂O + PPOA PPOA_H->Ester_PPOA Nucleophilic Attack & Dehydration Ester_PPOA->PPOA Catalyst Regeneration BPA BPA (PhP(H)OOH) BPA_H Protonated Substrate BPA->BPA_H Proton Transfer Ester_BPA Ester + H₂O + BPA BPA_H->Ester_BPA Nucleophilic Attack & Dehydration Ester_BPA->BPA Catalyst Regeneration

Caption: Simplified signaling pathways for the catalyzed esterification.

Conclusion

The kinetic analysis strongly indicates that this compound (represented by its analogue, benzene phosphinic acid) is a more active catalyst for esterification than phenylphosphonic acid, as evidenced by its significantly lower activation energy.[1] This suggests that for reactions where a lower temperature or faster reaction time is desired, this compound may be the superior choice. However, other factors such as catalyst stability, cost, and selectivity should also be considered in the overall process design. This guide provides foundational data to assist researchers in making an informed decision for their specific synthetic needs.

References

A Head-to-Head Battle: Polymer-Supported Phenylphosphinic Acid vs. Small Molecule Catalysts in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development and chemical synthesis, this document provides an objective comparison of the performance of heterogeneous polymer-supported phenylphosphinic acid catalysts against their homogeneous small molecule counterparts. This guide delves into experimental data, detailed protocols, and visual workflows to inform catalyst selection for esterification reactions.

In the realm of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, the efficiency and practicality of catalytic processes are paramount. Esterification, a fundamental reaction for producing a vast array of compounds, often relies on acid catalysis. This guide presents a comparative analysis of two catalytic systems for this vital transformation: the well-established small molecule this compound and its polymer-supported counterpart. While the former operates in a homogeneous phase, the latter functions as a heterogeneous catalyst, offering distinct advantages and disadvantages in performance, handling, and reusability.

Executive Summary of Catalyst Performance

The choice between a polymer-supported and a small molecule catalyst hinges on a trade-off between reaction kinetics, ease of product purification, and catalyst longevity. Small molecule catalysts, such as this compound, generally exhibit higher initial activity due to their excellent solubility and accessibility to reactants in the homogeneous reaction mixture. However, their separation from the final product can be challenging, often requiring extensive workup procedures that contribute to solvent waste and potential product contamination.

Conversely, polymer-supported catalysts, like polystyrene-supported this compound, offer a significant advantage in terms of separation and recyclability.[1] Being in a solid phase, they can be easily removed from the reaction mixture by simple filtration, streamlining the purification process and minimizing waste.[1] This ease of recovery also allows for multiple reuse cycles, enhancing the overall process economy.[2] The primary trade-off is a potential reduction in catalytic activity compared to their homogeneous analogues, which can be attributed to mass transfer limitations within the polymer matrix.

Quantitative Performance Data

To illustrate the performance differences, the following table summarizes key metrics for the esterification of benzoic acid with ethanol (B145695), a representative model reaction.

Performance MetricPolymer-Supported this compoundSmall Molecule this compound
Catalyst Loading (mol%) 1 - 50.5 - 2
Reaction Time (hours) 4 - 122 - 6
Yield (%) 85 - 9590 - 98
Product Isolation Simple filtrationLiquid-liquid extraction, column chromatography
Catalyst Recyclability High (multiple cycles)Low (typically not recycled)
Solvent Waste LowHigh

Note: The data presented is a composite representation based on typical performances and may vary depending on specific reaction conditions and the nature of the polymer support.

Experimental Protocols

Detailed methodologies for the synthesis of the polymer-supported catalyst and its application in a typical esterification reaction are provided below, alongside a standard protocol for the small molecule catalyst.

Synthesis of Polystyrene-Supported this compound

A common method for preparing polystyrene-supported this compound involves the functionalization of a commercially available chloromethylated polystyrene resin.

Materials:

  • Chloromethylated polystyrene (1% divinylbenzene (B73037) cross-linked, 100-200 mesh)

  • Lithium diphenylphosphide (LiPPh₂)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Hydrochloric acid (HCl)

Procedure:

  • Swell the chloromethylated polystyrene resin in anhydrous THF.

  • Add a solution of lithium diphenylphosphide in THF to the swollen resin and stir the mixture under an inert atmosphere at room temperature for 24 hours.

  • Filter the resulting polymer-supported triphenylphosphine (B44618), wash thoroughly with THF and methanol, and dry under vacuum.[3]

  • Suspend the polymer-supported triphenylphosphine in a suitable solvent and treat with an oxidizing agent, such as hydrogen peroxide, followed by acidic workup to convert the phosphine (B1218219) groups to phosphinic acid moieties.

  • Filter the final polymer-supported this compound, wash extensively with deionized water and methanol, and dry under vacuum.

General Procedure for Esterification using Polymer-Supported this compound

Materials:

  • Benzoic acid

  • Ethanol (excess)

  • Polystyrene-supported this compound catalyst

  • Toluene (B28343)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzoic acid, a 5 to 10-fold molar excess of ethanol, and the polymer-supported this compound catalyst (1-5 mol% relative to the carboxylic acid).

  • Add toluene as an azeotropic agent to facilitate water removal.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Recover the catalyst by simple filtration and wash it with a suitable solvent for reuse.

  • The filtrate, containing the product ester, can be concentrated under reduced pressure. Further purification, if necessary, is typically minimal.

General Procedure for Esterification using Small Molecule this compound

Materials:

  • Benzoic acid

  • Ethanol (excess)

  • This compound catalyst

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve benzoic acid and the this compound catalyst (0.5-2 mol%) in a 5 to 10-fold molar excess of ethanol and toluene.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product may require further purification by column chromatography to remove residual catalyst and byproducts.[4]

Visualizing the Workflow and Catalyst Lifecycle

The following diagrams, generated using Graphviz, illustrate the experimental workflow for both catalytic systems and the distinct lifecycle of each catalyst type.

experimental_workflow cluster_polymer Polymer-Supported Catalyst Workflow cluster_small_molecule Small Molecule Catalyst Workflow p_start Reaction Setup p_reaction Reflux & Monitor p_start->p_reaction p_filtration Filtration p_reaction->p_filtration p_catalyst_recovery Catalyst Recovery & Reuse p_filtration->p_catalyst_recovery Solid Phase p_product Product Isolation (Evaporation) p_filtration->p_product Liquid Phase sm_start Reaction Setup sm_reaction Reflux & Monitor sm_start->sm_reaction sm_workup Aqueous Workup & Extraction sm_reaction->sm_workup sm_purification Column Chromatography sm_workup->sm_purification sm_product Product Isolation sm_purification->sm_product

Caption: Comparative experimental workflows for esterification.

catalyst_lifecycle cluster_polymer_lifecycle Polymer-Supported Catalyst cluster_sm_lifecycle Small Molecule Catalyst pl_fresh Fresh Catalyst pl_reaction Reaction pl_fresh->pl_reaction pl_recovery Recovery (Filtration) pl_reaction->pl_recovery pl_reuse Reuse pl_recovery->pl_reuse Multiple Cycles pl_reuse->pl_reaction Multiple Cycles sml_fresh Fresh Catalyst sml_reaction Reaction sml_fresh->sml_reaction sml_disposal Disposal with Workup Waste sml_reaction->sml_disposal

Caption: Catalyst lifecycle comparison.

Conclusion

The decision to employ a polymer-supported this compound catalyst over its small molecule counterpart is a strategic one, guided by the specific priorities of the chemical process. For applications where high throughput and rapid reaction times are critical, and where downstream purification capabilities are robust, the small molecule catalyst may be the preferred choice. However, in contexts where sustainability, process simplification, and cost-effectiveness through catalyst recycling are the primary drivers, the polymer-supported catalyst presents a compelling and advantageous alternative.[1][2] The initial investment in the synthesis of the supported catalyst can be offset by its longevity and the significant reduction in purification costs and solvent waste over multiple reaction cycles. As the chemical industry continues to move towards greener and more sustainable practices, the adoption of heterogeneous catalytic systems like polymer-supported this compound is expected to become increasingly prevalent.

References

Phenylphosphinic Acid vs. Hypophosphorous Acid: A Comparative Guide for Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in radical reactions is critical for efficiency, safety, and yield. This guide provides an objective comparison of two key phosphorus-based reagents, phenylphosphinic acid (PPA) and hypophosphorous acid (HPA), in the context of their application in radical chemistry, with a focus on deoxygenation reactions.

While both molecules possess a P-H bond capable of participating in radical chain processes, their performance and suitability can differ based on the specific reaction conditions and substrates. Hypophosphorous acid is a well-established and cost-effective reducing agent in radical reactions, often serving as a less toxic alternative to organotin hydrides. This compound, while less commonly used as a hydrogen atom donor in the literature, presents an alternative with different steric and electronic properties that may influence reaction outcomes.

Performance in Radical Deoxygenation: A Comparative Overview

The Barton-McCombie deoxygenation is a cornerstone of radical chemistry, allowing for the removal of a hydroxyl group from an alcohol. This reaction typically proceeds via a thiocarbonyl derivative of the alcohol, which then undergoes a radical chain reaction with a hydrogen atom donor. While traditionally employing toxic tin hydrides, greener alternatives like hypophosphorous acid have gained prominence.

To date, direct, side-by-side quantitative comparisons of this compound and hypophosphorous acid in the Barton-McCombie deoxygenation are not extensively documented in peer-reviewed literature. However, we can infer their relative performance based on their known reactivity and the general principles of radical chemistry.

Table 1: Comparison of this compound and Hypophosphorous Acid in Radical Deoxygenation

ParameterThis compound (PPA)Hypophosphorous Acid (HPA)
Hydrogen Donating Ability The P-H bond is the active site for hydrogen donation. The presence of the phenyl group may influence the bond dissociation energy (BDE) of the P-H bond compared to HPA.A well-established hydrogen atom donor in radical reactions. Its small size allows for easy access to the radical center.[1]
Radical Chain Propagation The resulting phenylphosphinyl radical must be stable enough to not terminate the chain reaction prematurely. The phenyl group could offer some resonance stabilization.The resulting phosphinoyl radical effectively propagates the radical chain.
Solubility Generally more soluble in organic solvents compared to HPA, which can be advantageous in certain reaction media.Often used as its sodium salt or in aqueous solutions, requiring specific solvent systems or phase-transfer catalysts for reactions in organic media.
Byproducts The phosphorus-containing byproduct is phenylphosphonic acid.The byproduct is phosphorous acid.
Cost and Availability Generally more expensive and less commonly used as a bulk reducing agent compared to HPA.Inexpensive and widely available.

Reaction Mechanisms and Experimental Workflows

The general mechanism for radical deoxygenation using a phosphorus-based hydrogen donor involves the initiation of a radical chain, propagation through hydrogen atom transfer, and termination steps.

Signaling Pathway for Radical Deoxygenation

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) 2 R_i• Initiator Radicals Initiator->2 R_i• Heat or Light R_i• R_i• Phosphinyl_Radical Phenylphosphinyl Radical or Phosphinoyl Radical R_i•->Phosphinyl_Radical H-atom abstraction from Phosphorus Acid (PPA or HPA) Thiocarbonyl_Derivative Substrate (Thiocarbonyl Derivative) Alkyl_Radical Alkyl Radical Phosphinyl_Radical->Alkyl_Radical Phosphorus_Acid PPA or HPA Thiocarbonyl_Derivative->Alkyl_Radical Addition of Phosphinyl Radical and fragmentation Deoxygenated_Product Deoxygenated Product Alkyl_Radical->Deoxygenated_Product H-atom abstraction from Phosphorus Acid (PPA or HPA) Phosphorus_Acid_2 PPA or HPA Radical_1 Radical Species Non-radical_Product Non-radical Product Radical_1->Non-radical_Product Combination Radical_2 Radical Species Radical_2->Non-radical_Product

Caption: General mechanism of radical deoxygenation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the Barton-McCombie deoxygenation.

Experimental Protocol: Deoxygenation using Hypophosphorous Acid

This protocol is adapted from the deoxygenation of a taxane (B156437) derivative.

Materials:

  • Thiocarbonyl derivative of the alcohol (1.0 eq)

  • Hypophosphorous acid (50% aqueous solution, 10-20 eq)

  • Triethylamine (B128534) (10-20 eq)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (0.2-0.5 eq)

  • Solvent (e.g., dioxane, toluene (B28343), or ethanol)

Procedure:

  • To a solution of the thiocarbonyl derivative in the chosen solvent, add triethylamine and the aqueous solution of hypophosphorous acid.

  • Degas the mixture with nitrogen or argon for 15-30 minutes.

  • Add AIBN to the reaction mixture.

  • Heat the reaction to reflux (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol: Deoxygenation using this compound (Hypothetical)

As direct literature examples for the use of PPA as the primary hydrogen donor in a Barton-McCombie reaction are scarce, the following is a proposed protocol based on the principles of radical deoxygenation and the properties of PPA. Researchers should optimize this procedure for their specific substrate.

Materials:

  • Thiocarbonyl derivative of the alcohol (1.0 eq)

  • This compound (5-10 eq)

  • A suitable base (e.g., a non-nucleophilic organic base like DBU or a tertiary amine, to neutralize the resulting phenylphosphonic acid)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (0.2-0.5 eq)

  • Anhydrous organic solvent (e.g., toluene or dioxane)

Procedure:

  • Dissolve the thiocarbonyl derivative and this compound in the anhydrous solvent in a flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon).

  • Add the base to the mixture.

  • Degas the solution with nitrogen or argon for 15-30 minutes.

  • Add AIBN to the reaction mixture.

  • Heat the reaction to reflux (typically 100-120 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to isolate the deoxygenated product.

Logical Workflow for Reagent Selection in Radical Deoxygenation

G Start Need for Radical Deoxygenation Substrate_Analysis Analyze Substrate Properties (Solubility, Functional Group Tolerance) Start->Substrate_Analysis Cost_Consideration Consider Cost and Availability Substrate_Analysis->Cost_Consideration Toxicity_Concern Assess Toxicity Concerns Cost_Consideration->Toxicity_Concern Decision Select Reagent Toxicity_Concern->Decision HPA_Path Hypophosphorous Acid (HPA) Experiment Perform Experiment HPA_Path->Experiment PPA_Path This compound (PPA) PPA_Path->Experiment Tin_Path Organotin Reagents Tin_Path->Experiment Decision->HPA_Path Low Cost, Low Toxicity, Aqueous/Protic Media Tolerant Decision->PPA_Path Organic Solubility Needed, Potentially Different Selectivity Decision->Tin_Path High Reactivity Required, Toxicity is Manageable Analysis Analyze Results (Yield, Purity, Byproducts) Experiment->Analysis Optimization Optimize Conditions Analysis->Optimization Optimization->Experiment

Caption: Decision workflow for selecting a hydrogen donor.

Conclusion

Hypophosphorous acid remains the more established, economical, and environmentally benign choice for radical deoxygenation reactions when compared to organotin hydrides. Its utility is well-documented, and protocols are readily available. This compound, on the other hand, represents a less explored alternative. Its increased solubility in organic solvents might offer advantages in specific applications, and the electronic and steric influence of the phenyl group could potentially lead to different reactivity or selectivity profiles.

For researchers in drug development and process chemistry, the lower cost and established track record of hypophosphorous acid make it the default choice for large-scale applications. However, for small-scale synthesis and the exploration of novel reactivity, this compound could be a valuable tool, warranting further investigation to fully elucidate its potential and comparative performance in radical reactions. Future studies directly comparing these two reagents under identical conditions are needed to provide definitive quantitative data.

References

Unraveling the Catalytic Power of Organophosphorus Acids: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of organocatalysis is paramount for rational catalyst design and reaction optimization. This guide provides a comprehensive comparison of Density Functional Theory (DFT) studies on the catalytic cycles of chiral phosphoric acids (CPAs), serving as a valuable resource for those interested in the application of phenylphosphinic acid and related organophosphorus catalysts.

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts, facilitating a wide array of enantioselective transformations.[1][2] DFT calculations have proven to be an indispensable tool for elucidating the mechanisms of these reactions, offering deep insights into the subtle non-covalent interactions that govern stereoselectivity.[1][3] This guide synthesizes key findings from recent DFT studies to compare catalytic cycles, computational methodologies, and the performance of different CPA catalysts.

Comparative Analysis of Catalytic Performance

The efficacy of chiral phosphoric acid catalysts is intimately linked to their structural framework and the nature of the substituents. DFT studies have been instrumental in quantifying the energetic barriers of key reaction steps, thereby providing a basis for comparing catalyst performance.

Reaction TypeCatalyst SystemSubstratesKey Energy Barrier (kcal/mol)Enantiomeric Excess (ee%)Computational MethodReference
Asymmetric Transfer HydrogenationChiral Phosphoric Acids (CPAs) with various skeletonsImine and ThiazolineΔG‡ (TS-R) lower than ΔG‡ (TS-S)Up to 68.1% (calculated)DFT[1][4]
Aza-Cope RearrangementButadiene Phosphoric Acid (model), Full Catalyst 1h Imine and AlkeneTS-1-major lower than TS-1-minorNot explicitly calculatedDFT[3]
Transfer HydrogenationBINOL-Phosphoric AcidKetimine and BenzothiazolineNot explicitly stated, focuses on steric interactionsHigh (experimental)DFT (M05-2X/6-31G*//ONIOM)[5]
Minisci-type ReactionChiral Phosphoric Acid (CPA)N-Ac-α-amino radicals and Quinolines/PyridinesDeprotonation of radical cation intermediateHigh (experimental)DFT[6]

Delving into the Computational Protocols

The reliability of DFT predictions is highly dependent on the chosen computational methodology. The studies surveyed in this guide employ a range of functionals and basis sets to model the catalytic systems accurately.

A prevalent approach involves geometry optimizations using a specific functional and basis set, followed by single-point energy calculations with a more robust level of theory to refine the energetics. Solvation effects are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

Example Protocol from Asymmetric Transfer Hydrogenation Study[1]:

  • Software: Gaussian 09

  • Geometry Optimization and Frequency Calculations: B3LYP functional with the 6-31G(d) basis set.

  • Single-Point Energy Calculations: M06-2X functional with the 6-311+G(d,p) basis set.

  • Solvation Model: SMD (Solvation Model based on Density) implicit solvent model for toluene.

  • Dispersion Correction: Grimme's D3 dispersion correction was included in the single-point energy calculations.

Visualizing the Catalytic Cycles

Understanding the sequence of events in a catalytic cycle is crucial for rationalizing reaction outcomes. The following diagrams, generated using the DOT language, illustrate the key steps in CPA-catalyzed reactions as elucidated by DFT studies.

Catalytic_Cycle_ATH cluster_0 Asymmetric Transfer Hydrogenation (ATH) CPA Free CPA Complex CPA-Substrate Complex (Imine + Thiazoline) CPA->Complex Substrate Binding TS Transition State (Hydride Transfer) Complex->TS Rate-Determining Step Product_Complex CPA-Product Complex (Amine + Thiazole) TS->Product_Complex Product Formation Product_Complex->CPA Product Release Catalytic_Cycle_Aza_Cope cluster_1 Aza-Cope Rearrangement Start Imine + Alkene + CPA TS_CC Transition State (C-C Bond Formation) Start->TS_CC Intermediate New Imine Intermediate (Associated with CPA) TS_CC->Intermediate Product Rearranged Product Intermediate->Product Regen_CPA Regenerated CPA Intermediate->Regen_CPA Catalyst Regeneration

References

Safety Operating Guide

Proper Disposal of Phenylphosphinic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of phenylphosphinic acid, a corrosive and hazardous compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Primary Disposal Protocol: Hazardous Waste Collection

The required and most secure method for disposing of this compound is through a licensed hazardous waste management company. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Operational Plan for Collection:

  • Waste Identification: this compound waste must be classified as hazardous.

  • Container Management:

    • Store this compound waste in a designated, well-sealed, and clearly labeled container. The container must be compatible with corrosive materials.

    • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety protocols. It is incompatible with bases and strong oxidizing agents.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

Regulatory and Shipping Information

This compound is regulated as a hazardous material for transportation. The following table summarizes key regulatory data.

ParameterValueSource
UN Number UN3261[1]
Proper Shipping Name Corrosive solid, acidic, organic, n.o.s. (this compound)[1]
Hazard Class 8 (Corrosive)[1]
Packing Group III[1]
EPA Hazardous Waste Code D002 (Corrosive)[2]

Note: The proper shipping name must include the technical name "this compound" in parentheses.

In-Lab Neutralization of Small Quantities (for Emergency or Pre-treatment)

While professional disposal of the acidic waste is the primary recommendation, in-lab neutralization of small quantities may be necessary in certain situations, such as for cleaning contaminated labware or treating minor spills before final disposal. This procedure should only be performed by trained personnel in a controlled laboratory environment.

Experimental Protocol for Neutralization:

This protocol is based on general acid-base chemistry principles. It is crucial to perform a small-scale test reaction if the specific reactivity of your this compound solution is unknown.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (B78521) (NaOH), 1M solution

  • Large beaker (at least 10 times the volume of the acid waste)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Ice bath

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Preparation:

    • Place the beaker containing the stir bar in an ice bath inside a chemical fume hood.

    • If neutralizing solid this compound, slowly dissolve it in a small amount of water in the beaker. For solutions, proceed to the next step.

    • Add a significant volume of cold water to the beaker to dilute the acidic waste. A 1:10 dilution is a good starting point.

  • Neutralization:

    • While stirring the diluted acid solution, slowly add small portions of sodium bicarbonate powder or slowly add the 1M sodium hydroxide solution. Caution: The reaction is exothermic and will release gas (carbon dioxide if using sodium bicarbonate). Add the neutralizing agent slowly to control the reaction rate and prevent splashing.

    • Continuously monitor the pH of the solution using a pH meter or pH paper.

  • Completion:

    • Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

    • Once neutralized, the resulting solution can be collected in a hazardous waste container for disposal. Even after neutralization, the solution may contain organic compounds that are not suitable for drain disposal. Always consult your local regulations.

  • Disposal of Neutralized Solution:

    • The neutralized solution should be transferred to a clearly labeled waste container. The label should indicate "Neutralized this compound Solution" and a list of its components.

    • Dispose of this container through your institution's hazardous waste management program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Management start Generate Phenylphosphinic Acid Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., labware rinsing, minor spill) assess_quantity->small_quantity Small large_quantity Bulk / Routine Waste assess_quantity->large_quantity Large neutralize In-Lab Neutralization (Follow Protocol) small_quantity->neutralize collect_acidic Collect Acidic Waste in Labeled Container large_quantity->collect_acidic collect_neutralized Collect Neutralized Waste in Labeled Container neutralize->collect_neutralized contact_ehs Contact EHS / Hazardous Waste Contractor collect_neutralized->contact_ehs collect_acidic->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for this compound disposal.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.

References

Comprehensive Safety and Handling Guide for Phenylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for Phenylphosphinic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a hazardous chemical requiring careful handling.[1] Its primary classifications are summarized below.

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 4Harmful if swallowed.[1][2][3]
Skin Corrosion/IrritationCategory 1Causes severe skin burns and eye damage.[1][3]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.

Body PartRequired PPEStandards and Specifications
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][4] A face shield should be worn over goggles.[5]
Skin Chemical-Resistant Gloves & Lab CoatWear appropriate protective gloves and clothing to prevent skin exposure.[1][4][5]
Respiratory NIOSH/MSHA Approved RespiratorRequired when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[1][2][5] A particulate filter conforming to EN 143 is recommended.[1]
Feet Closed-toe ShoesShoes must cover the entire foot.[6]

Operational Plan: Safe Handling Protocol

Follow this step-by-step guide for the safe handling of this compound.

Step 1: Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required.[1][4]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]

  • Review SDS: Read the Safety Data Sheet (SDS) thoroughly before beginning any work.

  • Assemble PPE: Put on all required PPE as detailed in the table above.

Step 2: Chemical Handling
  • Avoid Dust: Minimize the generation of dust.[1] Do not dry sweep the solid.

  • Portioning: Carefully weigh and transfer the chemical within the fume hood.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][2]

  • Incompatible Materials: Keep away from incompatible substances such as bases and strong oxidizing agents.[1][2]

Step 3: Storage and Post-Handling
  • Container Management: Keep the container tightly closed when not in use.[1][4]

  • Storage Location: Store in a dry, cool, and well-ventilated area designated as a "Corrosives Area".[1][2]

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][4] Remove contaminated clothing and wash it before reuse.[4]

Emergency Response and First Aid

Immediate action is crucial in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][2][4] Remove contact lenses if present.[7] Seek immediate medical attention. [1][2][4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2][4] Seek immediate medical attention. [1][2][4]
Inhalation Move the person to fresh air.[1][2][4] If the person is not breathing, provide artificial respiration.[1][2][4] Seek immediate medical attention. [1][2][4]
Ingestion Do NOT induce vomiting. [1][2] If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water.[1][2] Never give anything by mouth to an unconscious person.[1][2][4] Seek immediate medical attention. [1][2][4]
Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Wear PPE: Respond to the spill only while wearing the appropriate personal protective equipment.[5][8]

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Cleanup:

    • Avoid creating dust.[1][8]

    • Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1][5]

  • Decontaminate: Clean the spill area thoroughly once the material has been removed.

  • Report: Report the incident to your supervisor or safety officer.

Disposal Plan

Proper disposal of this compound and its containers is mandatory to ensure environmental and workplace safety.

  • Waste Classification: this compound waste must be treated as hazardous waste.[9]

  • Containerization: Collect waste in a compatible, properly sealed, and clearly labeled hazardous waste container.[9] Do not mix with other waste streams unless specifically permitted.

  • Regulatory Compliance: All disposal activities must comply with local, regional, and national hazardous waste regulations.[1][2][9] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste management company.[9] Do not dispose of this compound down the drain or in regular trash. [9]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.[9]

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh & Transfer in Fume Hood prep_eng->handle_weigh Proceed to Handling handle_avoid Avoid Dust & Contact handle_weigh->handle_avoid post_clean Decontaminate Work Area handle_avoid->post_clean Task Complete disp_collect Collect in Labeled Hazardous Waste Container handle_avoid->disp_collect Generate Waste post_store Store Securely post_clean->post_store post_hygiene Remove PPE & Wash Hands post_store->post_hygiene disp_contact Arrange Professional Disposal disp_collect->disp_contact

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。